Product packaging for Butylidenephthalide(Cat. No.:CAS No. 551-08-6)

Butylidenephthalide

カタログ番号: B1668125
CAS番号: 551-08-6
分子量: 188.22 g/mol
InChIキー: WMBOCUXXNSOQHM-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Butylidenephthalide (CAS 551-08-6) is a naturally occurring phthalide compound with a broad and promising spectrum of research applications, spanning agrochemistry, neuroscience, and oncology. In agrochemical research, 3-Butylidenephthalide exhibits significant potential as a natural pesticide. Studies demonstrate its potent antifungal activity by inhibiting melanin biosynthesis in the plant pathogenic fungus Macrophomina phaseolina , with an IC50 against mycelial growth of approximately 100-125 mg/L . It also shows notable insecticidal properties, functioning as an acetylcholinesterase (AChE) inhibitor against Drosophila melanogaster and exhibiting both toxicity and strong repellency against imported fire ants ( Solenopsis spp.), with LC50 values as low as 11 µg/g . In the field of neuroscience and neurology, 3-Butylidenephthalide is investigated for its robust neuroprotective effects . Its multifaceted mechanism of action includes enhancing cerebral blood flow, inhibiting neuronal apoptosis through antioxidant properties, reducing inflammation by suppressing pro-inflammatory cytokines, and improving mitochondrial function to support cellular energy production during ischemic events . Furthermore, it has been shown to promote neurogenesis and synaptic plasticity, which are critical for recovery after brain injury . In cancer research, 3-Butylidenephthalide has demonstrated potent anti-tumor activity. Research on glioblastoma multiforme (GBM) brain tumors reveals that it suppresses tumor cell growth by inducing cell cycle arrest in the G0/G1 phase through the up-regulation of cyclin kinase inhibitors (p21, p27) and triggering apoptosis via both p53-dependent and independent pathways . This compound is also a subject of interest in metabolic and synthetic studies. It is noted that 3-Butylidenephthalide can be metabolized, including via mammalian systems, to 3-butyl-3-hydroxyphthalide, a transformation that can also be achieved efficiently using microbial whole-cell biocatalysts like Aspergillus candidus . 3-Butylidenephthalide is a clear, oily liquid with a molecular weight of 188.23 g/mol . It is sparingly soluble in water and should be stored at ambient temperatures . This product is intended for research purposes only and is not for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B1668125 Butylidenephthalide CAS No. 551-08-6

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

551-08-6

分子式

C12H12O2

分子量

188.22 g/mol

IUPAC名

(3E)-3-butylidene-2-benzofuran-1-one

InChI

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8+

InChIキー

WMBOCUXXNSOQHM-DHZHZOJOSA-N

異性体SMILES

CCC/C=C/1\C2=CC=CC=C2C(=O)O1

正規SMILES

CCCC=C1C2=CC=CC=C2C(=O)O1

外観

Solid powder

沸点

319.00 to 321.00 °C. @ 760.00 mm Hg

密度

1.080-1.117

他のCAS番号

551-08-6

物理的記述

Yellow liquid;  pervasive warm spicy aroma

ピクトグラム

Irritant

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

slightly
Insoluble in water;  soluble in oils
soluble (in ethanol)

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-butylidene-1(3H)-isobenzofuranone
3-butylidenephthalide
butylidenephthalide
n-butylidenephthalide

製品の起源

United States

Foundational & Exploratory

A Comprehensive Technical Guide on the Biological Activities of n-Butylidenephthalide from Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butylidenephthalide (n-BP), a major lipophilic constituent isolated from the traditional Chinese medicinal herb Angelica sinensis (Danggui), has garnered significant scientific interest for its diverse pharmacological properties.[1] This technical document provides an in-depth review of the principal biological activities of n-BP, focusing on its anti-cancer, neuroprotective, anti-angiogenic, and anti-inflammatory effects. We consolidate quantitative data from various studies, present detailed experimental methodologies for key assays, and illustrate the underlying molecular mechanisms and signaling pathways using standardized visualizations. This guide aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of n-BP as a potential therapeutic agent.

Introduction

Angelica sinensis, commonly known as "Danggui" or "female ginseng," has a long history of use in traditional medicine for treating a range of conditions, including gynecological disorders, cardiovascular diseases, and inflammation.[1][2][3] Among its various bioactive components, n-butylidenephthalide (C₁₂H₁₂O₂, Molar Mass: 188.23 g/mol ) is a primary phthalide derivative responsible for many of its therapeutic effects.[1] Extensive research has demonstrated that n-BP possesses a variety of biological activities, including potent anti-tumor, neuroprotective, and anti-inflammatory properties, making it a promising candidate for drug development. This whitepaper synthesizes the current scientific knowledge on n-BP, with a focus on its mechanisms of action, supported by experimental data and protocols.

Anti-Cancer Activity

n-BP has demonstrated significant anti-tumor effects across a spectrum of cancer types, including glioblastoma, ovarian, lung, breast, and colorectal cancers. Its anti-neoplastic action is multifaceted, involving the induction of programmed cell death (apoptosis and ferroptosis), cell cycle arrest, and the modulation of critical signaling pathways.

Mechanisms of Action
  • Induction of Apoptosis: n-BP triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In ovarian and glioblastoma cancer cells, treatment with n-BP leads to the increased expression and cleavage of caspases-3, -7, and -9. It also upregulates the expression of p53 and the death receptor Fas, while not significantly affecting Fas-L expression.

  • Induction of Ferroptosis: In high-grade serous ovarian cancer (HGSOC), n-BP has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. This is evidenced by the decreased expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.

  • Cell Cycle Arrest: n-BP effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G₀/G₁ phase. This is achieved by up-regulating cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which in turn decreases the phosphorylation of the Retinoblastoma (Rb) protein.

  • Inhibition of Telomerase Activity: In A549 human lung adenocarcinoma cells, n-BP has been found to down-regulate the activity of telomerase, an enzyme crucial for cancer cell immortality, through the inhibition of AP-2α expression.

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of n-BP are mediated through the modulation of several key signaling pathways. In glioblastoma cells, n-BP triggers both p53-dependent and p53-independent apoptotic pathways. In lung cancer cells, inhibition of the ERK1/2 signaling pathway appears to be involved in the n-BP-induced suppression of AP-2α and subsequent apoptosis.

cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest nBP n-Butylidenephthalide p53 p53 activation nBP->p53 Fas Fas Expression nBP->Fas p21_p27 p21 / p27 Up-regulation nBP->p21_p27 Casp9 Caspase-9 (cleaved) p53->Casp9 Casp8 Caspase-8 (cleaved) Fas->Casp8 Casp37 Caspase-3/7 (cleaved) Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Rb Rb Phosphorylation p21_p27->Rb G1_Arrest G0/G1 Arrest Rb->G1_Arrest

Caption: Signaling pathways of n-BP in cancer cell apoptosis and cycle arrest.
Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for n-BP have been determined in various cancer cell lines.

Cell LineCancer TypeIC₅₀ Value (µg/mL)Duration (h)Citation
KURAMOCHI (Total)Ovarian Cancer205.648
KURAMOCHI (ALDH⁺)Ovarian Cancer Stem Cell317.248
OVSAHO (Total)Ovarian Cancer61.148
OVSAHO (ALDH⁺)Ovarian Cancer Stem Cell48.548
DBTRG-05MGGlioblastoma~5024
HT-29 (BP alone)Colorectal Cancer47.87 ± 2.324
HT-29 (BP/LPPC)Colorectal Cancer9.61 ± 2.9724
HCT-116 (BP alone)Colorectal Cancer73.91 ± 2.9824
HCT-116 (BP/LPPC)Colorectal Cancer11.01 ± 3.9624

Note: ALDH⁺ cells are cancer stem cells. BP/LPPC refers to n-BP encapsulated in a lipopolyplex, showing enhanced cytotoxicity.

Experimental Protocols

2.4.1. Cell Viability (MTT/XTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., 2 x 10³ to 5 x 10³ cells/well) in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of n-BP (e.g., 0-400 µg/mL) dissolved in a suitable solvent like DMSO (final concentration ≤ 0.02%).

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Remove the medium and add fresh medium containing MTT (0.4 mg/mL) or XTT solution according to the manufacturer's instructions. Incubate for 4-8 hours.

  • Measurement: If using MTT, remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

2.4.2. Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Culture cells (e.g., DBTRG-05MG) and treat with n-BP (e.g., 75 µg/mL) for various time points.

  • Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 0.05 mg/mL).

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle are determined using appropriate software.

2.4.3. In Vivo Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ KURAMOCHI ALDH⁺ cells) into the backs of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable volume (e.g., 50 mm³).

  • Treatment: Randomly assign mice to control (vehicle) and treatment groups. Administer n-BP (e.g., 100 or 200 mg/kg) or vehicle intraperitoneally or via another appropriate route for a specified duration (e.g., 5 days).

  • Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: Volume = ½ (length × width²).

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for histological examination (e.g., H&E staining, TUNEL assay for apoptosis).

Neuroprotective Effects

n-BP exhibits significant neuroprotective properties, making it a compound of interest for neurodegenerative diseases and ischemic stroke. Its mechanisms involve the induction of autophagy, reduction of oxidative stress, and inhibition of inflammation and apoptosis in neuronal cells.

Mechanisms of Action
  • Autophagy Induction: In models of Spinocerebellar Ataxia Type 3 (SCA3), n-BP has been shown to induce autophagy, a cellular process for degrading and recycling damaged components. This helps clear mutant protein aggregates (e.g., m-ATXN3).

  • mTOR Pathway Inhibition: The induction of autophagy by n-BP is mediated through the inhibition of the mTOR signaling pathway. n-BP achieves this by reducing the expression of phosphorylated AKT (p-AKT) and ERK1/2, and increasing the activation of AMPK (p-AMPK).

  • Anti-Inflammatory and Anti-Apoptotic Effects: In the context of ischemic stroke, n-BP reduces post-ischemic oxidative damage, neuronal apoptosis, and inflammation.

Signaling Pathway in Neuroprotection

cluster_mTOR mTOR Pathway Modulation nBP n-Butylidenephthalide p_AKT p-AKT nBP->p_AKT p_ERK p-ERK1/2 nBP->p_ERK p_AMPK p-AMPK nBP->p_AMPK mTOR mTOR p_AKT->mTOR p_ERK->mTOR p_AMPK->mTOR Autophagy Autophagy Induction mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: n-BP induces autophagy for neuroprotection via mTOR pathway inhibition.
Quantitative Data: Neuroprotective Efficacy

Data from a study on SCA3 transgenic mice demonstrates the functional improvement following n-BP treatment.

ParameterAnimal GroupResultSignificanceCitation
Motor FunctionSCA3 mice + n-BP2-3 fold improvement vs. untreatedp < 0.01 - p < 0.0001
Footprint OverlapSCA3 mice + n-BPSignificantly shorter (improved balance)p < 0.01
Stride LengthSCA3 mice + n-BPSignificantly longer (improved coordination)p < 0.001
Purkinje CellsSCA3 mice + n-BPSignificantly increased cell count vs. untreatedp < 0.01
Experimental Protocols

3.4.1. Animal Model and Behavioral Analysis

  • Model: Use a relevant transgenic animal model, such as SCA3 transgenic mice expressing human ATXN3 with 84 glutamine repeats.

  • Treatment: Administer n-BP or vehicle to the animals over a specified period (e.g., 5 weeks).

  • Footprint Analysis: Coat the hind paws of the mice with non-toxic ink and have them walk along a runway lined with paper. Measure parameters such as stride length, base width, and paw overlap to assess coordination and balance.

  • Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall. This tests motor coordination and balance.

3.4.2. Real-Time Quantitative PCR (RT-qPCR)

  • Tissue Harvest: Euthanize animals and harvest relevant tissues (e.g., cerebellum).

  • RNA Extraction: Isolate total RNA from the tissue samples using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a master mix (e.g., SYBR Green), specific primers for target genes (e.g., BECN1, LC3B, ATG7), and the cDNA template.

  • Analysis: Run the reaction in a real-time PCR machine. Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. n-BP has been shown to inhibit angiogenesis both in vitro and in vivo.

Mechanism of Action
  • Inhibition of Endothelial Cell Functions: n-BP exerts anti-angiogenic effects by directly inhibiting the proliferation, migration, and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs).

  • Induction of Apoptosis and Cell Cycle Arrest: The mechanism involves inducing apoptosis and arresting the cell cycle in endothelial cells.

  • Signaling Pathway Modulation: The anti-angiogenic actions of n-BP are associated with the activation of p38 and ERK1/2 signaling pathways, but not the SAPK/JNK or Akt pathways.

Experimental Workflow

cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assay Prolif HUVEC Proliferation Assay Result Inhibition of Angiogenesis Prolif->Result Mig Migration Assay (Wound Healing) Mig->Result Tube Tube Formation Assay (Matrigel) Tube->Result Aorta Mouse Aortic Ring Assay Aorta->Result Zebrafish Zebrafish SIV Development Zebrafish->Result nBP n-BP Treatment nBP->Prolif nBP->Mig nBP->Tube nBP->Aorta nBP->Zebrafish

Caption: Experimental workflow for assessing the anti-angiogenic activity of n-BP.
Experimental Protocols

4.3.1. Capillary-Like Tube Formation Assay

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

  • Treatment: Add n-BP at various concentrations to the wells.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Analysis: Visualize the tube-like structures under a microscope. Quantify the extent of tube formation by measuring parameters like total tube length or the number of branch points using imaging software.

4.3.2. Mouse Aortic Ring Assay

  • Aorta Excision: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.

  • Ring Preparation: Clean the aorta of periadventitial fat and cut it into 1-mm thick rings.

  • Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a culture plate.

  • Treatment: Add culture medium containing n-BP or vehicle control.

  • Observation: Incubate for 7-14 days, observing the outgrowth of microvessels from the rings. Quantify the extent of sprouting by measuring the area or length of the outgrowths.

Anti-Inflammatory Mechanisms

While less extensively characterized than its other activities, n-BP is understood to possess anti-inflammatory properties, which contribute to its neuroprotective effects. The mechanism is thought to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action
  • Cyclooxygenase (COX) Inhibition: The anti-inflammatory action of n-BP is likely due to the inhibition of cyclooxygenase (COX) enzymes. COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, n-BP reduces the production of these pro-inflammatory prostaglandins.

Prostaglandin Synthesis Pathway

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic Arachidonic Acid PLA2->Arachidonic COX COX-1 / COX-2 Arachidonic->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation nBP n-Butylidenephthalide nBP->COX Inhibits

Caption: n-BP inhibits the COX pathway to reduce prostaglandin synthesis.

Conclusion

n-Butylidenephthalide, a key bioactive compound from Angelica sinensis, exhibits a remarkable range of pharmacological activities with significant therapeutic potential. Its potent anti-cancer effects are driven by the induction of multiple forms of programmed cell death and cell cycle arrest across various cancer types. Its neuroprotective capacity, mediated by autophagy induction and mTOR pathway inhibition, presents a promising avenue for treating neurodegenerative disorders. Furthermore, its anti-angiogenic and anti-inflammatory properties broaden its potential clinical applications. The detailed mechanisms and experimental data consolidated in this guide underscore the importance of continued research into n-BP. Future work should focus on optimizing delivery systems to improve its bioavailability, conducting further preclinical and clinical trials to validate its efficacy and safety, and exploring its synergistic effects with existing therapeutic agents.

References

Butylidenephthalide as a natural anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Butylidenephthalide (BP), a naturally occurring bioactive compound predominantly found in the essential oil of Angelica sinensis (Dong Quai), has garnered significant scientific interest for its diverse pharmacological activities.[1] Beyond its well-documented neuroprotective and anti-cancer effects, a growing body of evidence highlights its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound as a natural anti-inflammatory agent, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The principal mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, reduction of pro-inflammatory cytokines and enzymes, and attenuation of oxidative stress.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[3] this compound has been shown to significantly inhibit the activation of the NF-κB pathway.[4] In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this cascade by inhibiting the phosphorylation of upstream regulators like Akt and IKKα/β, which in turn prevents IκBα degradation and subsequent nuclear translocation of p65.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_p65_nuc p65 NFkB->NFkB_p65_nuc Translocates to Nucleus IkBa_p->NFkB Releases DNA DNA NFkB_p65_nuc->DNA Binds BP This compound BP->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and ERK1/2, is another critical regulator of inflammation. Studies have shown that the anti-angiogenic actions of this compound, which are linked to its anti-inflammatory properties, are associated with the activation of p38 and ERK1/2 signaling pathways. This suggests a complex modulatory role where this compound may selectively activate certain pathways that can lead to downstream anti-inflammatory effects or apoptosis in specific cell types.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK1/2) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression BP This compound BP->MAPK Modulates LPS_Induction_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Treatment Protocol cluster_analysis Analysis of Inflammatory Response Culture Culture BV-2 Microglial Cells Seed Seed Cells in Plates Culture->Seed Adhere Allow Adhesion (24h) Seed->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce Incubate Incubate Induce->Incubate Collect Collect Supernatant Incubate->Collect NO_Assay Griess Assay for Nitric Oxide Collect->NO_Assay ELISA ELISA for TNF-α and IL-1β Collect->ELISA

References

Investigating the Antioxidant Properties of Butylidenephthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylidenephthalide (BP), a naturally occurring compound primarily found in Angelica sinensis, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, focusing on its ability to mitigate oxidative stress through the modulation of key signaling pathways. This document summarizes quantitative data from relevant studies, presents detailed experimental protocols for assessing antioxidant activity, and visualizes the involved signaling cascades and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has emerged as a promising therapeutic agent due to its demonstrated ability to counteract oxidative damage. This guide explores the multifaceted antioxidant properties of BP, elucidating its mechanisms of action and providing practical information for its investigation.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Additionally, BP has been shown to modulate other critical signaling pathways involved in the cellular response to oxidative stress, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Activation of the Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like this compound, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP This compound Keap1 Keap1 BP->Keap1 modifies cysteine residues ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Cul3->Proteasome degradation sMaf sMaf Nrf2_n->sMaf heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. This compound has been shown to modulate these pathways, although the precise mechanisms in the context of its antioxidant activity are still being elucidated. Some studies suggest that BP can activate the ERK and p38 pathways, which can, in turn, contribute to the activation of Nrf2 and the expression of antioxidant enzymes.[3]

MAPK_Pathway cluster_mapk MAPK Cascades BP This compound p38 p38 MAPK BP->p38 modulates ERK ERK BP->ERK modulates Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 Raf Raf Oxidative_Stress->Raf MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 Nrf2_Activation Nrf2 Activation p38->Nrf2_Activation Apoptosis_Modulation Modulation of Apoptosis p38->Apoptosis_Modulation MEKK1 MEKK1 JNK JNK MKK4_7->JNK JNK->Apoptosis_Modulation MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK ERK->Nrf2_Activation

Figure 2: Modulation of MAPK signaling pathways by this compound in oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its activation is closely linked to oxidative stress. In a state of oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators and mitigating inflammation-associated oxidative damage.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP This compound IKK IKK Complex BP->IKK inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation translation

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data on Antioxidant Activity

While direct free radical scavenging activity data (e.g., DPPH, ABTS assays) for this compound is limited in the currently available literature, its biological activity has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies, although primarily indicating cytotoxicity or anti-proliferative effects, provide an indication of the concentration range at which this compound exerts its biological effects, including its antioxidant actions.

Cell LineAssayIC50 (µg/mL)Reference
KURAMOCHI (ovarian cancer)Cell Viability206.5
KURAMOCHI ALDH+ (cancer stem cells)Cell Viability317.2
OVSAHO (ovarian cancer)Cell Viability61.1
OVSAHO ALDH- (non-stem cancer cells)Cell Viability48.5
DBTRG-05MG (glioblastoma)Cytotoxicity15 - 67
RG2 (glioblastoma)Cytotoxicity15 - 67
Vascular Endothelial Cells (normal)Cytotoxicity25.0 ± 2.0
Fibroblast Cells (normal)Cytotoxicity> 100

Note: The IC50 values presented above are primarily from cytotoxicity and anti-cancer studies. Further research is required to establish the specific IC50 values of this compound in direct antioxidant assays such as DPPH and ABTS.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Workflow:

DPPH_Workflow start Start prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) start->prep_dpph prep_sample Prepare this compound solutions (various concentrations) start->prep_sample mix Mix DPPH solution with This compound or control prep_dpph->mix prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Figure 4: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then prepare a series of dilutions to obtain different concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

    • Add the same volume of the solvent used for dilution to the control wells.

    • Add a specific volume of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.

Workflow:

CAA_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to attach start->seed_cells load_probe Load cells with DCFH-DA seed_cells->load_probe add_compound Add this compound or control load_probe->add_compound induce_ros Induce oxidative stress (e.g., with AAPH) add_compound->induce_ros measure_fluorescence Measure fluorescence over time (Ex/Em ~485/535 nm) induce_ros->measure_fluorescence calculate Calculate CAA units measure_fluorescence->calculate end End calculate->end

Figure 5: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture: Seed cells (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom plate and allow them to reach confluence.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with a solution containing DCFH-DA.

  • Treatment with this compound: After incubation, wash the cells again and treat them with various concentrations of this compound or a control vehicle.

  • Induction of Oxidative Stress: Add a ROS-generating compound, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm at regular intervals for a set period.

  • Data Analysis: The antioxidant activity is determined by calculating the area under the fluorescence curve. The CAA value is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Conclusion

This compound exhibits significant antioxidant properties primarily through the activation of the Nrf2-ARE signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes. Its ability to also modulate the MAPK and NF-κB signaling pathways further contributes to its protective effects against oxidative stress and inflammation. While direct quantitative data on its free radical scavenging activity is still emerging, the available cellular data and mechanistic studies strongly support its potential as a therapeutic agent for conditions associated with oxidative damage. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the promising antioxidant capabilities of this compound. Further research is warranted to fully elucidate its antioxidant profile and to translate these findings into clinical applications.

References

Butylidenephthalide: A Novel Therapeutic Agent for Glioblastoma Multiforme

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most common and aggressive primary brain tumor in adults, notorious for its rapid proliferation, diffuse infiltration into the brain parenchyma, and high resistance to conventional therapies[1]. The current standard of care, involving surgical resection followed by radiotherapy and chemotherapy with temozolomide (TMZ), offers only a modest improvement in patient survival, which remains under 15 months[2][3]. The formidable challenge posed by the blood-brain barrier (BBB), which severely restricts the entry of most therapeutic agents into the central nervous system, further complicates treatment[1]. This underscores the urgent need for novel therapeutic strategies.

n-Butylidenephthalide (BdPh), a natural compound isolated from the medicinal herb Angelica sinensis, has emerged as a promising candidate for GBM treatment[4]. Preclinical studies have demonstrated its ability to cross the BBB and exert potent anti-tumor effects both in vitro and in vivo. This document provides a comprehensive technical overview of the current research on BdPh for GBM, focusing on its mechanisms of action, preclinical efficacy, and the development of advanced drug delivery systems to enhance its therapeutic potential.

Mechanism of Action

BdPh's anti-glioblastoma activity is multifactorial, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and invasion.

Induction of Apoptosis

BdPh triggers programmed cell death in GBM cells through multiple interconnected pathways. A central mechanism involves the upregulation of the orphan nuclear receptor Nurr77.. BdPh, via the Protein Kinase C (PKC) pathway, promotes the expression of Nurr77 and its subsequent translocation from the nucleus to the cytoplasm. In the cytoplasm, Nurr77 interacts with Bcl-2, inducing a conformational change that exposes its pro-apoptotic BH3 domain, ultimately leading to cytochrome c release and caspase-dependent apoptosis.

Furthermore, BdPh can induce apoptosis through both p53-dependent and p53-independent pathways. In p53-proficient cells, BdPh treatment increases the phosphorylation and expression of p53, which in turn upregulates the pro-apoptotic protein Bax. The resulting imbalance in the Bax/Bcl-2 ratio triggers the intrinsic apoptosis cascade via cleavage of procaspase-9. In cells with impaired p53, BdPh can still induce apoptosis, likely through the Fas-induced extrinsic pathway.

G cluster_0 BdPh-Induced Apoptosis Signaling BdPh Butylidenephthalide (BdPh) PKC PKC Pathway BdPh->PKC activates p53 p53 Phosphorylation & Upregulation BdPh->p53 induces Fas Fas/FasL Pathway BdPh->Fas activates PI3K PI3K/AKT Pathway BdPh->PI3K suppresses Nurr77_nuc Nurr77 (Nucleus) PKC->Nurr77_nuc upregulates Bax Bax Upregulation p53->Bax Nurr77_cyto Nurr77 (Cytoplasm) Nurr77_nuc->Nurr77_cyto translocates Bcl2 Bcl-2 Nurr77_cyto->Bcl2 inhibits CytoC Cytochrome C Release Bcl2->CytoC prevents Bax->CytoC promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Fas->Casp3

Fig. 1: Key signaling pathways in BdPh-induced apoptosis in GBM cells.
Cell Cycle Arrest

BdPh effectively halts the proliferation of GBM cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulators. Studies show that BdPh upregulates the expression of cyclin-dependent kinase (CDK) inhibitors, including p21 and p27. These inhibitors bind to and inactivate cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and thus causing G0/G1 arrest.

G cluster_1 BdPh-Induced G0/G1 Cell Cycle Arrest BdPh This compound (BdPh) p21_p27 p21 & p27 Upregulation BdPh->p21_p27 induces CyclinCDK Cyclin/CDK Complexes p21_p27->CyclinCDK inhibits G0G1_Arrest G0/G1 Arrest p21_p27->G0G1_Arrest leads to Rb Rb Phosphorylation CyclinCDK->Rb promotes E2F E2F Release Rb->E2F prevents Rb->G0G1_Arrest leads to S_Phase S-Phase Entry E2F->S_Phase drives

Fig. 2: Mechanism of BdPh-induced cell cycle arrest at the G0/G1 checkpoint.
Anti-Angiogenic and Anti-Metastatic Effects

The invasive nature of GBM is a major contributor to its lethality. BdPh has been shown to counteract this by targeting pathways involved in angiogenesis and metastasis. Specifically, treatment with BdPh or its liposomal formulations leads to the suppression of Vascular Endothelial Growth Factor (VEGF), its receptors (VEGFR1, VEGFR2), and Matrix Metalloproteinases (MMP2, MMP9). By inhibiting these key factors, BdPh can disrupt the formation of new blood vessels that supply the tumor and reduce the tumor's ability to degrade the extracellular matrix and invade surrounding healthy tissue. Additionally, BdPh has been found to reduce the Axl receptor tyrosine kinase, which is involved in mediating epithelial-to-mesenchymal transition (EMT), a critical process for tumor migration.

Preclinical Efficacy: In Vitro Studies

The cytotoxic effects of BdPh have been evaluated across a range of GBM cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-proliferative activity against tumor cells with significantly lower toxicity towards normal cells. The development of liposomal formulations (BP/LPPC) has further enhanced this cytotoxicity by protecting the compound from degradation and improving cellular uptake.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Formulations

Cell Line Cell Type Compound IC50 (µg/mL) Citation
DBTRG-05MG Human GBM n-Butylidenephthalide (BP) 40.6
DBTRG-05MG Human GBM BP encapsulated in LPPC (BP/LPPC) 8.6
RG2 Rat Glioma n-Butylidenephthalide (BP) 45.6
RG2 Rat Glioma BP encapsulated in LPPC (BP/LPPC) 3.8
GBM 8901 Human GBM n-Butylidenephthalide (BP) 122.7
1XM GBM Stem-like Cells n-Butylidenephthalide (BP) 76.5

| Balb/3T3 | Mouse Fibroblast (Normal) | n-Butylidenephthalide (BP) | >100 | |

Preclinical Efficacy: In Vivo Studies

Animal models have corroborated the potent anti-tumor effects of BdPh observed in vitro. Studies using subcutaneous and orthotopic (intracerebral) xenograft models of human and rat GBM have consistently shown that BdPh administration, whether systemically or via local delivery, significantly inhibits tumor growth and prolongs survival.

In a rat model with subcutaneous RG2 glioma tumors, systemic treatment with BdPh resulted in a greater than 50% reduction in average tumor size and significantly prolonged survival from 30 to 41.5 days compared to the control group. In nude mice bearing human DBTRG-05MG tumors, BdPh demonstrated a dose-dependent inhibition of tumor growth. Advanced delivery systems have shown even greater efficacy. Liposomal BP (BP/LPPC) inhibited subcutaneous DBTRG-05MG tumor growth by 85-88%. In an orthotopic rat model, intravenously administered BP/LPPC was able to cross the BBB, reduce tumor volume as measured by MRI, and in some cases lead to complete tumor disappearance.

Table 2: Summary of In Vivo Efficacy of this compound in GBM Models

Animal Model Tumor Cell Line Treatment Key Outcomes Citation
F344 Rats RG2 (Rat Glioma) BdPh (systemic) Tumor size reduced by >50%; survival increased from 30 to 41.5 days.
Nude Mice DBTRG-05MG (Human GBM) BdPh (systemic) Dose-dependent suppression of tumor growth.
Nude Mice DBTRG-05MG (Human GBM) BP/LPPC (i.v. or i.t.) Tumor growth inhibited by 85-88%; prolonged survival vs. control and free BP.
F344 Rats RG2 (Rat Glioma) BP/LPPC (i.v.) Crossed BBB, significantly inhibited tumor volume, and prolonged survival.

| FGF-SV40 Transgenic Mice | Spontaneous Glioma | BdPh-Wafer (local) | Dose-dependent reduction in tumor size. | |

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of BdPh.

Cell Culture and Cytotoxicity Assay (MTT)
  • Cell Lines: Human GBM cell lines (e.g., DBTRG-05MG, GBM 8401) and rat glioma cells (RG2) are commonly used. DBTRG-05MG and GBM 8401 are maintained in RPMI-1640 medium, while RG2 cells are cultured in DMEM. All media are supplemented with 10% fetal bovine serum (FBS) and standard antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of BdPh or the vehicle control (e.g., DMSO, content ≤ 0.02%).

    • Cells are incubated for a specified period, typically 24 or 48 hours.

    • Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curve.

In Vivo Xenograft Tumor Model
  • Animal Models: Male F344 rats (for syngeneic RG2 tumors) and male athymic nude mice (for human DBTRG-05MG tumors) are standard models. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Protocol:

    • Tumor Cell Implantation: For subcutaneous models, animals are injected with 1 x 10⁶ (for RG2) or 5 x 10⁶ (for DBTRG-05MG) cells suspended in sterile PBS into the flank or back. For orthotopic models, cells are stereotactically injected into the striatum of the brain.

    • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³) before treatment begins. Animals are randomly assigned to control (vehicle) and treatment groups.

    • Drug Administration: BdPh or its formulations are administered according to the study design. Dosing can be intravenous (i.v.), intratumoral (i.t.), or subcutaneous (s.c.) at specified concentrations (e.g., 60-100 mg/kg/day) for a defined period.

    • Monitoring and Data Collection: Subcutaneous tumor volume is measured regularly (e.g., every 2 days) using calipers (Volume = (length x width²)/2). For orthotopic models, tumor volume is assessed by MRI. Animal survival and body weight are recorded daily.

    • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or when animals show signs of distress. Survival is plotted using Kaplan-Meier curves.

G cluster_2 Experimental Workflow: In Vivo Xenograft Study A 1. Cell Culture (e.g., DBTRG-05MG) B 2. Cell Harvest & Preparation A->B D 4. Subcutaneous Implantation B->D C 3. Animal Model (Nude Mice) C->D E 5. Tumor Growth (~50 mm³) D->E F 6. Randomization E->F G1 Control Group (Vehicle) F->G1 G2 Treatment Group (BdPh / BP-LPPC) F->G2 H 7. Regular Monitoring G1->H G2->H I1 Tumor Volume (Calipers/MRI) H->I1 I2 Survival Data H->I2 I3 Body Weight H->I3 J 8. Data Analysis & Conclusion I1->J I2->J I3->J

References

The Anti-Tumor Efficacy of Butylidenephthalide on Ovarian Cancer Stem Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), presents a significant clinical challenge due to high rates of recurrence and chemoresistance.[1][2] A growing body of evidence points to a subpopulation of cancer stem cells (CSCs) as the primary drivers of tumor initiation, metastasis, and resistance to conventional therapies.[1][2][3] These CSCs, often identified by the marker aldehyde dehydrogenase (ALDH), represent a critical target for novel therapeutic strategies. Butylidenephthalide (BP), a natural compound extracted from Angelica sinensis, has emerged as a promising anti-tumor agent with demonstrated efficacy against various cancers. This technical guide provides an in-depth analysis of the anti-tumor effects of BP on ovarian cancer stem cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on ovarian cancer cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

The IC50 values represent the concentration of BP required to inhibit the growth of 50% of the cell population after 48 hours of treatment. These values indicate the potency of BP against different ovarian cancer cell lines and their corresponding cancer stem cell populations (ALDH+).

Cell LineCell PopulationIC50 (µg/mL)
KURAMOCHIMixed Population206.5
KURAMOCHIALDH+ (CSCs)317.2
OVSAHOMixed Population61.1
OVSAHOALDH+ (CSCs)48.5

Table 2: In Vivo Tumor Growth Inhibition

This table presents the in vivo efficacy of BP in a xenograft mouse model. Immunodeficient mice were implanted with ovarian cancer cells, and tumor growth was monitored following treatment with BP.

Treatment GroupDosageTumor Growth Effect
This compound (BP)200 mg/kgDecreased tumor growth rate
Vehicle Control-Uninhibited tumor growth

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-tumor effects of this compound on ovarian cancer stem cells.

Isolation of Ovarian Cancer Stem Cells (ALDH+ Population)

The isolation of the cancer stem cell population is a critical first step. The Aldefluor™ assay is the standard method used to identify and isolate cells with high ALDH activity.

  • Principle: The Aldefluor™ kit utilizes a fluorescent substrate for ALDH. Cells with high ALDH activity convert the substrate into a charged fluorescent product that is retained within the cell. These brightly fluorescent cells (ALDH+) can then be separated from the dimly fluorescent cells (ALDH-) using fluorescence-activated cell sorting (FACS).

  • Protocol:

    • Ovarian cancer cell lines (e.g., KURAMOCHI, OVSAHO) are cultured to 70-80% confluency.

    • Cells are harvested and resuspended in Aldefluor™ assay buffer.

    • The activated Aldefluor™ reagent is added to the cell suspension. A parallel sample is treated with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to serve as a negative control.

    • The cells are incubated for 30-60 minutes at 37°C.

    • Following incubation, the cells are analyzed and sorted using a flow cytometer. The ALDH+ population is defined by gating on the brightly fluorescent cells that are absent in the DEAB-treated control sample.

Cell Viability Assay (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

  • Protocol:

    • Cells (both mixed population and isolated ALDH+ cells) are seeded in 96-well plates at a predetermined density.

    • After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for 48 hours.

    • Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours at 37°C.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This technique is crucial for elucidating the signaling pathways affected by BP.

  • Protocol:

    • Cells are treated with BP for the desired time and concentration.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspases-3, -7, -9, GPX4).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Protocol:

    • Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.

    • A specific number of ovarian cancer cells (e.g., KURAMOCHI ALDH+) are injected subcutaneously into the flanks of the mice.

    • Tumors are allowed to grow to a palpable size.

    • The mice are then randomized into treatment and control groups.

    • The treatment group receives intraperitoneal or oral administration of BP (e.g., 200 mg/kg), while the control group receives a vehicle control.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow.

G cluster_workflow Experimental Workflow for BP Efficacy cluster_invitro In Vitro Evaluation start Ovarian Cancer Cell Lines (KURAMOCHI, OVSAHO) isolation Isolation of ALDH+ CSCs (Aldefluor Assay & FACS) start->isolation cell_culture Cell Culture (Mixed Population & ALDH+) isolation->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Xenograft Model cell_culture->in_vivo viability Cell Viability (MTT Assay) in_vitro->viability migration Migration & Invasion Assays in_vitro->migration western_blot Western Blot in_vitro->western_blot analysis Data Analysis & Conclusion in_vivo->analysis viability->analysis migration->analysis western_blot->analysis

Caption: General experimental workflow for evaluating this compound.

G cluster_apoptosis Intrinsic Apoptosis Pathway Induced by BP BP This compound (BP) stress Cellular Stress BP->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Cleaved Caspase-9 cytochrome_c->caspase9 caspase37 Cleaved Caspase-3 & -7 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: BP-induced intrinsic apoptosis signaling cascade.

G cluster_ferroptosis Ferroptosis Pathway Modulated by BP BP This compound (BP) gpx4 GPX4 Inhibition BP->gpx4 hmbox1 HMBOX-1 Pathway BP->hmbox1 lipid_peroxidation Lipid Peroxidation gpx4->lipid_peroxidation hmbox1->lipid_peroxidation ros Increased ROS lipid_peroxidation->ros ferroptosis Ferroptosis ros->ferroptosis

References

The Anti-Angiogenic Properties of Butylidenephthalide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis has therefore emerged as a key strategy in cancer therapy. Butylidenephthalide (BP), a bioactive compound isolated from the volatile oil of Radix Angelica sinensis, has demonstrated significant anti-angiogenic properties both in vitro and in vivo. This technical guide provides a comprehensive overview of the role of this compound in inhibiting angiogenesis, detailing its mechanisms of action, summarizing quantitative data from key experimental findings, and providing detailed protocols for the assays used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

Radix Angelica sinensis, a traditional Chinese herb, has long been used for the treatment of various ailments, including cardiovascular diseases.[1][2][3] While aqueous extracts of this plant have been shown to be pro-angiogenic, the volatile oil fraction and its primary component, n-butylidenephthalide (BP), exhibit potent anti-angiogenic effects.[1][2] This dichotomy highlights the importance of isolating and characterizing specific bioactive compounds. This compound has been shown to inhibit key processes in angiogenesis, including the proliferation, migration, and differentiation of endothelial cells. This guide will delve into the scientific evidence supporting the anti-angiogenic role of BP.

In Vitro Anti-Angiogenic Effects of this compound

This compound has been shown to directly inhibit the key cellular processes involved in angiogenesis using in vitro models, primarily with Human Umbilical Vein Endothelial Cells (HUVECs).

Inhibition of Endothelial Cell Proliferation

The proliferation of endothelial cells is a fundamental step in the formation of new blood vessels. This compound has been shown to inhibit HUVEC proliferation in a dose-dependent manner. The cytotoxic effects of BP have been evaluated across various cell lines, with vascular endothelial cells showing sensitivity to the compound.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell LineAssayConcentration (µg/mL)EffectReference
HUVECCell Counting10 - 20Decreased cell proliferation in a concentration-dependent manner
HUVECCell Cycle Analysis40 - 50Caused cell cycle arrest in the G0/G1 phase at 18 hours
Vascular Endothelial CellsNot SpecifiedIC50 = 25.0 ± 2.0Cytotoxic effect
Human Bladder Cancer Cells (5637, BFTC, T24, TCCSUP)MTT AssayIC50 at 48h: 53 - 67.1Inhibited cell viability
Inhibition of Endothelial Cell Migration

Endothelial cell migration is essential for the extension of new blood vessel sprouts. This compound has been demonstrated to inhibit HUVEC migration.

Table 2: Effect of this compound on Endothelial Cell Migration

Cell LineAssayObservationReference
HUVECWound Healing AssayInhibited migration into the denuded area in a concentration-dependent manner
Inhibition of Endothelial Cell Tube Formation

The differentiation of endothelial cells into three-dimensional capillary-like structures is a critical final step in angiogenesis. This compound effectively inhibits this process on a Matrigel matrix.

Table 3: Effect of this compound on Endothelial Cell Tube Formation

Cell LineAssayObservationReference
HUVECMatrigel Tube Formation AssayInhibited the formation of capillary-like tubes in a concentration-dependent manner

In Vivo and Ex Vivo Anti-Angiogenic Effects of this compound

The anti-angiogenic activity of this compound has been confirmed in several in vivo and ex vivo models, demonstrating its potential for therapeutic application.

Mouse Aortic Ring Assay

The ex vivo mouse aortic ring assay provides a model that encompasses multiple aspects of angiogenesis, including sprouting and migration. This compound has been shown to inhibit endothelial sprouting in this model.

Table 4: Effect of this compound on Mouse Aortic Ring Sprouting

ModelTreatmentObservationReference
Mouse Aortic RingsBP (50 µg/mL)Exhibited inhibitory effects on pseudo-capillary sprouting
Zebrafish Subintestinal Vessel (SIV) Development

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its transparency and rapid development. This compound has been shown to be a potent inhibitor of the development of subintestinal vessels (SIVs) in zebrafish.

Murine Xenograft Tumor Models

In vivo studies using tumor xenograft models in mice have demonstrated the ability of this compound to suppress tumor growth, which is often associated with the inhibition of tumor angiogenesis.

Table 5: Effect of this compound on In Vivo Tumor Growth

Tumor ModelAnimal ModelTreatmentEffect on Tumor GrowthReference
Human Glioblastoma (DBTRG-05MG)Nude Mice70, 150, 300, 500, 800 mg/kgSignificant suppression of tumor growth
Rat Glioblastoma (RG2)F344 RatsNot specifiedSignificantly higher inhibitory effect on tumor growth compared to control

Mechanism of Action

The anti-angiogenic effects of this compound are mediated through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.

Cell Cycle Arrest and Apoptosis

This compound has been shown to induce cell cycle arrest at the G0/G1 phase in HUVECs. Furthermore, it promotes apoptosis in endothelial cells, contributing to its anti-angiogenic activity.

Modulation of Signaling Pathways

Western blotting analysis has revealed that the anti-angiogenic actions of this compound are associated with the activation of the p38 and ERK 1/2 signaling pathways. However, it does not appear to affect the SAPK/JNK and Akt signaling pathways.

Butylidenephthalide_Signaling_Pathway BP This compound p38 p38 BP->p38 activates ERK1_2 ERK 1/2 BP->ERK1_2 activates CellCycleArrest Cell Cycle Arrest (G0/G1) p38->CellCycleArrest Apoptosis Apoptosis ERK1_2->Apoptosis Angiogenesis Angiogenesis CellCycleArrest->Angiogenesis inhibits Apoptosis->Angiogenesis inhibits In_Vitro_Workflow Start Start with HUVEC Culture Proliferation Proliferation Assay (MTT) Start->Proliferation Migration Migration Assay (Wound Healing) Start->Migration TubeFormation Tube Formation Assay (Matrigel) Start->TubeFormation DataAnalysis Data Analysis & Quantification Proliferation->DataAnalysis Migration->DataAnalysis TubeFormation->DataAnalysis

References

The Inhibitory Effects of Butylidenephthalide on Gastric Cancer Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current research on the effects of n-butylidenephthalide (BdPh), a bioactive compound isolated from Radix Angelica Sinensis, on the proliferation of gastric cancer cells. This document summarizes key quantitative findings, details common experimental methodologies, and illustrates the underlying molecular mechanisms.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Butylidenephthalide have been evaluated across several human gastric cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative view of its efficacy.

Table 1: Cytotoxicity of this compound on Human Gastric Cancer Cell Lines

Cell LineTreatment Time (hours)IC50 (µg/mL)
AGS24> 100
4875.3
NCI-N8724> 100
4880.1
TSGH-920124> 100
4888.5

IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in AGS Cells

ProteinTreatmentRelative Expression Level (normalized to control)
Cleaved Caspase-3Control1.0
BdPh (75 µg/mL, 48h)Increased
Cleaved PARPControl1.0
BdPh (75 µg/mL, 48h)Increased
BaxControl1.0
BdPh (75 µg/mL, 48h)Increased
Bcl-2Control1.0
BdPh (75 µg/mL, 48h)Decreased

Protein expression levels were determined by Western blot analysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound on gastric cancer cells.

Cell Culture

Human gastric cancer cell lines (AGS, NCI-N87, and TSGH-9201) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed gastric cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µg/mL) for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Lyse this compound-treated and untreated cells in RIPA buffer containing a protease inhibitor cocktail.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-REDD1, anti-p-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Harvest cells after treatment with this compound.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the molecular mechanisms and experimental procedures involved in the study of this compound's effects on gastric cancer cells.

G cluster_0 This compound (BdPh) Treatment cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcomes BdPh This compound REDD1 REDD1 Expression (Upregulation) BdPh->REDD1 Apoptosis Mitochondrial-Mediated Apoptosis BdPh->Apoptosis mTOR mTOR Signaling (Inhibition) REDD1->mTOR Proliferation Inhibition of Cell Proliferation mTOR->Proliferation

Caption: this compound signaling pathway in gastric cancer cells.

G cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Interpretation A Gastric Cancer Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Protein Expression (Western Blot) B->E F Determine IC50 Values C->F G Quantify Apoptotic Cells D->G H Analyze Protein Level Changes E->H I Elucidate Mechanism of Action F->I G->I H->I

Caption: Experimental workflow for investigating this compound.

Mechanism of Action

Current research indicates that this compound exerts its anti-cancer effects on gastric cancer cells primarily through the induction of apoptosis and inhibition of the mTOR signaling pathway.[1]

Induction of Apoptosis

This compound has been shown to trigger the mitochondrial-mediated intrinsic apoptotic pathway.[2][3] This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] The activation of this pathway leads to the cleavage of caspase-3 and PARP, key executioners of apoptosis, ultimately resulting in programmed cell death.

Inhibition of the mTOR Signaling Pathway

A key finding is that this compound induces the expression of REDD1 (Regulated in Development and DNA Damage Response 1).[1] REDD1 is a known inhibitor of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By upregulating REDD1, this compound effectively suppresses mTOR signaling, leading to the inhibition of gastric cancer cell proliferation. Studies using RNA interference to knockdown REDD1 have confirmed its crucial role in the anti-tumor effects of this compound.

References

The Dual Apoptotic Mechanisms of Butylidenephthalide: A Technical Guide to p53-Dependent and -Independent Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylidenephthalide (BP), a naturally occurring compound isolated from the chloroform extract of Angelica sinensis, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2] Exhibiting efficacy across a range of cancer types including glioblastoma, colorectal, prostate, and ovarian cancers, BP's therapeutic potential lies in its ability to induce programmed cell death, or apoptosis, in malignant cells.[3][4][5] A compelling aspect of BP's mechanism of action is its capacity to trigger apoptosis through both p53-dependent and p53-independent signaling cascades. This dual mechanism allows BP to bypass potential resistance in tumors with mutated or deficient p53, a common occurrence in human cancers. This technical guide provides an in-depth exploration of the molecular pathways activated by this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling networks involved.

p53-Dependent Apoptosis Pathway Induced by this compound

In cancer cells with functional p53, this compound can initiate a signaling cascade that leverages this critical tumor suppressor protein to induce apoptosis. Treatment with BP has been shown to increase both the phosphorylation and total protein levels of p53. This activation of p53 is a crucial step in initiating the downstream apoptotic machinery.

Activated p53 transcriptionally upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins, in turn, inhibit the activity of cyclin-dependent kinases (CDKs), leading to the dephosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for cell cycle progression and ultimately causing cell cycle arrest, primarily at the G0/G1 phase. This cell cycle arrest provides time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Furthermore, activated p53 directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It promotes the transcription of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. This shift in balance results in the formation of Bax homodimers, which permeabilize the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c from the mitochondria into the cytosol, a point of no return in the intrinsic apoptotic pathway. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

p53_dependent_pathway BP This compound p53 p53 BP->p53 Induces Phosphorylation p_p53 Phospho-p53 (Active) p21_p27 p21 / p27 p_p53->p21_p27 Upregulates Bax Bax p_p53->Bax Upregulates CDK_Cyclin CDK-Cyclin Complexes p21_p27->CDK_Cyclin Inhibits Rb pRb p_Rb Phospho-pRb CDK_Cyclin->p_Rb Phosphorylates E2F E2F p_Rb->E2F Releases CellCycleArrest G0/G1 Cell Cycle Arrest p_Rb->CellCycleArrest Progression Blocked Bcl2 Bcl-2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Promotes Bcl2->MOMP Inhibits CytoC Cytochrome c (Cytosolic) MOMP->CytoC Release Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Activates Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3_7 Caspase-3 / -7 Casp9->Casp3_7 Activates Apoptosis Apoptosis Casp3_7->Apoptosis Executes

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

p53-Independent Apoptosis Pathway Induced by this compound

A significant advantage of this compound as a potential anti-cancer agent is its ability to induce apoptosis in cancer cells lacking functional p53. BP employs several p53-independent mechanisms to achieve this, primarily through the extrinsic apoptosis pathway and the induction of endoplasmic reticulum (ER) stress.

Extrinsic Pathway Activation: this compound has been observed to significantly increase the expression of the Fas death receptor on the cell surface. The binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, thereby executing the apoptotic program.

Endoplasmic Reticulum (ER) Stress: BP can also induce apoptosis by causing ER stress. This is evidenced by the increased expression of ER stress markers such as GRP78/BiP, IRE1-α, and GADD153/CHOP. The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged or severe, can switch from a pro-survival to a pro-apoptotic signal. The activation of the JNK1/2 signaling pathway appears to be involved in mediating BP-induced ER stress. Ultimately, ER stress can lead to the activation of caspases and apoptosis through various mechanisms, including the CHOP-mediated upregulation of pro-apoptotic Bcl-2 family members and the activation of caspase-12 (in rodents) or caspase-4 (in humans).

Even in the absence of p53, BP can still promote the activation of the intrinsic pathway. Studies in p53-impaired RG2 glioma cells have shown that BP treatment leads to an increase in pro-caspase-9 expression, suggesting alternative mechanisms for its activation.

p53_independent_pathway BP This compound Fas Fas Receptor BP->Fas Upregulates ER Endoplasmic Reticulum BP->ER Induces ER_Stress ER Stress Intrinsic Intrinsic Pathway (p53-independent) BP->Intrinsic Activates DISC DISC Formation (FADD, Pro-Caspase-8) Fas->DISC Activates Casp8 Caspase-8 DISC->Casp8 Activates Casp3_7 Caspase-3 / -7 Casp8->Casp3_7 Activates UPR Unfolded Protein Response (UPR) ER_Stress->UPR Triggers JNK JNK1/2 Signaling UPR->JNK Activates CHOP GADD153/CHOP UPR->CHOP Upregulates JNK->ER_Stress Mediates Apoptosis Apoptosis CHOP->Apoptosis Promotes Casp9 Caspase-9 Intrinsic->Casp9 Activates Casp9->Casp3_7 Activates Casp3_7->Apoptosis Executes

Caption: p53-Independent Apoptotic Pathways Induced by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
KURAMOCHI (ALDH+)High-Grade Serous Ovarian Cancer317.2
KURAMOCHI (Mixed)High-Grade Serous Ovarian Cancer206.5
OVSAHO (ALDH+)High-Grade Serous Ovarian Cancer61.1
OVSAHO (Mixed)High-Grade Serous Ovarian Cancer48.5

Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound

Cell LineProteinChange in ExpressionFold Change (approx.)Treatment ConditionsReference
DBTRG-05MGPhospho-p53Increased9.4-fold3 hours
DBTRG-05MGTotal p53Increased2-fold12 hours
DBTRG 8401Total p53Increased2-fold3 hours
DBTRG-05MGFasIncreased41.3-foldNot Specified
RG2FasIncreased7.7-foldNot Specified
KURAMOCHI (ALDH+)Cleaved Caspase-3IncreasedVaries100-200 µg/mL, 48h
OVSAHO (ALDH+)Cleaved Caspase-3IncreasedVaries25-50 µg/mL, 48h

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound-induced apoptosis.

Western Blotting

Objective: To detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

Methodology:

  • Cell Lysis: Treat cancer cells with this compound for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Methodology:

  • Cell Treatment: Culture and treat cells with this compound as required.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them and then neutralize the trypsin with serum-containing media.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.

  • Permeabilization: Permeabilize the cells with proteinase K or a similar reagent to allow entry of the labeling enzyme.

  • Labeling: Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If a hapten-labeled dUTP was used, detect it with a specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection or a fluorophore for fluorescent detection.

  • Microscopy: Visualize the stained cells using a light or fluorescence microscope. TUNEL-positive cells, indicating apoptosis, will be stained.

experimental_workflow Start Cancer Cell Culture Treatment This compound Treatment (Varying Doses and Times) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability ApoptosisAssay Apoptosis Detection (Annexin V/PI Staining) Harvest->ApoptosisAssay ProteinAnalysis Protein Expression Analysis (Western Blotting) Harvest->ProteinAnalysis DNA_Frag DNA Fragmentation Assay (TUNEL) Harvest->DNA_Frag DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis ApoptosisAssay->DataAnalysis ProteinAnalysis->DataAnalysis DNA_Frag->DataAnalysis

Caption: General Experimental Workflow for Studying this compound-Induced Apoptosis.

Conclusion

This compound presents a promising profile as an anti-cancer therapeutic agent due to its ability to induce apoptosis through multiple, redundant pathways. Its capacity to activate the classical p53-dependent intrinsic pathway in susceptible cells, while simultaneously being able to trigger apoptosis through the extrinsic pathway and ER stress in p53-deficient contexts, suggests a broad applicability against a variety of tumors. The data indicates that BP effectively modulates key regulators of cell cycle and apoptosis, leading to robust cell death in cancer cells. Further research into the nuanced interactions of these pathways and the optimization of BP delivery will be critical in translating these preclinical findings into effective clinical strategies. This guide provides a foundational understanding of BP's mechanisms, offering researchers and drug development professionals a framework for future investigations into this potent natural compound.

References

The Impact of Butylidenephthalide on Oral Carcinoma Cancer Stemness: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, with cancer stem cells (CSCs) implicated as key drivers of tumor initiation, metastasis, and therapeutic resistance. This technical guide delves into the burgeoning research on butylidenephthalide (BP), a bioactive compound isolated from Angelica sinensis, and its promising role in targeting the stemness of oral carcinoma cells. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and detailed experimental protocols related to the action of this compound on oral CSCs. Through a synthesis of current literature, we present its impact on key signaling pathways, particularly the Snail/Sox2 axis, and its efficacy in preclinical models. This guide is intended to be a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies against oral cancer.

Introduction

Oral cancer is a prevalent malignancy worldwide, with oral squamous cell carcinoma accounting for the vast majority of cases.[1] The high rates of tumor recurrence and metastasis are major obstacles to successful treatment and are increasingly attributed to a subpopulation of cancer cells with stem-like properties, known as cancer stem cells (CSCs).[2][3] These CSCs are characterized by their capacity for self-renewal and differentiation, contributing to the heterogeneity of tumors and their resistance to conventional therapies. Key markers for identifying oral CSCs include aldehyde dehydrogenase 1 (ALDH1) and CD44.[2][3]

This compound (BP), a primary bioactive constituent of the traditional medicinal herb Angelica sinensis, has garnered attention for its anti-cancer properties across various malignancies. Recent studies have specifically highlighted its potential to abrogate the stem-like characteristics of oral carcinoma cells. This guide provides an in-depth examination of the scientific evidence supporting the use of this compound as a targeted therapy against oral cancer stemness.

Molecular Mechanisms of this compound in Oral CSCs

This compound exerts its anti-cancer stemness effects through the modulation of key signaling pathways that govern self-renewal and epithelial-mesenchymal transition (EMT), a process integral to cancer cell invasion and metastasis.

Downregulation of the Snail-Sox2 Axis

Research indicates that this compound's primary mechanism of action in oral CSCs involves the downregulation of the transcription factor Snail. Snail is a critical regulator of EMT and has been shown to induce CSC phenotypes. This compound treatment leads to a dose-dependent reduction in both the gene and protein expression of Snail.

The suppression of Snail by this compound subsequently leads to the downregulation of Sox2, another crucial transcription factor for maintaining stem cell pluripotency and self-renewal. The inhibition of the Snail-Sox2 axis by this compound effectively diminishes the self-renewal and propagation capabilities of oral CSCs.

cluster_0 This compound's Impact on Snail-Sox2 Signaling BP This compound Snail Snail Expression BP->Snail Inhibits Sox2 Sox2 Expression Snail->Sox2 Induces CSC_Properties Cancer Stemness (Self-renewal, Proliferation, Migration, Invasion) Snail->CSC_Properties Promotes Sox2->CSC_Properties Promotes

Figure 1: this compound's inhibitory effect on the Snail-Sox2 signaling pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent effects of this compound on oral carcinoma cells and patient-derived CSCs.

Table 1: Cytotoxicity of this compound (MTT Assay)
Cell TypeIC50 (µg/mL)
Normal Human Oral Keratinocyte (NHOK)176.8 ± 20.6
Patient-Derived ALDH1+/CD44+ Cells-156.4 ± 4.3
Patient-Derived ALDH1+/CD44+ Cells-264.5 ± 6.4
Data extracted from a 48-hour treatment study, indicating selective cytotoxicity towards cancer stem cells.
Table 2: Effect of this compound on Oral CSC Marker Expression
TreatmentALDH1 Activity (% of Control)CD44 Expression (% of Control)
Control100%100%
This compound (Low Dose)Significantly ReducedSignificantly Reduced
This compound (High Dose)Further ReducedFurther Reduced
Qualitative summary based on findings that this compound administration reduces ALDH1 activity and CD44 expression.
Table 3: In Vitro Effects of this compound on Oral CSC Phenotypes
AssayEffect of this compound
Migration Assay (Transwell)Dose-dependent inhibition of cell migration
Invasion Assay (Transwell with Matrigel)Dose-dependent inhibition of cell invasion
Colony Formation Assay (Clonogenic)Dose-dependent suppression of colony formation
Summary of findings from various in vitro assays demonstrating the inhibition of CSC properties.
Table 4: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
Treatment GroupTumor Growth
Vehicle ControlProgressive Tumor Growth
This compound (100 mg/kg)Retarded Tumor Development
This compound (200 mg/kg)Significantly Retarded Tumor Development
Results from a PDX mouse model supporting the in vitro findings of this compound's anti-tumor capacity.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound's impact on oral CSCs.

Cell Culture and Isolation of Oral CSCs
  • Cell Lines: Patient-derived oral carcinoma cells are established from tumor specimens. Normal Human Oral Keratinocytes (NHOK) are used as a control.

  • Culture Medium: Specific cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), growth factors, and antibiotics is used.

  • CSC Isolation: ALDH1+ and CD44+ cell populations are isolated using fluorescence-activated cell sorting (FACS) based on the expression of these surface markers.

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL) for 48 hours.

  • MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values.

Transwell Migration and Invasion Assays
  • Chamber Preparation: Use transwell inserts with an 8.0 µm pore size membrane. For the invasion assay, coat the membrane with Matrigel.

  • Cell Seeding: Seed cells in the upper chamber in a low-serum medium.

  • Chemoattractant: Add a medium with a higher serum concentration to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24 hours to allow for cell migration or invasion.

  • Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in multiple random fields under a microscope.

Clonogenic Assay (Colony Formation)
  • Cell Seeding: Plate a low density of single cells in 6-well plates.

  • Treatment: Treat the cells with this compound at various concentrations.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 1-2 weeks), with periodic changes of the treatment-containing medium.

  • Fixing and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

Patient-Derived Xenograft (PDX) Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: Subcutaneously implant fresh tumor tissue from oral cancer patients into the mice.

  • Treatment: Once tumors are established, administer this compound (e.g., 100 and 200 mg/kg daily) via subcutaneous injections.

  • Tumor Monitoring: Monitor tumor growth using methods such as bioluminescence imaging (BLI) or caliper measurements.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, protein expression).

cluster_1 Experimental Workflow for Assessing this compound's Efficacy start Start cell_culture Patient-Derived Oral Carcinoma Cell Culture start->cell_culture csc_isolation Isolate ALDH1+/CD44+ CSCs (FACS) cell_culture->csc_isolation in_vitro In Vitro Assays csc_isolation->in_vitro in_vivo In Vivo Model csc_isolation->in_vivo mtt MTT Assay (Cytotoxicity) in_vitro->mtt transwell Transwell Assay (Migration/Invasion) in_vitro->transwell clonogenic Clonogenic Assay (Self-Renewal) in_vitro->clonogenic analysis Data Analysis and Conclusion mtt->analysis transwell->analysis clonogenic->analysis pdx Patient-Derived Xenograft (PDX) Mouse Model in_vivo->pdx pdx->analysis

Figure 2: A generalized workflow for the experimental evaluation of this compound.

Conclusion

This compound presents a compelling case as a potential therapeutic agent for oral squamous cell carcinoma by specifically targeting the cancer stem cell population. Its ability to inhibit the Snail-Sox2 signaling axis, reduce the expression of CSC markers, and suppress key stemness phenotypes both in vitro and in vivo underscores its promise. The data and protocols summarized in this technical guide offer a foundational resource for further research and development in this area. Future investigations should focus on optimizing delivery methods, evaluating potential synergistic effects with existing chemotherapies, and ultimately translating these preclinical findings into clinical trials for the benefit of patients with oral cancer.

References

The Expanding Chemical Diversity of Angelica sinensis: A Technical Guide to Novel Phthalide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angelica sinensis, a revered herb in traditional Chinese medicine, continues to be a prolific source of novel bioactive compounds. Among these, phthalides stand out for their significant therapeutic potential, exhibiting a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of recently discovered phthalide derivatives from Angelica sinensis, focusing on their structural characterization, quantitative data, and the experimental protocols utilized in their discovery. Furthermore, this document illustrates key experimental workflows and biological signaling pathways modulated by these novel compounds.

Newly Identified Phthalide Derivatives

Recent phytochemical investigations into Angelica sinensis have led to the isolation and characterization of several new phthalide derivatives, expanding the known chemical space of this important medicinal plant. These discoveries include unique monomeric, dimeric, and even trimeric structures, some with unprecedented carbon skeletons.

A notable discovery is the identification of falcarinphthalides A and B , which are the first examples of phthalide heteropolymers, representing a new category of natural phthalides.[3][4] These compounds are formed from two distinct fragments: (3R,8S)-falcarindiol and (Z)-ligustilide.[3] Another significant finding is the isolation of triangeliphthalides A–D , a series of four novel phthalide trimers with two new linkage styles. Additionally, new phthalide dimers, angesicolides A and B , which are [2+2] and [4+2] cycloadducts of phthalide monomers, have been reported. A new phthalide monomer, senkyunolide H-7-acetate , has also been identified.

These discoveries underscore the rich and complex chemistry of Angelica sinensis and highlight its potential as a source for novel drug leads.

Quantitative Data Summary

The following tables summarize the key quantitative data for some of the recently discovered phthalide derivatives from Angelica sinensis.

Table 1: Physicochemical and Spectroscopic Data of Novel Phthalides

CompoundMolecular FormulaHR-ESI-MS [M+H]⁺ (m/z)
Falcarinphthalide AC₂₇H₃₄O₄423.2533 (calculated for C₂₇H₃₅O₄⁺: 423.2535)
Senkyunolide H-7-acetateNot explicitly statedNot explicitly stated
Angesicolide ANot explicitly statedNot explicitly stated
Angesicolide BNot explicitly statedNot explicitly stated

Data extracted from multiple sources.

Table 2: Bioactivity Data of Novel Phthalides and Related Compounds

CompoundBioactivityAssayIC₅₀ (μM)
Angesicolide BAnti-inflammatoryNitric Oxide (NO) Production Inhibition1.23
(+)-Angesicolide BAnti-inflammatoryNitric Oxide (NO) Production Inhibition1.23
(-)-Angesicolide BAnti-inflammatoryNitric Oxide (NO) Production Inhibition1.35
Related Dimer 4Anti-inflammatoryNitric Oxide (NO) Production Inhibition3.23
(+)-Related Dimer 4Anti-inflammatoryNitric Oxide (NO) Production Inhibition2.55
(-)-Related Dimer 4Anti-inflammatoryNitric Oxide (NO) Production Inhibition5.55

Data for Angesicolides and related dimers are from a study on their anti-inflammatory activities.

Experimental Protocols

The isolation and characterization of novel phthalide derivatives from Angelica sinensis involve a multi-step process. The following sections detail the generalized experimental protocols based on published literature.

General Experimental Workflow

The typical workflow for the discovery of novel phthalides from Angelica sinensis is outlined below. This process begins with the extraction of the plant material, followed by chromatographic separation and purification, and culminates in the structural elucidation and bioactivity assessment of the isolated compounds.

G cluster_extraction Extraction & Pre-treatment cluster_separation Separation & Purification cluster_analysis Analysis & Evaluation plant_material Dried Angelica sinensis Roots extraction Solvent Extraction (e.g., Acetone, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compounds Pure Compounds prep_hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compounds->structure_elucidation bioactivity_assay Bioactivity Assays (e.g., Anti-inflammatory) pure_compounds->bioactivity_assay

Caption: General workflow for phthalide discovery.

Detailed Methodologies

1. Extraction and Isolation:

  • Plant Material: Dried roots of Angelica sinensis are typically used as the starting material.

  • Extraction: The powdered roots are extracted with organic solvents such as methanol or acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into several fractions based on polarity.

  • Purification: The fractions showing promising profiles on thin-layer chromatography (TLC) are further purified using preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

2. Structure Elucidation:

  • Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecules.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.

3. Bioactivity Assessment (Example: Anti-inflammatory Activity):

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

  • Nitric Oxide (NO) Production Assay:

    • Cells are pre-treated with various concentrations of the isolated compounds for a specific duration.

    • The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The inhibitory effect of the compounds on NO production is calculated, and the IC₅₀ values are determined.

Signaling Pathways Modulated by Angelica sinensis Phthalides

Phthalide derivatives from Angelica sinensis have been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Signaling

Certain phthalide dimers, such as Angesinenolide B, exert their anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STATs) signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators. Interestingly, some phthalides do not appear to affect the NF-κB signaling pathway, suggesting a selective mechanism of action.

G lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk stats STATs Pathway tlr4->stats inflammatory_response Inflammatory Response (e.g., NO, Cytokines) mapk->inflammatory_response stats->inflammatory_response asb Angesinenolide B asb->mapk asb->stats

Caption: Anti-inflammatory action of Angesinenolide B.

Anti-angiogenic Signaling in Cancer

Phthalide-enriched extracts of Angelica sinensis have demonstrated anti-angiogenic activity, which is crucial for inhibiting tumor growth. This effect is mediated, at least in part, by the suppression of the WSB-1/pVHL/HIF-1α/VEGF signaling cascade. The extract inhibits the expression and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis. This leads to a downstream reduction in Vascular Endothelial Growth Factor (VEGF) expression and secretion, ultimately inhibiting the formation of new blood vessels that supply tumors.

G hypoxia Hypoxia hif1a HIF-1α hypoxia->hif1a stabilizes wsb1 WSB-1 pvhl pVHL wsb1->pvhl degrades pvhl->hif1a degrades vegf VEGF hif1a->vegf activates transcription angiogenesis Angiogenesis vegf->angiogenesis ae_as Phthalide-Enriched Extract (AE-AS) ae_as->wsb1

Caption: Anti-angiogenic signaling pathway.

Conclusion

Angelica sinensis remains a valuable natural resource for the discovery of novel chemical entities with therapeutic potential. The ongoing identification of new phthalide derivatives with diverse structures and biological activities, such as the falcarinphthalides and triangeliphthalides, underscores the importance of continued research in this area. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of these fascinating natural products. The continued exploration of the chemical diversity of Angelica sinensis is likely to yield further novel compounds with significant pharmacological value.

References

Pharmacological Activities of Phthalides from Angelica sinensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long history of use in traditional Chinese medicine. Its roots are a rich source of various bioactive compounds, among which phthalides have garnered significant scientific attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of key phthalides from Angelica sinensis, with a focus on their neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying molecular mechanisms.

Introduction

Phthalides are a class of bicyclic aromatic compounds that constitute the major lipophilic components of Angelica sinensis. The most extensively studied phthalides from this plant include Z-ligustilide, senkyunolide A, n-butylidenephthalide, and levistilide A. These compounds have been shown to modulate a variety of cellular signaling pathways, leading to a broad spectrum of therapeutic effects. This guide will delve into the specific pharmacological actions of these phthalides, presenting the current state of research in a structured and accessible format.

Neuroprotective Activities

Phthalides from Angelica sinensis have demonstrated significant potential in the treatment of neurodegenerative diseases and ischemic stroke. Their neuroprotective effects are attributed to their ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells.

Key Phthalide: Z-ligustilide

Z-ligustilide has been a focal point of neuroprotection research. In animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, Z-ligustilide has been shown to reduce infarct volume and improve neurological outcomes in a dose-dependent manner.[1][2]

Table 1: Neuroprotective Effects of Z-ligustilide in MCAO Rat Models

PhthalideModelDosageEffectReference
Z-ligustilideMCAO Rats20 mg/kg48.29% reduction in infarct volume[2]
Z-ligustilideMCAO Rats80 mg/kg84.87% reduction in infarct volume[2]
Z-ligustilideMCAO Rats20, 40, 80 mg/kgDose-dependent reduction in neurological deficit score[1]
Signaling Pathways in Neuroprotection

The neuroprotective effects of Z-ligustilide are mediated through multiple signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the cellular antioxidant response. Z-ligustilide promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other antioxidant enzymes. This, in turn, protects neuronal cells from ischemia-reperfusion injury.

Nrf2_HO1_Pathway Z_lig Z-ligustilide Keap1_Nrf2 Keap1-Nrf2 Complex Z_lig->Keap1_Nrf2 inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE Antioxidant Response Element Nrf2_nu->ARE binds HO1 HO-1 Gene ARE->HO1 activates Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes expression Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Z-ligustilide mediated activation of the Nrf2/HO-1 signaling pathway.

Experimental Protocols
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specified period (e.g., 2 hours) followed by reperfusion.

  • Treatment: Z-ligustilide is administered, often intravenously or orally, at various doses (e.g., 20, 40, 80 mg/kg) prior to or after the occlusion.

  • Assessment: Neurological deficit is scored using a standardized scale (e.g., Longa's scale). Infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases. Phthalides from Angelica sinensis have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Key Phthalides: Z-ligustilide and Tokinolide B

Z-ligustilide effectively suppresses the inflammatory response in various cell types, including macrophages and microglia. It inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in a concentration-dependent manner. Tokinolide B has been identified as another phthalide with significant anti-inflammatory activity, which it exerts by binding to the orphan nuclear receptor Nur77.

Table 2: Anti-inflammatory Effects of Z-ligustilide

PhthalideCell LineStimulantEffectIC50 / ConcentrationReference
Z-ligustilideRAW264.7 MacrophagesLPSInhibition of NO production12.8 ± 1.4 µM
Z-ligustilidePrimary Rat MicrogliaLPSInhibition of NO production43.1% inhibition at 10 µM
Z-ligustilidePrimary Rat MicrogliaLPSInhibition of TNF-α production40.1% inhibition at 10 µM
Z-ligustilidePrimary Rat MicrogliaLPSInhibition of IL-1β production0.6% of control at 10 µM
Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Z-ligustilide are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Z-ligustilide prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Additionally, Z-ligustilide inhibits the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) MAPK->Pro_inflammatory_Genes activates transcription factors IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases NFkB->Pro_inflammatory_Genes nuclear translocation & transcription Z_lig Z-ligustilide Z_lig->MAPK inhibits phosphorylation Z_lig->IKK inhibits

Inhibition of NF-κB and MAPK pathways by Z-ligustilide.

Experimental Protocols
  • Cell Line: RAW264.7 murine macrophages.

  • Procedure: Cells are pre-treated with various concentrations of the phthalide (e.g., Z-ligustilide) for a specified time (e.g., 1-2 hours). Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • Assessment:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (iNOS, COX-2, p-IκBα, p-MAPKs): Analyzed in cell lysates by Western blotting using specific primary antibodies.

Anti-Cancer Activities

Several phthalides from Angelica sinensis have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as anti-cancer agents.

Key Phthalides: Senkyunolide A, n-Butylidenephthalide, and Levistilide A

Senkyunolide A has been shown to inhibit the proliferation of colon cancer cells (HT-29) with an IC50 of 10.4 µM. n-Butylidenephthalide exhibits cytotoxicity against various cancer cell lines, including glioblastoma and oral carcinoma, with IC50 values ranging from 15 to 67 µg/mL, while showing lower toxicity to normal fibroblast cells. Levistilide A has been found to induce ferroptosis, a form of iron-dependent cell death, in breast cancer cells.

Table 3: Anti-Cancer Effects of Phthalides from Angelica sinensis

PhthalideCancer Cell LineActivityIC50 ValueReference
Senkyunolide AHT-29 (Colon)Anti-proliferative10.4 µM
n-ButylidenephthalideDBTRG-05MG (Glioblastoma)Cytotoxic15-67 µg/mL
n-ButylidenephthalidePatient-derived Oral Carcinoma Stem CellsCytotoxic56.4 ± 4.3 µg/mL and 64.5 ± 6.4 µg/mL
Levistilide AMDA-MB-231, MCF-7 (Breast)Induces FerroptosisDose-dependent reduction in cell viability
Signaling Pathways in Anti-Cancer Action

Levistilide A induces ferroptosis in breast cancer cells by activating the Nrf2/HO-1 signaling pathway, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, which are characteristic features of ferroptosis.

Ferroptosis_Pathway cluster_nrf2 Nrf2/HO-1 Pathway Levistilide_A Levistilide A Nrf2 Nrf2 Activation Levistilide_A->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 ROS Reactive Oxygen Species (ROS) Accumulation HO1->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Induction of ferroptosis by Levistilide A via the Nrf2/HO-1 pathway.

Experimental Protocols
  • Cell Lines: Various cancer cell lines (e.g., HT-29, MCF-7, MDA-MB-231, A549, HepG2).

  • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the phthalide for a specified duration (e.g., 24, 48, or 72 hours).

  • Assessment: Cell viability is determined by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

  • Cell Lines: Breast cancer cell lines (e.g., MDA-MB-231, MCF-7).

  • Procedure: Cells are treated with Levistilide A.

  • Assessment:

    • ROS Production: Measured using fluorescent probes like DCFH-DA.

    • Mitochondrial Function: Assessed by measuring mitochondrial membrane potential.

    • Protein Expression (Nrf2, HO-1): Analyzed by Western blotting.

Cardiovascular Activities

Phthalides from Angelica sinensis also exhibit beneficial effects on the cardiovascular system, primarily through their antiplatelet, antithrombotic, and vasorelaxant activities.

Key Phthalide: n-Butylidenephthalide

n-Butylidenephthalide has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerosis and restenosis. It also exhibits vasorelaxant properties.

Table 4: Cardiovascular Effects of n-Butylidenephthalide

PhthalideModelEffectConcentrationReference
n-ButylidenephthalideRat Vascular Smooth Muscle CellsInhibition of PDGF-induced proliferation and migration20, 50 mg/kg
n-ButylidenephthalideArteriovenous Fistula Rat ModelInhibition of stenosis and thrombosis20, 50 mg/kg
Signaling Pathways in Cardiovascular Effects

The inhibitory effects of n-butylidenephthalide on VSMC phenotypic switching are associated with the activation of 5' AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.

AMPK_mTOR_Pathway nBP n-Butylidenephthalide AMPK AMPK nBP->AMPK activates Vasculoprotection Vasculoprotection nBP->Vasculoprotection PDGF PDGF mTOR mTOR PDGF->mTOR activates AMPK->mTOR inhibits VSMC_Switch VSMC Phenotypic Switch (Proliferation, Migration) mTOR->VSMC_Switch promotes

Modulation of the AMPK/mTOR pathway in VSMCs by n-butylidenephthalide.

Experimental Protocols
  • Cell Line: Rat aortic smooth muscle cells (A7r5).

  • Procedure: Cells are stimulated with platelet-derived growth factor (PDGF) to induce a phenotypic switch. The effect of n-butylidenephthalide is assessed by co-treatment.

  • Assessment:

    • Cell Proliferation: Measured by MTT assay or cell counting.

    • Cell Migration: Evaluated using a transwell migration assay.

    • Protein Expression (α-SMA, vimentin, p-AMPK, p-mTOR): Analyzed by Western blotting.

Conclusion and Future Directions

The phthalides from Angelica sinensis represent a promising class of natural compounds with a wide range of pharmacological activities. Their neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular effects are supported by a growing body of scientific evidence. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, and MAPK, provides a solid foundation for their further development as therapeutic agents.

Future research should focus on:

  • Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the efficacy and safety of these phthalides in humans.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of these natural phthalides to optimize their potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of phthalides with existing drugs to enhance therapeutic outcomes and reduce side effects.

This technical guide provides a comprehensive summary of the current knowledge on the pharmacological activities of phthalides from Angelica sinensis. It is hoped that this resource will facilitate further research and development in this exciting field, ultimately leading to new and effective treatments for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols: Butylidenephthalide Treatment in DBTRG-05MG Xenograft Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Butylidenephthalide (BP), a natural compound derived from Angelica sinensis, in the treatment of glioblastoma multiforme (GBM) using a DBTRG-05MG xenograft mouse model. The information presented is collated from peer-reviewed research and is intended to guide the design and execution of similar preclinical studies.

Introduction

Glioblastoma multiforme is an aggressive and challenging primary brain tumor to treat. This compound has demonstrated significant anti-tumor efficacy in both in vitro and in vivo models of GBM.[1][2] It has the ability to cross the blood-brain barrier and has been shown to inhibit tumor growth by inducing cell-cycle arrest and apoptosis.[3][4] This document outlines the protocols for establishing a DBTRG-05MG xenograft model and for the subsequent treatment with this compound, including data on its efficacy and the molecular pathways it affects.

Data Presentation

Table 1: In Vivo Efficacy of this compound (BP) on DBTRG-05MG Xenograft Tumor Growth
Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SEMSurvival Rate (%) on Day 200Reference
Control (Vehicle)-s.c.Days 4-8 post-implantationVaries (significantly larger than treated groups)-[1]
BP-7070s.c.Days 4-8 post-implantationSignificantly suppressed-
BP-150150s.c.Days 4-8 post-implantationSignificantly suppressed-
BP-300300s.c.Days 4-8 post-implantationSignificantly suppressed-
BP-500500s.c.Days 4-8 post-implantationSignificantly suppressed-
BP-800800s.c.Days 4-8 post-implantationSignificantly suppressed83.3% (5/6)
Table 2: In Vivo Efficacy of Liposomal this compound (BP/LPPC) on DBTRG-05MG Xenograft Tumor Growth
Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleOutcomeReference
Control (Vehicle)-i.v. or i.t.Every 3 days-
BP100i.v. or i.t.Every 3 daysTumor growth inhibition
BP/LPPC100i.v. or i.t.Every 3 daysSignificantly greater tumor growth inhibition and prolonged survival compared to BP alone

Experimental Protocols

DBTRG-05MG Cell Culture
  • Cell Line: DBTRG-05MG human glioblastoma cells.

  • Culture Medium: Roswell Park Memorial Institute (RPMI)–1640 medium supplemented with 10% fetal bovine serum.

  • Culture Conditions: Cells are to be cultured at 37°C in a humidified atmosphere containing 5% CO2.

DBTRG-05MG Xenograft Mouse Model Establishment
  • Animal Model: Foxn1 nu/nu (nude) mice.

  • Cell Preparation: Harvest DBTRG-05MG cells during the logarithmic growth phase and resuspend them in a sterile medium or phosphate-buffered saline (PBS).

  • Implantation: Subcutaneously inject 2.5 × 10^6 DBTRG-05MG cells into the hind flank region of each mouse. In other studies, 1 × 10^6 to 5 × 10^6 cells have been used.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., ~50 mm³) before initiating treatment. Tumor size should be measured regularly (e.g., every 2 days) using calipers, and the volume calculated using the formula: L × W × H × 0.5236.

This compound (BP) Treatment Protocol
  • Drug Preparation: Prepare this compound in a suitable vehicle for subcutaneous (s.c.), intravenous (i.v.), or intratumoral (i.t.) injection.

  • Dosage and Administration (Standard BP):

    • Administer BP subcutaneously at doses ranging from 70 to 800 mg/kg/day.

    • A typical treatment schedule involves daily injections on days 4, 5, 6, 7, and 8 after tumor cell implantation. The injection site should be distant from the tumor inoculation site.

  • Dosage and Administration (Liposomal BP - BP/LPPC):

    • For enhanced delivery, BP can be encapsulated in a lipo-PEG-PEI complex (LPPC).

    • Administer BP/LPPC at a dose of 100 mg/kg every 3 days via intravenous or intratumoral injection.

  • Control Groups: Include a vehicle control group that receives injections of the carrier solution without the active compound.

Assessment of Anti-Tumor Efficacy
  • Tumor Volume Measurement: Regularly measure tumor dimensions throughout the study to monitor growth inhibition.

  • Survival Analysis: Record the survival of mice in each treatment group to determine if the treatment prolongs lifespan.

  • Immunohistochemistry: At the end of the study, tumors can be excised for histological analysis. Staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3, TUNEL) can provide insights into the mechanism of action.

  • Western Blot Analysis: Tumor lysates can be analyzed by Western blotting to assess the expression levels of proteins involved in cell cycle regulation and apoptosis.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-tumor effects on DBTRG-05MG glioblastoma cells through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G0/G1 Phase

BP induces G0/G1 phase cell cycle arrest by up-regulating the expression of Cyclin-Dependent Kinase Inhibitors (CKIs) such as p21 and p27. This leads to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, which in turn inhibits the G1 to S phase transition.

G1_S_Phase_Transition_Inhibition BP This compound p21_p27 p21 / p27 BP->p21_p27 Upregulates Cyclin_CDK Cyclin/CDK Complex p21_p27->Cyclin_CDK Inhibits pRb Phosphorylated Rb Cyclin_CDK->pRb Phosphorylates G1_S G1/S Phase Transition pRb->G1_S Promotes Apoptosis_Induction_Pathway cluster_p53_dependent p53-Dependent Pathway cluster_extrinsic Extrinsic Pathway BP_p53 This compound p53 p53 (Phosphorylation & Upregulation) BP_p53->p53 Bax Bax p53->Bax Caspase9 Pro-caspase 9 Bax->Caspase9 Activates Caspase3 Pro-caspase 3 Caspase9->Caspase3 BP_extrinsic This compound Fas_FasL Fas / FasL BP_extrinsic->Fas_FasL Upregulates Caspase8 Pro-caspase 8 Fas_FasL->Caspase8 Activates Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. DBTRG-05MG Cell Culture Xenograft 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Xenograft Tumor_Growth 3. Tumor Establishment Xenograft->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Administer BP or Vehicle Control Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Survival Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision Monitoring->Endpoint IHC_WB 8. Immunohistochemistry & Western Blot Endpoint->IHC_WB

References

Application Note: In Vitro Cytotoxicity Assay of Butylidenephthalide using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-butylidenephthalide (BP) is a natural compound primarily isolated from the chloroform extract of Angelica sinensis, a herb widely used in traditional Chinese medicine.[1][2] Emerging research has identified BP as a potential anti-tumor agent, demonstrating cytotoxic effects against a variety of cancers, including brain, lung, liver, gastric, and ovarian cancers.[1] Assessing the cytotoxic potential of compounds like BP is a critical first step in drug discovery.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for evaluating in vitro cytotoxicity.[3][4] The assay quantifies cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This application note provides a detailed protocol for assessing the cytotoxicity of Butylidenephthalide using the MTT assay and summarizes key findings and associated cellular mechanisms.

Experimental Protocols

This section details the methodology for determining the cytotoxic effects of this compound on cancer cells using the MTT assay.

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., KURAMOCHI, OVSAHO, SK-BR-3, DBTRG-05MG).

  • Test Compound: N-butylidenephthalide (BP).

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • 96-well flat-bottom sterile microplates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Laminar flow hood for sterile cell culture work.

    • Multichannel pipette.

Experimental Workflow: MTT Assay

The general workflow for the MTT assay is depicted below.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A 1. Cell Seeding Seed cells (1x10⁴ - 1x10⁵ cells/well) in a 96-well plate. B 2. Incubation Allow cells to adhere overnight (37°C, 5% CO₂). A->B C 3. Compound Addition Treat cells with various concentrations of this compound (BP). Include vehicle controls. B->C D 4. Exposure Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). C->D E 5. Add MTT Reagent Add 10-20 µL of MTT solution (final conc. 0.5 mg/mL). D->E F 6. Formazan Formation Incubate for 2-4 hours to allow reduction of MTT to purple formazan. E->F G 7. Solubilization Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. F->G H 8. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. G->H I 9. Data Analysis Calculate % Cell Viability and IC₅₀ value. H->I Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BP This compound (BP) Fas Fas Death Receptor BP->Fas Stress Cellular Stress BP->Stress Casp8 Caspase-8 Fas->Casp8 activation Casp37 Caspase-3 / Caspase-7 Casp8->Casp37 activation Mito Mitochondria (Cytochrome c release) Stress->Mito Casp9 Caspase-9 Mito->Casp9 activation Casp9->Casp37 activation Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the pro-apoptotic effects of Butylidenephthalide (BP), a compound derived from Angelica sinensis. The protocols detailed below are intended to facilitate the reproducible assessment of key apoptosis-related proteins in response to BP treatment in cancer cell lines.

Introduction

This compound (BP) has demonstrated anti-tumor properties in various cancer models, with apoptosis induction being a key mechanism of its action.[1][2] Western blotting is a powerful and widely used technique to detect and quantify changes in the expression levels of specific proteins, making it an ideal method to elucidate the molecular pathways involved in BP-induced apoptosis.[3] This document outlines the protocols for cell treatment, protein extraction, and Western blot analysis of key apoptosis regulators, including the Bcl-2 family, caspases, and Poly (ADP-ribose) polymerase (PARP).

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes the quantitative changes in the expression of key apoptosis-related proteins in cancer cells following treatment with this compound, as determined by Western blot analysis from various studies.

Cell LineTreatment ConditionsProteinChange in ExpressionReference
Human Glioblastoma (DBTRG-05MG) 75 µg/mL BP, 3-48hPhospho-p539.4-fold increase at 3h[4]
Total p532-fold increase at 12h[4]
Fas41.3-fold increase
Caspase 8Dose-dependent increase
Human Prostate Cancer (LNCaP & PC-3) Dose-dependent BPCleaved Caspase 8Increase
Cleaved Caspase 3Increase
BaxIncrease
Human Lung Adenocarcinoma (A549) With MAPK inhibitor PD98059Cleaved Caspase 3Enhanced levels
High-Grade Serous Ovarian Cancer (KURAMOCHI & OVSAHO ALDH+ cells) BP treatmentCleaved Caspase 3Increased expression
Cleaved Caspase 7Increased expression
Cleaved Caspase 9Increased expression
Cleaved Caspase 8No significant change

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis. This pathway is synthesized from findings across multiple studies.

Butylidenephthalide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fas Fas Receptor Casp8 Pro-Caspase 8 Fas->Casp8 Recruitment aCasp8 Active Caspase 8 Casp8->aCasp8 Cleavage Casp37 Pro-Caspase 3/7 aCasp8->Casp37 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Release Bax Bax Bax->Mito Pore formation Bcl2 Bcl-2 Bcl2->Mito Inhibition Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase 9 Apoptosome->Casp9 aCasp9 Active Caspase 9 Casp9->aCasp9 Cleavage aCasp9->Casp37 BP This compound BP->Fas Upregulation BP->Bax Upregulation BP->Bcl2 Downregulation p53 p53 Activation BP->p53 aCasp37 Active Caspase 3/7 Casp37->aCasp37 Cleavage PARP PARP aCasp37->PARP cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Seeding: Plate the cancer cells of interest (e.g., A549, PC-3, DBTRG-05MG) in 6-well plates or 10 cm dishes at a density that allows for logarithmic growth during the treatment period.

  • Cell Culture Conditions: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 20-75 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Replace the existing medium with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).

Protein Extraction (Cell Lysis)
  • Cell Harvesting:

    • For adherent cells, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • For suspension cells, collect the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the cells. For a 6-well plate, 100-150 µL per well is typically sufficient.

  • Incubation and Collection: For adherent cells, scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for the subsequent Western blot analysis.

SDS-PAGE and Western Blotting

The following diagram outlines the workflow for the Western blot analysis.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Target Protein Detection) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (Signal Amplification) PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence/Fluorescence) SecondaryAb->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis

Caption: Western blot experimental workflow.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation. Recommended primary antibodies include those against:

    • Cleaved Caspase-3, -7, -8, -9

    • Total Caspase-3, -7, -8, -9

    • Bcl-2, Bax

    • PARP

    • β-actin or GAPDH (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-actin or GAPDH).

By following these detailed protocols and utilizing the provided data and pathway diagrams, researchers can effectively investigate the molecular mechanisms of this compound-induced apoptosis, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Detecting Apoptosis in Butylidenephthalide-Treated Ovarian Cancer Cells using the TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect and quantify apoptosis induced by Butylidenephthalide (BP) in ovarian cancer cells. This compound, a natural compound, has been shown to trigger the intrinsic apoptosis signaling pathway in high-grade serous ovarian cancer (HGSOC) cells, making the TUNEL assay a critical tool for evaluating its therapeutic potential.[1][2][3][4]

Introduction

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many anti-cancer therapies. This compound has emerged as a promising anti-tumor agent that can induce apoptosis in ovarian cancer cells.[1] The TUNEL assay is a widely used method to detect DNA fragmentation, a key feature of late-stage apoptosis. This assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl termini of DNA breaks with labeled dUTPs, allowing for the visualization and quantification of apoptotic cells.

Mechanism of this compound-Induced Apoptosis in Ovarian Cancer

This compound has been demonstrated to activate the intrinsic apoptosis pathway in high-grade serous ovarian cancer cells. This pathway is characterized by the activation of specific caspases. Studies have shown that BP treatment leads to increased expression of cleaved caspase-3, -7, and -9, while cleaved caspase-8 is not activated. This indicates that BP's apoptotic effect is mediated through the mitochondrial pathway, independent of the extrinsic death receptor pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of this compound on ovarian cancer cell lines.

Cell LineCell TypeParameterValueReference
KURAMOCHIHigh-Grade Serous Ovarian CancerIC50 of BP (ALDH+ cells)317.2 µg/ml
KURAMOCHIHigh-Grade Serous Ovarian CancerIC50 of BP (mixed cancer cells)206.5 µg/ml
OVSAHOHigh-Grade Serous Ovarian CancerIC50 of BP (ALDH+ cells)61.1 µg/ml
OVSAHOHigh-Grade Serous Ovarian CancerIC50 of BP (mixed cancer cells)48.5 µg/ml
OVSAHO (ALDH+)High-Grade Serous Ovarian CancerCleaved Caspase-3 Protein Expression (relative to beta-actin) after 25 µg/ml BP treatment for 48hIncreased
OVSAHO (ALDH+)High-Grade Serous Ovarian CancerCleaved Caspase-3 Protein Expression (relative to beta-actin) after 50 µg/ml BP treatment for 48hSignificantly Increased (p<0.001)
OVSAHO (ALDH+)High-Grade Serous Ovarian CancerCleaved Caspase-7 Protein Expression after 25 µg/ml or 50 µg/ml BP treatment for 48hIncreased
OVSAHO (ALDH+)High-Grade Serous Ovarian CancerCleaved Caspase-9 Protein Expression after 25 µg/ml or 50 µg/ml BP treatment for 48hIncreased

Experimental Protocols

Materials and Reagents:

  • Ovarian cancer cell lines (e.g., KURAMOCHI, OVSAHO)

  • This compound (BP)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Nuclease (for positive control)

  • Label-free dUTPs (for negative control)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope or flow cytometer

Protocol for TUNEL Assay:

  • Cell Culture and Treatment:

    • Culture ovarian cancer cells in appropriate medium and conditions.

    • Seed cells onto coverslips in a 24-well plate or in a 96-well plate for high-throughput analysis.

    • Treat cells with varying concentrations of this compound for the desired time period (e.g., 48 hours). Include untreated cells as a negative control.

  • Controls:

    • Positive Control: Treat a sample of cells with a DNase I or other nuclease to induce non-specific DNA breaks.

    • Negative Control: In a separate sample, perform the TUNEL reaction without the TdT enzyme to check for non-specific incorporation of labeled nucleotides.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-15 minutes at room temperature to allow the TdT enzyme to access the nucleus.

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions, containing TdT enzyme and fluorescently labeled dUTP.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Staining and Visualization:

    • Wash the cells twice with PBS to remove unincorporated nucleotides.

    • Counterstain the cell nuclei with a suitable dye like DAPI or Hoechst for 5-15 minutes.

    • Wash the cells again with PBS.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Data Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (e.g., green for FITC-dUTP), while non-apoptotic cells will only show the nuclear counterstain (e.g., blue for DAPI).

    • Alternatively, for quantitative analysis, detach the cells and analyze them using a flow cytometer.

    • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random microscopic fields or by analyzing the flow cytometry data. The apoptotic index can be calculated as: (Number of TUNEL-positive cells / Total number of cells) x 100.

Diagrams

TUNEL_Assay_Mechanism cluster_0 Apoptotic Cell cluster_1 TUNEL Assay Reagents cluster_2 Detection DNA_Fragmentation DNA Fragmentation (3'-OH ends exposed) Labeled_DNA Labeled DNA Fragments DNA_Fragmentation->Labeled_DNA TdT catalyzes the addition of labeled dUTPs to 3'-OH ends TdT TdT Enzyme TdT->Labeled_DNA Labeled_dUTP Labeled dUTP (e.g., BrdU-dUTP, FITC-dUTP) Labeled_dUTP->Labeled_DNA Detection Fluorescence Detection (Microscopy or Flow Cytometry) Labeled_DNA->Detection

Caption: Mechanism of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Experimental_Workflow start Start cell_culture Ovarian Cancer Cell Culture (e.g., KURAMOCHI, OVSAHO) start->cell_culture treatment Treatment with this compound (BP) (and controls) cell_culture->treatment fix_perm Cell Fixation & Permeabilization treatment->fix_perm tunel_reaction TUNEL Reaction (TdT Enzyme + Labeled dUTP) fix_perm->tunel_reaction visualization Visualization (Fluorescence Microscopy or Flow Cytometry) tunel_reaction->visualization data_analysis Data Analysis (Quantification of Apoptosis) visualization->data_analysis end End data_analysis->end

Caption: Experimental workflow for TUNEL assay of this compound-treated ovarian cancer cells.

BP_Apoptosis_Pathway BP This compound (BP) Mitochondrion Mitochondrion BP->Mitochondrion Induces intrinsic pathway Caspase9 Caspase-9 Mitochondrion->Caspase9 Activation Caspase7 Caspase-7 Caspase9->Caspase7 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis (DNA Fragmentation) Caspase7->Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway in ovarian cancer cells.

References

Application Notes and Protocols for Studying the In Vivo Efficacy of Butylidenephthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylidenephthalide (BP), a bioactive compound isolated from the volatile oil of Radix Angelica sinensis, has demonstrated significant anti-tumor and anti-angiogenic properties in a variety of preclinical animal models. These application notes provide a comprehensive overview of the in vivo efficacy of BP and detailed protocols for its investigation, with a particular focus on glioblastoma models. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.

In Vivo Efficacy of this compound

This compound has been shown to inhibit tumor growth, prolong survival, and modulate key signaling pathways in various cancer models. Its efficacy is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[1][2][3] Encapsulation of BP in drug delivery systems, such as liposomal complexes, has been shown to enhance its stability, bioavailability, and therapeutic effects, particularly in crossing the blood-brain barrier for the treatment of brain tumors.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on the efficacy of this compound.

Table 1: Efficacy of this compound in Glioblastoma (GBM) Animal Models

Animal ModelCell LineTreatmentDosageRouteKey FindingsReference
Nude Mice (subcutaneous xenograft)DBTRG-05MG (human GBM)BP70, 150, 300, 500, 800 mg/kgs.c.Significant dose-dependent inhibition of tumor growth.
Nude Mice (subcutaneous xenograft)DBTRG-05MG (human GBM)BP/LPPC100 mg/kgi.v. or i.t.Significant suppression of tumor growth compared to control and free BP.
F344 Rats (orthotopic xenograft)RG2 (rat GBM)BP300 mg/kg/days.c.Significant reduction in tumor volume as measured by MRI.
F344 Rats (orthotopic xenograft)RG2 (rat GBM)BP/LPPC60 mg/kg/dayi.v.BP/LPPC crossed the BBB and led to tumor shrinkage.
NOD-SCID Mice (subcutaneous xenograft)KURAMOCHI & OVSAHO (human ovarian cancer)BP200 mg/kgs.c.Decreased tumor growth rate and induced tumor apoptosis.

Table 2: Survival Studies in Glioblastoma (GBM) Animal Models

Animal ModelCell LineTreatmentDosageRouteMedian SurvivalReference
F344 Rats (subcutaneous xenograft)RG2 (rat GBM)BP300 mg/kg/days.c.41.5 ± 4.2 days (vs. 30 ± 2.1 days for control).
F344 Rats (orthotopic xenograft)RG2 (rat GBM)BP300 mg/kg/days.c.50% survival at day 19 (vs. 16.7% for control).
Nude Mice (subcutaneous xenograft)DBTRG-05MG (human GBM)BP/LPPC100 mg/kgi.v.Significantly prolonged survival compared to control.
SOD1G93A Mice (ALS model)-BP400 mg/kg/dayoralProlonged life span.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Orthotopic Glioblastoma Mouse Model

This protocol describes the intracranial inoculation of glioblastoma cells into immunodeficient mice to establish a clinically relevant brain tumor model.

Materials:

  • Glioblastoma cells (e.g., U87MG, DBTRG-05MG) cultured in appropriate media.

  • Immunodeficient mice (e.g., nude mice, NOD-SCID mice), 7-12 weeks old.

  • Stereotactic frame system.

  • Hamilton syringe with a 30-gauge needle.

  • Anesthetics (e.g., ketamine/xylazine).

  • Bupivacaine and Buprenorphine SR for analgesia.

  • Surgical scrub and ethanol.

  • Bone wax or dental cement.

  • Wound clips or sutures.

Procedure:

  • Cell Preparation: Harvest glioblastoma cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them at a concentration of 1 x 10^5 to 2.5 x 10^5 cells in 3-5 µL of PBS. Keep the cell suspension on ice.

  • Anesthesia and Analgesia: Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine and xylazine). Administer a local anesthetic (bupivacaine) at the incision site and a systemic analgesic (buprenorphine SR) subcutaneously.

  • Surgical Preparation: Secure the mouse in the stereotactic frame. Apply eye ointment to prevent drying. Sterilize the surgical area on the scalp with alternating scrubs of surgical scrub and 70% ethanol.

  • Incision and Craniotomy: Make a midline sagittal incision on the scalp to expose the skull. Use a sterile cotton swab to clean the skull surface. Identify the bregma. Based on predetermined stereotactic coordinates (e.g., 2 mm right and 2 mm dorsal to the bregma for the striatum), create a small burr hole through the skull using a micro-drill, taking care not to damage the underlying dura mater.

  • Cell Injection: Slowly lower the Hamilton syringe needle through the burr hole to the desired depth in the brain parenchyma. Inject the cell suspension at a slow, controlled rate (e.g., 0.5 µL/min) to prevent backflow. After injection, leave the needle in place for 5-10 minutes before slowly retracting it.

  • Closure: Seal the burr hole with bone wax or dental cement. Suture the scalp incision or close it with wound clips.

  • Post-operative Care: Place the mouse on a heating pad for recovery. Monitor the animal closely for any signs of distress. Provide soft food and easy access to water.

Protocol 2: Drug Administration

Oral Gavage:

  • Dissolve this compound in a suitable vehicle, such as olive oil (e.g., 40 mg/mL).

  • Administer the solution to mice using a gavage needle at the desired dosage (e.g., 400 mg/kg).

Subcutaneous (s.c.) Injection:

  • Prepare a sterile solution of this compound in a suitable vehicle.

  • Inject the solution subcutaneously into the flank or back of the animal at the specified dose.

Intravenous (i.v.) Injection:

  • For liposomal formulations like BP/LPPC, dilute the complex in sterile PBS.

  • Inject the solution into the tail vein of the mouse.

Intratumoral (i.t.) Injection:

  • For subcutaneous tumors, directly inject the this compound solution into the tumor mass.

Protocol 3: Assessment of Tumor Growth

Subcutaneous Tumors:

  • Measure the tumor dimensions (length and width) every 2-3 days using calipers.

  • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Plot tumor growth curves for each treatment group.

Orthotopic Tumors:

  • Magnetic Resonance Imaging (MRI): Perform weekly MRI scans to visualize and measure the tumor volume within the brain.

  • In Vivo Imaging System (IVIS): For tumor cells expressing luciferase or fluorescent proteins, use an in vivo imaging system to monitor tumor growth and metastasis non-invasively. This allows for longitudinal analysis in the same animal, reducing the total number of animals required for a study.

Protocol 4: Immunohistochemistry (IHC) for Tumor Tissue Analysis

This protocol outlines the steps for staining paraffin-embedded tumor tissue sections to detect specific protein markers.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0).

  • Blocking solution (e.g., 1% BSA in PBS with Tween-20).

  • Primary antibody against the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

  • Enzyme-conjugated secondary antibody.

  • DAB substrate kit.

  • Hematoxylin for counterstaining.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 5 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Incubate slides in pre-heated antigen retrieval buffer at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Incubate with blocking solution for 30-60 minutes to block non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking solution.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS.

    • Incubate with the enzyme-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Wash slides with PBS.

    • Apply DAB substrate solution and incubate until the desired color intensity develops (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded ethanol series and xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Microscopy:

    • Examine the stained tissue sections under a microscope to assess the expression and localization of the target protein.

Visualizations

Signaling Pathways and Experimental Workflows

Butylidenephthalide_Mechanism_of_Action cluster_BP This compound (BP) cluster_effects Cellular Effects cluster_apoptosis_pathway Apoptosis Pathway cluster_angiogenesis_pathway Angiogenesis Pathway BP This compound Apoptosis Induces Apoptosis BP->Apoptosis AntiAngiogenesis Inhibits Angiogenesis BP->AntiAngiogenesis CellCycleArrest Cell Cycle Arrest (G0/G1) BP->CellCycleArrest p53 p53 phosphorylation Apoptosis->p53 activates VEGF VEGF AntiAngiogenesis->VEGF downregulates VEGFR VEGFR1/2 AntiAngiogenesis->VEGFR downregulates MMP MMP2/MMP9 AntiAngiogenesis->MMP downregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 leads to

Caption: Signaling pathways affected by this compound.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Nude Mouse) TumorInduction Induce Tumor (Orthotopic or Subcutaneous) AnimalModel->TumorInduction DrugAdmin Administer this compound (e.g., s.c., i.v., oral) TumorInduction->DrugAdmin TumorMeasurement Measure Tumor Growth (Calipers, MRI, IVIS) DrugAdmin->TumorMeasurement Survival Monitor Survival DrugAdmin->Survival DataAnalysis Analyze Data and Draw Conclusions TumorMeasurement->DataAnalysis Survival->DataAnalysis IHC Immunohistochemistry (e.g., Ki-67, Caspase-3) IHC->DataAnalysis

References

Application Notes and Protocols: N-butylidenephthalide (NBP) Administration in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a devastating and fatal neurodegenerative disorder characterized by the progressive loss of motor neurons. The SOD1G93A transgenic mouse is a widely utilized animal model that recapitulates many of the key pathological features of ALS. N-butylidenephthalide (NBP), a primary component of the volatile oil from Angelica sinensis, has demonstrated significant neuroprotective properties in various models of neurodegenerative diseases.[1] These notes provide an overview of the therapeutic potential of NBP in the context of ALS, specifically focusing on its application in the SOD1G93A mouse model.

Mechanism of Action

NBP exerts its neuroprotective effects through a multi-faceted approach, targeting several pathological pathways implicated in ALS.[1][2] Key mechanisms include:

  • Anti-inflammatory Effects: NBP has been shown to reduce the activation of microglia and astrocytes in the spinal cord of SOD1G93A mice, thereby mitigating the chronic neuroinflammatory response that contributes to motor neuron death.[3]

  • Inhibition of Apoptosis: NBP treatment can attenuate motor neuron loss by inhibiting apoptotic pathways.[2]

  • Reduction of Oxidative Stress: The compound helps to alleviate oxidative stress, a known contributor to neuronal damage in ALS.

  • Modulation of Autophagy: NBP can influence autophagy, a cellular process for degrading and recycling damaged components. In some contexts, it has been shown to inhibit autophagy through the Akt/mTOR signaling pathway.

Therapeutic Potential

Studies utilizing the SOD1G93A mouse model have demonstrated that oral administration of NBP can significantly prolong the lifespan and extend the disease duration. While NBP treatment may not delay the onset of the disease, it has been shown to slow the progression of motor deficits and reduce the loss of motor neurons. Furthermore, NBP treatment has been observed to preserve muscle function and reduce pathological changes in the gastrocnemius muscle. These findings suggest that NBP is a promising therapeutic candidate for the treatment of ALS.

Quantitative Data Summary

Table 1: Effects of N-butylidenephthalide on Survival and Body Weight in SOD1G93A Mice

Treatment GroupDoseAdministration RouteTreatment StartMean Survival (days)Body Weight Reduction
Vehicle Control-Oral60 days of age140.00 ± 16.89Significant reduction observed
NBP60 mg/kg/dayOralPost-disease onset164.78 ± 16.67Suppressed
NBP400 mg/kg/dayOral60 days of ageProlongedNot specified

Data compiled from multiple sources.

Table 2: Effects of N-butylidenephthalide on Motor Function and Neuron Survival in SOD1G93A Mice

Treatment GroupDoseMotor Function AssessmentMotor Neuron Count (Anterior Horn, 120 days)
Wild-Type (WT)--24.9 ± 2.02
Vehicle-treated SOD1G93A-Progressive decline5.24 ± 2.25
NBP-treated SOD1G93A400 mg/kg/daySlowed progression of motor deficits16.9 ± 2.08
Riluzole-treated SOD1G93ANot specified-13.9 ± 2.00

Data from a study by Zhou et al., 2017.

Experimental Protocols

1. N-butylidenephthalide (NBP) Preparation and Administration

  • Materials:

    • N-butylidenephthalide (dl-3-n-butylphthalide)

    • Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose sodium)

    • Oral gavage needles

    • Syringes

  • Procedure:

    • Prepare a stock solution of NBP in the chosen vehicle at the desired concentration (e.g., 60 mg/kg/day or 400 mg/kg/day).

    • Vortex the solution thoroughly before each use to ensure a uniform suspension.

    • Administer the NBP solution or vehicle control to SOD1G93A mice via oral gavage.

    • The administration should be performed daily, starting at the specified age (e.g., 60 days of age or post-disease onset) and continuing until the experimental endpoint.

2. Assessment of Motor Function: Rotarod Test

  • Apparatus:

    • Accelerating rotarod for mice

  • Procedure:

    • Acclimation and Training: Prior to the start of the experiment, acclimate the mice to the rotarod apparatus for several days. Train the mice at a constant speed (e.g., 10 rpm) for a set duration.

    • Testing:

      • Place the mouse on the rotating rod.

      • The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

      • Record the latency to fall from the rod.

      • Perform multiple trials per mouse with an inter-trial interval.

    • Data Analysis: The average latency to fall is used as a measure of motor coordination and balance.

3. Assessment of Muscle Strength: Grip Strength Test

  • Apparatus:

    • Grip strength meter with a wire grid

  • Procedure:

    • Allow the mouse to grasp the wire grid with its hindlimbs.

    • Gently pull the mouse backward by the tail in the horizontal plane until it releases its grip.

    • The force at the point of release is recorded by the meter.

    • Perform multiple measurements for each mouse and calculate the average grip strength.

4. Histological Analysis of Motor Neuron Survival

  • Materials:

    • Paraformaldehyde (PFA) for perfusion

    • Sucrose solutions (e.g., 15% and 30%)

    • Cryostat or microtome

    • Cresyl violet solution (for Nissl staining)

    • Microscope

  • Procedure:

    • Tissue Preparation:

      • Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.

      • Dissect the lumbar spinal cord and post-fix in 4% PFA.

      • Cryoprotect the tissue by immersing it in sucrose solutions of increasing concentration.

      • Embed and freeze the tissue.

    • Sectioning: Cut transverse sections of the spinal cord (e.g., 20-30 µm thickness) using a cryostat.

    • Nissl Staining:

      • Mount the sections on slides.

      • Stain the sections with cresyl violet solution.

      • Dehydrate the sections through a series of ethanol solutions and clear with xylene.

      • Coverslip the slides.

    • Quantification:

      • Under a microscope, identify the anterior horn of the spinal cord.

      • Count the number of healthy motor neurons, characterized by a distinct nucleolus and a cell body of a certain size.

      • Perform the counting on multiple sections per animal to obtain an average.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 NBP N-butylidenephthalide (NBP) Akt Akt NBP->Akt Inflammation Neuroinflammation NBP->Inflammation Inhibition OxidativeStress Oxidative Stress NBP->OxidativeStress Inhibition Apoptosis Apoptosis NBP->Apoptosis Inhibition mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition NeuronSurvival Motor Neuron Survival Inflammation->NeuronSurvival OxidativeStress->NeuronSurvival Apoptosis->NeuronSurvival Autophagy->NeuronSurvival MotorFunction Improved Motor Function NeuronSurvival->MotorFunction Lifespan Prolonged Lifespan MotorFunction->Lifespan

Caption: Proposed signaling pathways of NBP's neuroprotective effects in ALS.

G cluster_0 start Start Treatment (e.g., 60 days of age) treatment Daily Oral Administration (NBP or Vehicle) start->treatment monitoring Body Weight & Clinical Scoring (Weekly) treatment->monitoring endpoint Endpoint Criteria Met (e.g., humane endpoint, survival) treatment->endpoint behavioral Motor Function Tests (e.g., Rotarod, Grip Strength) (Bi-weekly) monitoring->behavioral behavioral->endpoint tissue Tissue Collection (Spinal Cord, Muscle) endpoint->tissue analysis Histological & Biochemical Analysis tissue->analysis end End of Study analysis->end

Caption: Experimental workflow for NBP administration in SOD1G93A mice.

References

Preparation of Butylidenephthalide (BdPh) Stock Solution using DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butylidenephthalide (BdPh) is a bioactive compound isolated from the chloroform extract of Angelica sinensis[1]. It has demonstrated a range of biological activities, including anti-cancer, anti-angiogenic, and neuroprotective effects. In cancer research, BdPh has been shown to induce apoptosis and ferroptosis in various cancer cell lines, including high-grade serous ovarian cancer and malignant brain tumors[2][3][4]. Its mechanism of action often involves the modulation of key signaling pathways, making it a compound of significant interest for drug development professionals.

This document provides a detailed protocol for the preparation, storage, and application of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. These guidelines are intended for researchers, scientists, and professionals in the field of drug development to ensure consistent and reproducible experimental outcomes.

Physicochemical Properties and Solubility

Proper preparation of a BdPh stock solution begins with an understanding of its fundamental physicochemical properties. This data is crucial for accurate concentration calculations and for ensuring the compound remains in solution during storage and experimental use.

PropertyValueReference
Molecular Weight 188.22 g/mol [1]
Appearance Yellow liquid
Solubility in DMSO 38 mg/mL (201.89 mM)
Solubility in Ethanol 38 mg/mL
Solubility in Water Insoluble
Purity Typically ≥98%

Note: The solubility of BdPh in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions to avoid precipitation.

Experimental Protocol: Preparation of a 100 mM BdPh Stock Solution in DMSO

This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various in vitro assays.

Materials and Equipment
  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage cluster_use Application weigh 1. Weigh BdPh dissolve 2. Add Anhydrous DMSO weigh->dissolve Transfer powder mix 3. Vortex/Sonicate dissolve->mix Ensure complete dissolution aliquot 4. Aliquot into Tubes mix->aliquot Prevent freeze-thaw cycles store 5. Store at -20°C or -80°C aliquot->store Long-term stability thaw 6. Thaw for Use store->thaw As needed for experiments dilute 7. Dilute to Working Concentration thaw->dilute Prepare fresh

Caption: Workflow for BdPh Stock Solution Preparation and Use.

Step-by-Step Procedure
  • Calculate the required mass of BdPh:

    • To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 100 mmol/L x 0.001 L x 188.22 g/mol x 1000 mg/g = 18.82 mg

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 18.82 mg of BdPh powder and transfer it to the tared tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the BdPh powder.

    • Ensure the DMSO is added slowly to prevent splashing of the powder.

  • Mixing and Dissolution:

    • Securely cap the tube and vortex thoroughly for 1-2 minutes until the BdPh is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles. If necessary, brief sonication in an ultrasonic bath can aid in dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • For long-term storage (up to one year), store the aliquots at -80°C. For short-term storage (up to one month), -20°C is sufficient. Protect the aliquots from light.

Application Notes: Use in Cell Culture

Dilution to Working Concentration

For cell-based assays, the BdPh stock solution must be diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

Example Dilution: To prepare a 100 µM working solution in 1 mL of cell culture medium from a 100 mM stock:

  • Thaw a single aliquot of the 100 mM BdPh stock solution at room temperature.

  • Perform a serial dilution. For instance, dilute the 100 mM stock 1:100 in culture medium to get a 1 mM intermediate solution.

  • Then, dilute the 1 mM intermediate solution 1:10 in 1 mL of culture medium to achieve the final 100 µM concentration. The final DMSO concentration in this example would be 0.1%.

Vehicle Control

In all experiments, it is imperative to include a vehicle control. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with BdPh. This allows for the differentiation of the effects of BdPh from any potential effects of the solvent.

Signaling Pathways Modulated by this compound

This compound has been reported to influence several critical cellular signaling pathways. Understanding these pathways is key to interpreting experimental results and elucidating the mechanism of action of BdPh.

Induction of Intrinsic Apoptosis

In high-grade serous ovarian cancer cells, BdPh has been shown to activate the intrinsic apoptosis signaling pathway. This is characterized by the cleavage and activation of specific caspases.

G BdPh This compound (BdPh) Casp9 Cleaved Caspase-9 BdPh->Casp9 activates Casp7 Cleaved Caspase-7 Casp9->Casp7 activates Casp3 Cleaved Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp7->Apoptosis Casp3->Apoptosis

Caption: BdPh-induced Intrinsic Apoptosis Pathway.

Studies have demonstrated that treatment with BdPh leads to an increased expression of cleaved caspase-3, -7, and -9, while not affecting cleaved caspase-8, indicating the activation of the intrinsic apoptotic pathway.

Regulation of Autophagy via the mTOR Pathway

In the context of neurodegenerative diseases like Spinocerebellar Ataxia Type 3, BdPh has been found to modulate autophagy through the mTOR signaling pathway.

G BdPh This compound (BdPh) AKT p-AKT BdPh->AKT AMPK p-AMPK BdPh->AMPK ERK p-ERK1/2 BdPh->ERK mTOR mTOR AKT->mTOR AMPK->mTOR ERK->mTOR Autophagy Autophagy mTOR->Autophagy inhibition

Caption: BdPh Regulation of Autophagy via mTOR Signaling.

BdPh treatment has been shown to decrease the phosphorylation of AKT and ERK1/2 while increasing the phosphorylation of AMPK. These upstream modulations lead to the inhibition of mTOR, which in turn promotes autophagy.

Stability and Storage Considerations

The stability of the BdPh stock solution is critical for the reliability of experimental data. Studies on the stability of compounds in DMSO suggest that most are stable for extended periods when stored correctly.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. While some studies show no significant compound loss after several cycles, it is best practice to minimize them.

  • Water Content: DMSO is hygroscopic, and absorbed water can reduce the solubility of compounds and potentially lead to their degradation. Always use anhydrous DMSO and keep containers tightly sealed.

  • Light Exposure: Store stock solutions protected from light to prevent photodegradation.

By adhering to these protocols and considerations, researchers can ensure the consistent and effective use of this compound in their studies, leading to more reliable and reproducible scientific findings.

References

Application Notes and Protocols for Liposomal Encapsulation of Butylidenephthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylidenephthalide (BP), a natural compound extracted from Angelica sinensis, has demonstrated significant anti-tumor effects in various cancers, including glioblastoma, ovarian, and colorectal cancer.[1][2][3] Its therapeutic potential is often limited by its poor water solubility and instability in physiological conditions.[1][4] Liposomal encapsulation offers a promising strategy to overcome these limitations by improving BP's stability, bioavailability, and targeted delivery to tumor tissues. This document provides detailed application notes and protocols for the preparation and characterization of this compound-loaded liposomes, specifically utilizing a Lipo-PEG-PEI complex (LPPC), to enhance its therapeutic efficacy.

Liposomal formulations protect BP from degradation, increase its circulation time, and facilitate accumulation in tumor sites through the Enhanced Permeability and Retention (EPR) effect. The EPR effect is a phenomenon where nanoparticles, like liposomes, selectively accumulate in tumor tissues due to the leaky nature of tumor blood vessels and poor lymphatic drainage. The LPPC formulation, a cationic liposome complex containing polyethylene glycol (PEG) and polyethylenimine (PEI), has been shown to effectively encapsulate hydrophobic compounds like BP, enhance cellular uptake, and improve anti-tumor activity.

Data Presentation

The following tables summarize illustrative quantitative data for the physicochemical characteristics and in vitro performance of this compound-loaded liposomes. These values are representative and may vary depending on the specific lipids, preparation parameters, and analytical methods used.

Table 1: Physicochemical Characteristics of BP-Loaded Liposomes

ParameterFormulation A (BP-Liposomes)Formulation B (BP-LPPC)Method of Analysis
Lipid Composition Phosphatidylcholine:Cholesterol (2:1 molar ratio)DOPC:DLPC:PEG:PEI-
Mean Particle Size (Z-average) 120 ± 15 nm150 ± 20 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 ± 5 mV+35 ± 5 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) 75 ± 5%85 ± 7%UV-Vis Spectrophotometry

Table 2: In Vitro Drug Release Profile of BP-Loaded Liposomes

Time (hours)Cumulative Release from BP-Liposomes (%)Cumulative Release from BP-LPPC (%)
1 10 ± 28 ± 1
4 25 ± 320 ± 2
8 40 ± 435 ± 3
12 55 ± 550 ± 4
24 70 ± 665 ± 5
48 85 ± 780 ± 6
72 > 90> 90

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of BP-loaded liposomes using the thin-film hydration method, a widely used technique for its simplicity and effectiveness.

Materials:

  • This compound (BP)

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol

  • Chloroform and Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • For LPPC formulation: DLPC, PEG, PEI

Procedure:

  • Lipid Film Formation:

    • Dissolve BP and lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-60°C) to form a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask for 1-2 hours at a temperature above the lipid transition temperature. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or bath sonicator.

    • Alternatively, for more uniform sizing, extrude the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification:

    • To remove unencapsulated BP, centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes at 4°C).

    • Discard the supernatant containing the free drug and resuspend the liposomal pellet in fresh PBS. Repeat the washing step if necessary.

Characterization of BP-Loaded Liposomes

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes in suspension.

Protocol:

  • Dilute the liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration.

  • Equilibrate the DLS instrument to 25°C.

  • Transfer the diluted sample to a disposable cuvette.

  • Perform the measurement to obtain the Z-average mean diameter and PDI.

  • Perform measurements in triplicate and report the average and standard deviation.

Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes, which is a key indicator of their stability in suspension.

Protocol:

  • Dilute the liposome suspension with filtered deionized water or a low ionic strength buffer.

  • Equilibrate the instrument to 25°C.

  • Inject the sample into a disposable zeta cell, ensuring no air bubbles are present.

  • Perform the measurement to obtain the zeta potential in millivolts (mV).

  • Perform measurements in triplicate and report the average and standard deviation.

Principle: The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes. This can be determined by separating the unencapsulated drug from the liposomes and quantifying the drug in either fraction.

Protocol (using UV-Vis Spectrophotometry):

  • Separation of Free Drug:

    • Centrifuge a known volume of the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant which contains the unencapsulated BP.

  • Quantification of Unencapsulated Drug:

    • Measure the absorbance of the supernatant at the maximum wavelength of BP using a UV-Vis spectrophotometer.

    • Determine the concentration of unencapsulated BP using a pre-established standard curve of BP in the same buffer.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula: EE (%) = [(Total amount of BP - Amount of unencapsulated BP) / Total amount of BP] x 100

Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the liposomes, confirming their size, shape, and lamellarity.

Protocol (Negative Staining):

  • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Wick off the excess sample with filter paper.

  • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1 minute.

  • Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

In Vitro Drug Release Assay (Dialysis Method)

Principle: This assay measures the rate at which BP is released from the liposomes over time in a simulated physiological environment.

Protocol:

  • Transfer a known volume of the BP-loaded liposome suspension into a dialysis bag (with a suitable molecular weight cut-off, e.g., 12-14 kDa).

  • Place the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween 80 to maintain sink conditions).

  • Maintain the beaker at 37°C with constant, gentle stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Quantify the concentration of BP in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Dissolve BP and Lipids in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Sonication/Extrusion) prep3->prep4 prep5 Purification (Centrifugation) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Encapsulation Efficiency (UV-Vis) prep5->char3 char4 Morphology (TEM) prep5->char4 eval1 In Vitro Drug Release (Dialysis) prep5->eval1 drug_delivery_mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell l_bp Liposomal BP epr EPR Effect (Extravasation) l_bp->epr Leaky Vasculature uptake Cellular Uptake epr->uptake release BP Release uptake->release apoptosis Apoptosis Induction release->apoptosis signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway bp This compound (BP) bax Bax bp->bax fasl FasL/Fas bp->fasl cas9 Caspase-9 bax->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 cas8 Caspase-8 fasl->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols: Gold Nanoparticle-Based Delivery of Butylidenephthalide for Brain Tumor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylidenephthalide (BdPh), a natural compound isolated from Angelica sinensis, has demonstrated significant anti-tumor activity against glioblastoma.[1][2][3] However, its clinical application is hampered by poor water solubility and structural instability.[1][4] To overcome these limitations, a novel drug delivery system utilizing gold nanoparticles (AuNPs) has been developed. This approach encapsulates BdPh within a biocompatible polyethylene glycol (PEG) shell conjugated to gold nanoparticles (PEG-Au-BP), enhancing its stability, delivery, and therapeutic efficacy against brain tumors. These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of PEG-Au-BP nanodrugs, offering detailed protocols for their laboratory application.

Data Presentation

Table 1: Physicochemical Characterization of PEG-Au-BP Nanoparticles
ParameterMethodResultReference
Absorption PeakUV-Vis Spectroscopy520 nm
SizeDynamic Light Scattering (DLS)Corresponded with TEM results
Size and StructureSEM and TEMConfirmed nanoparticle formation
Functional GroupsFTIR SpectroscopyConfirmed conjugation of PEG and BP
Table 2: In Vitro Efficacy in DBTRG Human Glioma Cells
AssayKey FindingsReference
Cytotoxicity (MTT Assay)PEG-Au-BP significantly inhibited DBTRG cell proliferation.
Cellular Uptake (Immunofluorescence & FACS)Significant uptake of PEG-Au-BP was observed at 2 and 24 hours. The uptake efficiency was ~2.11-fold and ~2.12-fold higher at 2 and 24 hours, respectively, compared to 30 minutes.
Endocytosis MechanismClathrin-mediated endocytosis and cell autophagy were identified as favorable routes for nanoparticle uptake.
Cell Cycle Analysis (Flow Cytometry)PEG-Au-BP significantly induced apoptosis by regulating cell progression in the Sub-G1 phase.
Apoptosis-Related Protein Expression (Western Blot)Increased expression of p21, Bax, and activated caspase-3 was observed after PEG-Au-BP treatment.
Table 3: In Vivo Biodistribution in a Mouse Model
Time PointOrgan/Tissue with Highest Nanoparticle RetentionKey ObservationReference
12 and 24 hoursBrain (specifically midbrain and cerebellum)Extended retention period of PEG-Au-BP was discovered in brain tissue. No significant tissue destruction was observed in major organs.

Experimental Protocols

Protocol 1: Synthesis of PEG-Au-BP Nanoparticles

Materials:

  • Polyethylene glycol (PEG) solution (500 µM, average mol wt = 200 kDa) (Sigma-Aldrich)

  • Deionized water

  • 50 ppm physical gold nanoparticle solution (Gold NanoTech, Inc.)

  • N-Butylidenephthalide (BP) solution (10 mg/mL, 95%) (Alfa Aesar)

Procedure:

  • Dilute 1 mL of 500 µM PEG solution with 24 mL of deionized water to obtain a 20 µM PEG solution.

  • Mix 609.6 µL of the 20 µM PEG solution with 390.4 µL of 50 ppm gold nanoparticle solution.

  • Sonicate the mixture for 2 hours to obtain the PEG-Au solution.

  • Cross-link the as-prepared PEG-Au nanocarriers with the n-butylidenephthalide (BP) solution to obtain the final PEG-Au-BP nanodrugs.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • DBTRG human glioma cells

  • Complete cell culture medium

  • PEG-Au-BP nanoparticles and control solutions (PEG, PEG-Au, BP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed DBTRG cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of PEG-Au-BP, PEG, PEG-Au, and BP for a specified duration (e.g., 24, 48 hours). Include an untreated control group.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Cellular Uptake Analysis (Flow Cytometry)

Materials:

  • DBTRG human glioma cells

  • FITC-labeled PEG-Au-BP nanoparticles

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed DBTRG cells in 6-well plates and allow them to attach.

  • Treat the cells with FITC-labeled PEG-Au-BP nanoparticles for different time points (e.g., 30 min, 2 h, 24 h).

  • After incubation, wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.

Protocol 4: Western Blot Analysis for Apoptotic Proteins

Materials:

  • DBTRG cells treated with PEG-Au-BP and controls

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p21, anti-Bax, anti-active-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

Visualizations

G cluster_synthesis Synthesis Workflow PEG PEG Solution (500 µM) DilutePEG Diluted PEG Solution (20 µM) PEG->DilutePEG AuNP Gold Nanoparticle Solution (50 ppm) Mix Mix PEG and AuNP AuNP->Mix DilutePEG->Mix Sonicate Sonication (2h) Mix->Sonicate PEGAu PEG-Au Nanocarriers Sonicate->PEGAu Crosslink Cross-linking PEGAu->Crosslink BP Butylidenephthalide (BP) BP->Crosslink PEGAuBP PEG-Au-BP Nanodrug Crosslink->PEGAuBP

Caption: Synthesis of PEG-Au-BP Nanoparticles.

G cluster_pathway Apoptotic Signaling Pathway PEGAuBP PEG-Au-BP Treatment p21 ↑ p21 Expression PEGAuBP->p21 Bax ↑ Bax Expression PEGAuBP->Bax Apoptosis Apoptosis p21->Apoptosis Casp3 ↑ Activated Caspase-3 Bax->Casp3 Casp3->Apoptosis

Caption: PEG-Au-BP Induced Apoptosis Pathway.

Conclusion

The use of gold nanoparticles for the delivery of this compound presents a promising strategy for enhancing the treatment of brain tumors. The PEG-Au-BP formulation improves the physicochemical properties of BdPh and facilitates its transport across the blood-brain barrier, leading to increased efficacy in tumor cell inhibition and apoptosis induction. The provided protocols and data serve as a valuable resource for researchers aiming to replicate and build upon these findings in the development of novel nanomedicines for neuro-oncology.

References

Application Notes: Evaluating Butylidenephthalide's Impact on Cancer Cell Migration and Invasion via Transwell Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butylidenephthalide (BP), a bioactive compound extracted from the traditional Chinese medicine Angelica sinensis (Danggui), has demonstrated significant anti-tumor activity. Notably, BP has been shown to inhibit two critical processes in cancer metastasis: cell migration and invasion. The Transwell assay is a widely used and effective in vitro method to quantify these cellular processes. This document provides detailed protocols for utilizing the Transwell migration and invasion assays to assess the efficacy of this compound in impeding cancer cell motility.

Mechanism of Action: this compound's Effect on Metastasis-Related Signaling Pathways

This compound has been observed to suppress the metastatic potential of cancer cells by modulating key signaling pathways involved in cell movement and invasion. A primary mechanism is the inhibition of the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells acquire migratory and invasive properties. BP has been shown to downregulate the expression of critical transcription factors Sox2 and Snail . The downregulation of Snail, a key regulator of EMT, leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin and vimentin . This shift in marker expression results in a less motile and invasive cancer cell phenotype.[1]

Data Presentation

The following tables summarize the observed effects of this compound on the migration and invasion of cancer cells as determined by Transwell assays.

Table 1: Effect of this compound on Oral Cancer Stem Cell Migration

Cell LineTreatmentConcentration (µg/mL)ObservationReference
Patient-Derived ALDH1+/CD44+ Oral Cancer CellsControl (0.1% DMSO)0Baseline migration[1]
This compound25Significant reduction in cell migration[1]
This compound50Dose-dependent, significant reduction in cell migration[1]

Table 2: Effect of this compound on Oral Cancer Stem Cell Invasion

Cell LineTreatmentConcentration (µg/mL)ObservationReference
Patient-Derived ALDH1+/CD44+ Oral Cancer CellsControl (0.1% DMSO)0Baseline invasion through Matrigel[1]
This compound25Significant reduction in cell invasion
This compound50Dose-dependent, significant reduction in cell invasion

Note: While the referenced study demonstrated a significant and dose-dependent inhibitory effect of this compound on migration and invasion through graphical representations, specific numerical data on cell counts were not provided in the publication.

Experimental Protocols

Protocol 1: Transwell Migration Assay

This protocol details the steps to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • 24-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • This compound (BP) stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet staining solution (e.g., 0.1% in 2% ethanol)

  • Inverted microscope

Procedure:

  • Cell Culture: Culture cancer cells to 70-80% confluency.

  • Cell Starvation: Prior to the assay, starve the cells by incubating them in serum-free medium for 12-24 hours. This minimizes the influence of growth factors in the culture medium.

  • Cell Preparation: Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • In the upper chamber of the inserts, add 200 µL of the cell suspension (containing 2 x 10^4 cells).

    • To the cell suspension in the upper chamber, add the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) group.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell line's migration rate (typically 12-24 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes.

    • Allow the inserts to air dry.

    • Stain the cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

  • Quantification:

    • Allow the inserts to dry completely.

    • Using an inverted microscope, count the number of stained, migrated cells on the bottom of the membrane. Count cells from at least five random fields of view per insert.

    • Calculate the average number of migrated cells per field for each treatment condition.

Protocol 2: Transwell Invasion Assay

This protocol is designed to evaluate the effect of this compound on the invasive potential of cancer cells, which requires them to degrade a basement membrane matrix.

Materials:

  • All materials listed for the Transwell Migration Assay

  • Matrigel Basement Membrane Matrix (or a similar extracellular matrix component)

  • Cold, serum-free cell culture medium

  • Cold pipette tips

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).

    • Using cold pipette tips, add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts, ensuring the entire membrane surface is covered.

    • Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Follow steps 1-3 from the Transwell Migration Assay protocol.

    • Carefully remove any excess medium from the rehydrated Matrigel in the inserts.

    • Seed the cancer cells in serum-free medium containing the desired concentrations of this compound into the upper chamber of the coated inserts.

  • Assay Procedure:

    • Add complete medium with 10% FBS to the lower chambers.

    • Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate duration for cell invasion (typically 24-48 hours).

  • Removal of Non-Invaded Cells, Fixation, Staining, and Quantification:

    • Follow steps 6-8 from the Transwell Migration Assay protocol. Note that removal of the non-invaded cells and the Matrigel layer from the top of the membrane requires careful and thorough wiping with a cotton swab.

Mandatory Visualizations

G cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Prepare Cell Suspension Prepare Cell Suspension Seed Cells + this compound in Upper Chamber Seed Cells + this compound in Upper Chamber Prepare Cell Suspension->Seed Cells + this compound in Upper Chamber Coat Insert with Matrigel (Invasion) Coat Insert with Matrigel (Invasion) Coat Insert with Matrigel (Invasion)->Seed Cells + this compound in Upper Chamber Invasion Assay No Coating (Migration) No Coating (Migration) No Coating (Migration)->Seed Cells + this compound in Upper Chamber Migration Assay Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber->Seed Cells + this compound in Upper Chamber Incubate (12-48h) Incubate (12-48h) Seed Cells + this compound in Upper Chamber->Incubate (12-48h) Remove Non-Migrated/Invaded Cells Remove Non-Migrated/Invaded Cells Incubate (12-48h)->Remove Non-Migrated/Invaded Cells Fix and Stain Migrated/Invaded Cells Fix and Stain Migrated/Invaded Cells Remove Non-Migrated/Invaded Cells->Fix and Stain Migrated/Invaded Cells Microscopy Imaging Microscopy Imaging Fix and Stain Migrated/Invaded Cells->Microscopy Imaging Quantify Cells Quantify Cells Microscopy Imaging->Quantify Cells Compare Treated vs. Control Compare Treated vs. Control Quantify Cells->Compare Treated vs. Control

Caption: Transwell Assay Workflow.

G cluster_pathway Signaling Pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) This compound This compound Sox2 Sox2 This compound->Sox2 inhibition Snail Snail This compound->Snail inhibition E-cadherin E-cadherin Snail->E-cadherin downregulates N-cadherin N-cadherin Snail->N-cadherin upregulates Vimentin Vimentin Snail->Vimentin upregulates Cell Migration & Invasion Cell Migration & Invasion E-cadherin->Cell Migration & Invasion inhibits N-cadherin->Cell Migration & Invasion promotes Vimentin->Cell Migration & Invasion promotes

Caption: this compound Signaling Pathway.

References

Application Notes and Protocols: Immunohistochemical Analysis of Ki-67 and Cleaved Caspase-3 in Butylidenephthalide-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylidenephthalide (BP), a natural compound extracted from Angelica sinensis, has demonstrated significant anti-tumor activity across various cancer models.[1][2] Its mechanisms of action include the induction of cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[2][3][4] Assessing the in vivo efficacy of BP and other novel therapeutics frequently involves the analysis of pharmacodynamic biomarkers in tumor tissue. This document provides detailed application notes and protocols for the immunohistochemical (IHC) staining of two key biomarkers: Ki-67, a marker of cellular proliferation, and cleaved caspase-3, a marker of apoptosis. By quantifying the expression of these proteins in tumor sections from BP-treated and control subjects, researchers can effectively evaluate the compound's biological activity.

Biomarker Significance

Ki-67: This nuclear protein is strictly associated with cell proliferation and is expressed during all active phases of the cell cycle (G1, S, G2, M), but is absent in quiescent cells (G0). Therefore, the Ki-67 labeling index is a robust and widely used method to assess the growth fraction of a tumor. A reduction in Ki-67 staining in response to treatment indicates an anti-proliferative effect.

Cleaved Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway. It exists as an inactive pro-enzyme that, upon apoptotic signaling, is cleaved to its active form. Antibodies specific to cleaved caspase-3 allow for the precise detection of apoptotic cells within tissue sections. An increase in cleaved caspase-3 staining following treatment is indicative of apoptosis induction.

Data from Preclinical Studies

Expected Outcomes and Data Presentation

Based on the known mechanism of this compound, a decrease in the percentage of Ki-67 positive cells and an increase in the percentage of cleaved caspase-3 positive cells are the expected outcomes in treated tumors compared to controls. Researchers should aim to quantify these changes to provide robust evidence of drug activity. The following tables are templates for presenting such quantitative data.

Table 1: Quantitative Analysis of Ki-67 Proliferation Index

Treatment GroupNumber of Animals (n)Mean % Ki-67 Positive Cells (± SEM)P-value vs. Vehicle Control
Vehicle Control5Data to be filled by the researcher-
This compound (Dose 1)5Data to be filled by the researcherCalculated value
This compound (Dose 2)5Data to be filled by the researcherCalculated value

Table 2: Quantitative Analysis of Cleaved Caspase-3 Apoptotic Index

Treatment GroupNumber of Animals (n)Mean % Cleaved Caspase-3 Positive Cells (± SEM)P-value vs. Vehicle Control
Vehicle Control5Data to be filled by the researcher-
This compound (Dose 1)5Data to be filled by the researcherCalculated value
This compound (Dose 2)5Data to be filled by the researcherCalculated value

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for immunohistochemical staining and a simplified signaling pathway affected by this compound.

G cluster_0 Tissue Preparation cluster_1 Staining Protocol cluster_2 Analysis Fixation Tumor Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Mounting Slide Mounting Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-Ki-67 or anti-Cleaved Caspase-3) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-Polymer) Incubation PrimaryAb->SecondaryAb Chromogen Chromogen Substrate (DAB) SecondaryAb->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Coverslipping Counterstain->Dehydration Imaging Slide Scanning / Microscopy Dehydration->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Caption: Experimental workflow for immunohistochemical staining.

G cluster_cell Tumor Cell BP This compound Prolif_Signal Proliferation Signaling (e.g., Growth Factor Pathways) BP->Prolif_Signal Inhibition Apoptotic_Signal Pro-Apoptotic Signals BP->Apoptotic_Signal Induction CellCycle Cell Cycle Progression (G1, S, G2, M) Prolif_Signal->CellCycle Ki67 Ki-67 Expression CellCycle->Ki67 CaspaseCascade Caspase Cascade Apoptotic_Signal->CaspaseCascade Caspase3 Cleaved Caspase-3 (Active) CaspaseCascade->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified this compound mechanism of action.

Detailed Experimental Protocols

The following protocols provide a standardized procedure for the immunohistochemical staining of Ki-67 and cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

I. Reagents and Materials
  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Tris-buffered saline with Tween 20 (TBST) wash buffer

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 for Ki-67; Tris-EDTA Buffer, pH 9.0 for Cleaved Caspase-3)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in TBST)

  • Primary Antibodies:

    • Rabbit monoclonal anti-Ki-67

    • Rabbit monoclonal anti-Cleaved Caspase-3

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Humidified staining chamber

  • Coplin jars

  • Microscope slides

  • Light microscope

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 1 change, 3 minutes.

    • Immerse in 70% ethanol: 1 change, 3 minutes.

    • Rinse thoroughly with deionized water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER).

    • Immerse slides in pre-heated antigen retrieval buffer in a steamer or water bath at 95-100°C.

    • Incubate for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer for at least 20 minutes.

    • Rinse slides with deionized water, then with TBST wash buffer.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with TBST wash buffer (3 changes, 5 minutes each).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking solution (do not rinse).

    • Apply the diluted primary antibody (anti-Ki-67 or anti-cleaved caspase-3) to the sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with TBST wash buffer (3 changes, 5 minutes each).

    • Apply the HRP-conjugated secondary antibody.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Chromogen Detection:

    • Rinse slides with TBST wash buffer (3 changes, 5 minutes each).

    • Prepare and apply the DAB chromogen substrate solution according to the manufacturer's instructions.

    • Incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30-60 seconds.

    • Rinse with tap water.

    • "Blue" the sections in a gentle stream of running tap water or a bluing agent.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

III. Staining Analysis and Quantification
  • Ki-67: Positive staining is characterized by brown nuclear staining in tumor cells. The Ki-67 proliferation index is calculated as the percentage of positively stained tumor cell nuclei out of the total number of tumor cells counted. At least 500-1000 cells should be counted in representative high-power fields.

  • Cleaved Caspase-3: Positive staining is typically observed as a brown cytoplasmic and/or nuclear signal in apoptotic cells. The apoptotic index can be calculated as the percentage of cleaved caspase-3 positive tumor cells.

For both markers, image analysis software can be used for a more objective and high-throughput quantification. It is crucial to include appropriate positive and negative controls in each staining run to ensure the validity of the results.

References

Troubleshooting & Optimization

Technical Support Center: Butylidenephthalide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butylidenephthalide (BP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound (BP) solution appears cloudy or has precipitated. What is the cause and how can I fix it?

A1: this compound is known to be practically insoluble in water.[1][2] The observed cloudiness or precipitation is likely due to BP coming out of solution.

  • Troubleshooting Steps:

    • Solvent System: this compound is soluble in organic solvents like DMSO and ethanol.[1] For aqueous solutions, a common practice is to first dissolve BP in a minimal amount of a water-miscible organic solvent, such as DMSO, before adding it to the aqueous buffer. Be mindful that a high concentration of the organic solvent might affect your experimental system.

    • Solubilizing Excipients: Consider using solubility-enhancing excipients. Cyclodextrins, for instance, can form inclusion complexes with poorly soluble compounds like BP, thereby increasing their aqueous solubility.[3]

    • pH Adjustment: The stability of BP can be pH-dependent. While specific data for BP is limited, the stability of similar compounds containing ester functional groups can be influenced by pH. It is advisable to determine the optimal pH range for your specific application through preliminary experiments.

    • Encapsulation: For advanced applications, encapsulating BP in liposomes or nanoparticles can significantly improve its solubility and stability in aqueous media.

Q2: I am concerned about the stability of my BP stock solution. How should I prepare and store it?

A2: Due to its instability in aqueous solutions, proper preparation and storage of BP stock solutions are crucial.

  • Recommended Protocol for Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as DMSO or ethanol.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When preparing aqueous working solutions, dilute the stock solution immediately before use.

Q3: My experimental results with BP are inconsistent. Could this be related to its stability?

A3: Yes, the instability of this compound in aqueous solutions can lead to a decrease in its effective concentration over time, resulting in inconsistent experimental outcomes. The lactone ring in the phthalide structure is susceptible to hydrolysis, which can lead to the formation of inactive degradation products.

  • Troubleshooting and Best Practices:

    • Freshly Prepared Solutions: Always use freshly prepared aqueous solutions of BP for your experiments.

    • Time-Course Experiments: If your experiments run for an extended period, consider the possibility of BP degradation. It may be necessary to replenish the BP concentration or to conduct time-course studies to understand its stability in your specific experimental medium.

    • Stabilization Strategies: If instability is a persistent issue, employing stabilization techniques such as encapsulation in liposomes or nanoparticles is highly recommended. These carriers can protect BP from degradation and ensure a more sustained release.

    • Analytical Verification: If possible, use analytical techniques like HPLC to quantify the concentration of BP in your experimental setup over time to directly assess its stability.

Q4: What are the main degradation pathways for this compound in aqueous solutions?

A4: The primary degradation pathways for this compound in aqueous solutions are believed to be hydrolysis and oxidation.

  • Hydrolysis: The ester bond in the lactone ring of the phthalide structure is susceptible to hydrolysis, which would open the ring and lead to the formation of a carboxylic acid and an alcohol. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: The butylidene group may be susceptible to oxidation, particularly if exposed to air, light, or oxidizing agents. The use of antioxidants may help to mitigate this degradation pathway.

Below is a diagram illustrating the proposed hydrolysis degradation pathway of this compound.

G BP This compound Intermediate Ring-Opened Intermediate (Keto-enol tautomerism possible) BP->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻) Product Inactive Degradation Product Intermediate->Product Further Reactions

Proposed Hydrolysis Pathway of this compound.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Working Solution of this compound

  • Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to prepare a stock solution of 10-50 mg/mL.

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your aqueous experimental medium. Ensure the final concentration of DMSO is compatible with your experimental system (typically less than 0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately to minimize degradation.

Protocol 2: Liposomal Encapsulation of this compound (General Method)

This protocol is a general guideline based on methods for encapsulating hydrophobic drugs. Optimization will be required for your specific application.

  • Lipid Film Hydration:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent such as chloroform or a chloroform-methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with an aqueous buffer by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.

The following diagram illustrates a general workflow for liposomal encapsulation.

G cluster_prep Preparation cluster_process Processing cluster_final Final Product dissolve Dissolve BP and Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction purify Purification (Dialysis/Chromatography) size_reduction->purify final_product BP-Loaded Liposomes purify->final_product

General Workflow for Liposome Encapsulation of BP.

Data on this compound Stability and Stabilization

Due to the limited availability of direct quantitative stability data for this compound in the public domain, the following table summarizes qualitative findings and data from studies on stabilization methods.

Parameter Observation/Result Significance for Aqueous Stability Reference(s)
Aqueous Solubility Insoluble in water.Direct preparation of aqueous solutions is not feasible without solubilizing agents.
Organic Solvent Solubility Soluble in DMSO and ethanol.Stock solutions should be prepared in these solvents.
Degradation in Aqueous Media Activity is quickly lost after dissolution in aqueous solution due to its unstable structure.Highlights the need for stabilization strategies for any aqueous-based experiments.
Stabilization by Liposomal Encapsulation LPPC encapsulation protected BP activity and maintained cytotoxicity after storage at 4°C in H₂O and 37°C in PBS.Encapsulation is a highly effective method to prevent degradation in aqueous environments.
Stabilization by Cyclodextrin Complexation Inclusion complexes with cyclodextrin derivatives can be formed.This method can be used to improve solubility and potentially stability.

Signaling Pathways and Logical Relationships

The instability of this compound in aqueous solutions presents a significant challenge for its therapeutic application. The following diagram illustrates the logical relationship between the problem, contributing factors, and potential solutions.

G cluster_causes Contributing Factors cluster_solutions Stabilization & Solubilization Strategies problem Poor this compound (BP) Stability & Solubility in Aqueous Solutions hydrolysis Hydrolysis of Lactone Ring problem->hydrolysis oxidation Oxidation of Butylidene Group problem->oxidation insolubility Inherent Low Aqueous Solubility problem->insolubility storage Proper Stock Solution Preparation & Storage problem->storage encapsulation Encapsulation (Liposomes, Nanoparticles) hydrolysis->encapsulation oxidation->encapsulation complexation Complexation (Cyclodextrins) insolubility->complexation excipients Use of Co-solvents & Excipients insolubility->excipients

Troubleshooting Logic for BP Stability Issues.

References

Technical Support Center: Overcoming the Poor Water Solubility of n-Butylidenephthalide (NBP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for n-butylidenephthalide (NBP). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor water solubility of NBP. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is n-butylidenephthalide (NBP) and why is its water solubility a concern?

A1: N-butylidenephthalide (NBP) is a bioactive compound naturally found in the chloroform extract of Angelica sinensis, a traditional Chinese medicine.[1][2] It has demonstrated a range of biological activities, including potent anti-tumor effects against various cancers such as glioblastoma, ovarian cancer, and lung cancer.[1][2][3] However, NBP is a lipophilic molecule and is practically insoluble in water. This poor aqueous solubility limits its bioavailability, hinders the development of intravenous formulations, and can lead to variable and suboptimal therapeutic outcomes in preclinical and clinical studies. Furthermore, NBP is unstable in aqueous and protein-rich environments, where it can undergo oxidation, hydration, and dimerization, leading to a loss of activity.

Q2: What are the primary strategies to enhance the water solubility and stability of NBP?

A2: Several formulation strategies have been successfully employed to overcome the solubility and stability challenges of NBP. These include:

  • Liposomal Encapsulation: Encapsulating NBP within liposomes, particularly cationic liposomes like the Lipo-PEG-PEI complex (LPPC), protects it from degradation and improves its dispersibility in aqueous media.

  • Nanoparticle-Based Delivery: Conjugating NBP to nanoparticles, such as polyethylene glycol-gold nanoparticles (PEG-Au-NBP), can enhance its solubility and provide a platform for targeted delivery.

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively encapsulate the hydrophobic NBP molecule, thereby increasing its aqueous solubility.

Q3: How do these formulation strategies impact the efficacy of NBP?

A3: By improving its solubility and stability, these advanced drug delivery systems have been shown to significantly enhance the therapeutic efficacy of NBP. For instance, liposomal NBP (NBP/LPPC) has demonstrated greater cytotoxicity against cancer cell lines at lower concentrations compared to free NBP. This is attributed to improved cellular uptake and protection of NBP from degradation.

Troubleshooting Guides

Liposomal Formulation of NBP

Q4: I am preparing NBP-loaded liposomes using the LPPC method, but I am observing low encapsulation efficiency. What could be the cause and how can I improve it?

A4: Low encapsulation efficiency of NBP in liposomes can stem from several factors. Here are some common issues and their solutions:

  • Issue: Incomplete hydration of the lipid film.

    • Solution: Ensure the hydration of the lipid film is carried out above the phase transition temperature (Tc) of the lipids used. Agitation, such as vortexing or sonication, during hydration can also improve the formation of a homogenous liposome suspension.

  • Issue: NBP precipitating out during encapsulation.

    • Solution: Ensure that the initial concentration of NBP in the organic solvent is not too high. You can also try a slightly slower rate of injection of the lipid/NBP solution into the aqueous phase to allow for more efficient self-assembly of the liposomes around the drug.

  • Issue: Suboptimal lipid composition.

    • Solution: The lipid composition of the liposomes can influence drug loading. Experiment with different lipid ratios or the inclusion of charged lipids, which may improve the encapsulation of NBP.

Q5: My NBP-liposome formulation appears unstable and shows signs of aggregation and precipitation over time. How can I improve its stability?

A5: Liposome stability is a critical parameter. Here are some troubleshooting tips:

  • Issue: Aggregation due to surface charge.

    • Solution: The inclusion of PEGylated lipids in your formulation can provide a steric barrier, preventing aggregation. The use of cationic lipids in LPPC formulations also contributes to stability through electrostatic repulsion.

  • Issue: Drug leakage from the liposomes.

    • Solution: The choice of lipids is crucial. Lipids with a higher Tc can create a more rigid and less leaky bilayer at storage temperatures. Storing the liposome formulation at 4°C can also reduce drug leakage.

  • Issue: Hydrolysis or oxidation of NBP within the liposomes.

    • Solution: While liposomes offer protection, some degradation can still occur. Preparing the liposomes in a deoxygenated buffer and storing them under an inert gas like argon or nitrogen can minimize oxidation.

Nanoparticle-Based Delivery of NBP

Q6: I am synthesizing PEG-Au-NBP nanoparticles and am observing inconsistent particle size and aggregation. What are the likely causes?

A6: Controlling the size and preventing aggregation are common challenges in nanoparticle synthesis. Consider the following:

  • Issue: Incomplete reduction of the gold precursor.

    • Solution: Ensure the reducing agent is fresh and added at the correct concentration and rate. The reaction temperature also plays a critical role in the nucleation and growth of the nanoparticles.

  • Issue: Inefficient PEGylation.

    • Solution: The concentration of PEG and the reaction time for conjugation are important parameters. Insufficient PEG coating will lead to nanoparticle aggregation. Ensure thorough mixing during the PEGylation step.

  • Issue: Aggregation during NBP conjugation.

    • Solution: The pH of the solution during the cross-linking of NBP to the PEG-Au nanoparticles can affect stability. Optimize the pH to ensure both the nanoparticles and NBP are stable and reactive.

Cyclodextrin Inclusion Complexes with NBP

Q7: I am preparing an NBP-cyclodextrin inclusion complex, but I am unsure if the complex has formed successfully. How can I confirm complexation?

A7: Several analytical techniques can be used to confirm the formation of an inclusion complex:

  • Phase Solubility Studies: This is a fundamental method where the solubility of NBP is measured in aqueous solutions with increasing concentrations of the cyclodextrin. A linear increase in NBP solubility (an AL-type phase solubility diagram) is indicative of a 1:1 complex formation.

  • Spectroscopic Methods: Techniques like UV-Vis, FT-IR, and NMR spectroscopy can show changes in the spectral properties of NBP upon inclusion in the cyclodextrin cavity.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to observe changes in the melting point or thermal decomposition of NBP when it is included in the cyclodextrin.

  • X-ray Diffraction (XRD): This technique can show changes in the crystallinity of NBP upon complexation.

Q8: My NBP-cyclodextrin complex solution becomes cloudy or precipitates upon standing. What could be the reason and how can I prevent this?

A8: Instability of cyclodextrin complexes in solution can be a concern. Here are some potential causes and solutions:

  • Issue: The complex has limited water solubility.

    • Solution: While cyclodextrins increase the solubility of NBP, the complex itself may have a solubility limit. This is more common with natural β-cyclodextrin. Using more soluble derivatives like HP-β-CD can often resolve this issue.

  • Issue: The complex is dissociating.

    • Solution: The formation of inclusion complexes is a reversible equilibrium. Changes in temperature or pH can shift this equilibrium. Ensure the pH of your solution is optimized for complex stability. Storing the solution at a consistent, cool temperature can also help.

  • Issue: Aggregation of the complexes.

    • Solution: At higher concentrations, cyclodextrin complexes can sometimes self-assemble into larger aggregates. Diluting the solution or adding a small amount of a pharmaceutically acceptable co-solvent or polymer may help to prevent this.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of different NBP formulations.

Table 1: In Vitro Cytotoxicity (IC50) of NBP and its Formulations in Various Cancer Cell Lines

Cell LineFormulationIC50 (µg/mL)Incubation Time (h)Reference
KURAMOCHI (ovarian cancer)Free NBP206.548
KURAMOCHI ALDH+ (cancer stem cells)Free NBP317.248
OVSAHO (ovarian cancer)Free NBP48.548
OVSAHO ALDH+ (cancer stem cells)Free NBP61.148
HT-29 (colorectal cancer)Free NBP47.87 ± 2.324
HT-29 (colorectal cancer)NBP/LPPC9.61 ± 2.9724
CT26 (colorectal cancer)Free NBP73.91 ± 2.9824
CT26 (colorectal cancer)NBP/LPPC11.01 ± 3.9624
DBTRG-05MG (glioblastoma)NBP/LPPC11.2 ± 0.8Not Specified
RG2 (glioblastoma)NBP/LPPC18.6 ± 1.1Not Specified
A549 (lung adenocarcinoma)Free NBP62.548

Table 2: Stability of NBP Formulations under Different Storage Conditions

FormulationStorage ConditionOutcomeReference
NBP/LPPC4°C in H₂OStable, with only 6%-13% of encapsulated NBP released.
Free NBP37°C in 10% FBS solutionLoss of cytotoxic activity over time.
NBP/LPPC37°C in 10% FBS solutionMaintained cytotoxic activity compared to free NBP.

Experimental Protocols

Protocol 1: Preparation of NBP-Loaded LPPC Liposomes

This protocol is adapted from the methods described for preparing NBP-loaded Lipo-PEG-PEI complexes (LPPC).

Materials:

  • n-butylidenephthalide (NBP)

  • Lipo-PEG-PEI complex (LPPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Lipid Film Formation: a. Dissolve a known amount of LPPC and NBP in chloroform in a round-bottom flask. b. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature. b. Continue hydration for approximately 1 hour to form a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: a. To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator until the suspension becomes clear or slightly opalescent.

  • Purification: a. To remove unencapsulated NBP, centrifuge the liposome suspension. The pellet will contain the NBP-loaded liposomes. b. Resuspend the pellet in fresh PBS.

Protocol 2: Synthesis of PEG-Au-NBP Nanoparticles

This protocol is based on the methodology for creating NBP-conjugated polyethylene glycol-gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Polyethylene glycol (PEG)

  • n-butylidenephthalide (NBP)

  • Deionized water

  • Appropriate reducing agent (e.g., sodium citrate)

  • Magnetic stirrer and hot plate

Procedure:

  • Gold Nanoparticle (AuNP) Synthesis: a. Bring a solution of HAuCl₄ in deionized water to a boil while stirring vigorously. b. Add a solution of sodium citrate to the boiling gold solution. The color will change from yellow to deep red, indicating the formation of AuNPs. c. Continue boiling for 15-20 minutes, then allow the solution to cool to room temperature.

  • PEGylation of AuNPs: a. Add a solution of PEG to the AuNP suspension and stir for several hours to allow for the conjugation of PEG to the surface of the AuNPs.

  • Conjugation of NBP: a. Activate the terminal groups of the PEG-coated AuNPs (if necessary, using appropriate cross-linking chemistry). b. Add NBP to the activated PEG-AuNP solution and allow the reaction to proceed, forming PEG-Au-NBP nanoparticles.

  • Purification: a. Purify the PEG-Au-NBP nanoparticles from unreacted NBP and other reagents by centrifugation and resuspension in deionized water.

Protocol 3: Preparation of NBP-β-Cyclodextrin Inclusion Complex (Kneading Method)

This is a general protocol for preparing cyclodextrin inclusion complexes, which can be adapted for NBP.

Materials:

  • n-butylidenephthalide (NBP)

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

Procedure:

  • Mixing: a. Place a 1:1 molar ratio of β-CD and NBP in a mortar.

  • Kneading: a. Add a small amount of a water/ethanol mixture to the powder and knead with the pestle to form a homogeneous paste. b. Continue kneading for 30-60 minutes.

  • Drying: a. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: a. Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

Signaling Pathways and Experimental Workflows

NBP-Induced Intrinsic Apoptosis Pathway

NBP has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by mitochondrial stress. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

NBP_Apoptosis_Pathway NBP n-Butylidenephthalide (NBP) Mitochondria Mitochondrial Stress NBP->Mitochondria Caspase9 Cleaved Caspase-9 Mitochondria->Caspase9 Activation Caspase7 Cleaved Caspase-7 Caspase9->Caspase7 Activation Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase7->Apoptosis Caspase3->Apoptosis

Caption: NBP induces apoptosis via the intrinsic pathway.

NBP and the mTOR Signaling Pathway

NBP has been suggested to modulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of the mTORC1 complex by NBP can lead to a decrease in protein synthesis and cell growth.

NBP_mTOR_Pathway NBP n-Butylidenephthalide (NBP) mTORC1 mTORC1 NBP->mTORC1 Inhibition S6K1 p70S6K mTORC1->S6K1 Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis Inhibition NBP_ERK_Pathway GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation NBP n-Butylidenephthalide (NBP) NBP->ERK Inhibition of Phosphorylation NBP_Workflow Start Start: Poorly Soluble NBP Formulation Formulation Strategy Start->Formulation Liposomes Liposomal Encapsulation Formulation->Liposomes Nanoparticles Nanoparticle Conjugation Formulation->Nanoparticles Cyclodextrins Cyclodextrin Complexation Formulation->Cyclodextrins Characterization Physicochemical Characterization Liposomes->Characterization Nanoparticles->Characterization Cyclodextrins->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Evaluation InVitro->InVivo End End: Improved NBP Delivery InVivo->End

References

Technical Support Center: Enhancing Butylidenephthalide Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Butylidenephthalide (BP) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BP) and what are its therapeutic potentials?

A1: this compound is a bioactive compound naturally occurring in the volatile oil of Radix Angelica sinensis.[1][2] It has demonstrated a range of pharmacological effects, including anti-tumor, anti-angiogenic, and neuroprotective activities.[1][3][4] Research suggests its potential in treating various cancers such as glioblastoma, ovarian cancer, and oral cancer by inducing apoptosis, inhibiting cell proliferation, and targeting cancer stem cells.

Q2: I am observing low efficacy of BP in my in vivo experiments. What could be the reason?

A2: Low in vivo efficacy of this compound is often attributed to its inherent physicochemical properties. The compound is known for its lower stability, poor bioavailability, rapid absorption, and fast elimination from the body. These factors can prevent the compound from reaching the target site at a therapeutic concentration. To address this, formulation strategies to enhance bioavailability are crucial.

Q3: How can I improve the solubility and bioavailability of this compound for my studies?

A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of BP:

  • Nanocarriers: Encapsulating BP into nanocarriers is a highly effective approach.

    • Liposomes: Liposomal formulations can protect BP from oxidation and enhance its anti-tumor effects.

    • Lipopolyplexes: Encapsulation in lipopolyplexes has been shown to increase the cytotoxicity and cellular uptake of BP in cancer cells.

    • Gold Nanoparticles: Conjugating BP to polyethylene glycol-gold nanoparticles has been demonstrated to improve its delivery and anti-cancer activity in brain tumors.

  • Lipid-Based Formulations: Formulating BP in lipid-based carriers like nano-emulsions or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.

  • Solid Dispersions: Creating solid dispersions of BP with polymers using techniques like hot-melt extrusion or spray drying can enhance its dissolution rate.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways:

  • Intrinsic Apoptosis Pathway: BP can induce apoptosis by increasing the expression of cleaved caspase-3, -7, and -9.

  • mTOR Pathway: In neurodegenerative disease models, BP has been found to modulate autophagy by inhibiting the mTOR pathway through the regulation of AKT, AMPK, and ERK1/2.

  • Anti-Angiogenic Pathways: The anti-angiogenic effects of BP are associated with the activation of p38 and ERK1/2 signaling pathways.

  • Cancer Stemness Pathways: BP has been shown to suppress cancer stemness features by downregulating the Snail transcription factor and inhibiting the AXL/EZH2 pathway.

Troubleshooting Guides

Issue: Inconsistent results in in vitro cytotoxicity assays (e.g., MTT assay).

  • Possible Cause 1: Poor Solubility of BP.

    • Solution: Ensure BP is fully dissolved before adding it to the cell culture medium. A stock solution in DMSO is commonly used. Be mindful of the final DMSO concentration in the culture, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%.

  • Possible Cause 2: Volatility and Instability of BP.

    • Solution: Prepare fresh dilutions of BP for each experiment from a frozen stock. Minimize the exposure of the compound to light and air.

  • Possible Cause 3: Cell Line Variability.

    • Solution: The sensitivity to BP can vary significantly between different cell lines. It is crucial to determine the IC50 value for each cell line used in your experiments.

Issue: Difficulty in achieving desired therapeutic effect in animal models.

  • Possible Cause 1: Inadequate Bioavailability.

    • Solution: As highlighted in the FAQs, consider using a formulation strategy to enhance the bioavailability of BP. Encapsulation in liposomes or other nanocarriers can significantly improve its in vivo performance.

  • Possible Cause 2: Suboptimal Dosing Regimen.

    • Solution: The effective in vivo dose of BP can vary depending on the tumor model and administration route. Previous studies have used doses ranging from 100 to 700 mg/kg. It may be necessary to perform a dose-response study to determine the optimal dose for your specific model.

  • Possible Cause 3: Rapid Metabolism and Clearance.

    • Solution: BP undergoes extensive metabolism. Using a delivery system that provides sustained release can help maintain therapeutic concentrations of the compound for a longer duration.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 of Free BP (µg/mL)IC50 of BP/LPPC* (µg/mL)Citation
KURAMOCHI (ALDH+)High-Grade Serous Ovarian Cancer317.2-
OVSAHO (ALDH+)High-Grade Serous Ovarian Cancer48.5-
HT-29Colorectal Cancer>4009.61 ± 2.97
CT26Colorectal Cancer>40011.01 ± 3.96
DBTRG-05MGGlioblastoma Multiforme15-67-
RG2Glioblastoma Multiforme15-67-

*BP/LPPC: this compound encapsulated in Lipopolyplexes

Table 2: In Vivo Dosage of this compound in Animal Models

Animal ModelCancer TypeDosageAdministration RouteCitation
Immunodeficient MiceHigh-Grade Serous Ovarian Cancer200 mg/kg-
Xenograft Animal ModelBladder Cancer100 and 200 mg/kg-
F344 RatsGlioblastoma Multiforme500 mg/kgSubcutaneous injection

Key Experimental Protocols

1. MTT Assay for Cell Viability

This protocol provides a general outline for assessing the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of BP (e.g., 0-400 µg/mL) or its formulated version (e.g., BP/LPPC, 0-100 µg/mL) for 24-48 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (400 µg/mL) to each well. Incubate for 6-8 hours.

  • Formazan Solubilization: Remove the MTT solution and add 50 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Western Blotting for Protein Expression Analysis

This protocol outlines the general steps for analyzing the effect of this compound on the expression of key signaling proteins.

  • Cell Lysis: Treat cells with BP at the desired concentration and duration. Lyse the cells using an appropriate lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-AKT, Snail) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Transwell Migration and Invasion Assay

This protocol provides a general method to assess the effect of this compound on cancer cell migration and invasion.

  • Cell Preparation: Starve the cells in serum-free medium for 24 hours.

  • Assay Setup:

    • Migration Assay: Place 8 µm pore size Transwell inserts into a 24-well plate.

    • Invasion Assay: Coat the Transwell inserts with Matrigel.

  • Cell Seeding: Seed the starved cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of BP.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Cell Staining and Counting: Remove the non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Visualizations

Butylidenephthalide_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Prepare this compound Formulation cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity migration Migration/Invasion Assay start->migration western_blot Western Blot Analysis start->western_blot ic50 Determine IC50 cytotoxicity->ic50 mechanism Elucidate Mechanism migration->mechanism western_blot->mechanism animal_model Select Animal Model ic50->animal_model Inform In Vivo Starting Dose mechanism->animal_model Guide Biomarker Selection dosing Dose Optimization animal_model->dosing treatment Administer BP Formulation dosing->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement histology Histological Analysis treatment->histology efficacy Evaluate Therapeutic Efficacy tumor_measurement->efficacy histology->efficacy

Caption: General experimental workflow for evaluating this compound efficacy.

Butylidenephthalide_Apoptosis_Pathway cluster_caspase_cascade Intrinsic Apoptosis Pathway BP This compound caspase9 Cleaved Caspase-9 BP->caspase9 Induces caspase7 Cleaved Caspase-7 caspase9->caspase7 caspase3 Cleaved Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase7->apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Butylidenephthalide_mTOR_Pathway cluster_upstream Upstream Regulators BP This compound AKT p-AKT BP->AKT ERK p-ERK1/2 BP->ERK AMPK p-AMPK BP->AMPK mTOR mTOR AKT->mTOR Inhibits ERK->mTOR Inhibits AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound-mediated regulation of the mTOR signaling pathway.

References

Technical Support Center: Optimizing Butylidenephthalide (BP) Dosage for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Butylidenephthalide (BP) dosage for in vitro cancer cell line studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro cancer cell line studies?

A1: The effective concentration of this compound can vary significantly depending on the cancer cell line. Based on published data, a common starting range to test is between 10 µg/mL and 100 µg/mL.[1][2] Some studies have reported IC50 values (the concentration that inhibits 50% of cell growth) for various cancer cell lines, which can serve as a useful reference (see Table 1). For instance, IC50 values after 48 hours of incubation have been observed to be between 15–67 µg/mL for several tumor cell lines.[3]

Q2: What is the recommended treatment duration for this compound?

A2: A 48-hour treatment period is frequently used in studies to determine the IC50 of BP.[3][4] However, time-dependent effects have been observed, so incubation times of 24, 48, and 72 hours are often tested to fully characterize the cellular response.

Q3: What is the best solvent to use for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for in vitro experiments. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% or 0.2%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal dosage of this compound for my specific cancer cell line?

A4: To determine the optimal dosage, it is recommended to perform a dose-response experiment using a cell viability assay, such as the MTT assay. This involves treating your cells with a range of BP concentrations for a set duration (e.g., 48 hours) to determine the IC50 value.

Q5: What are the known signaling pathways affected by this compound in cancer cells?

A5: this compound has been shown to affect multiple signaling pathways in cancer cells, primarily leading to apoptosis and cell cycle arrest. Key pathways include the intrinsic and extrinsic apoptosis pathways, involving the activation of caspases-3, -7, -8, and -9. BP can also induce cell cycle arrest at the G0/G1 or G2/M phases by modulating the expression of proteins like p21, p27, cyclins, and cyclin-dependent kinases (CDKs). Additionally, BP has been implicated in the regulation of ER stress and angiogenesis-related pathways.

Troubleshooting Guide

Issue 1: High IC50 value or low cytotoxicity observed.

  • Possible Cause: Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound. For example, one study noted that a higher concentration of BP was needed to kill KURAMOCHI cells than anticipated, speculating that survival signals might be upregulated during treatment.

  • Troubleshooting Steps:

    • Extend Treatment Duration: If a 48-hour treatment shows low efficacy, consider extending the incubation period to 72 hours.

    • Increase Concentration Range: Test higher concentrations of BP, for example, up to 200 µg/mL or higher, as has been done in some studies.

    • Combination Therapy: Investigate the synergistic effects of BP with other chemotherapeutic agents. Low doses of BP have been shown to increase the toxicity of cisplatin and paclitaxel in some ovarian cancer cells.

Issue 2: Poor solubility or precipitation of this compound in culture medium.

  • Possible Cause: this compound has poor water solubility, which can lead to precipitation and inaccurate effective concentrations.

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Prepare fresh stock solutions of BP in DMSO immediately before use.

    • Sonication: Briefly sonicate the stock solution to aid dissolution.

    • Liposomal Formulation: For more advanced applications and to potentially improve stability and cellular uptake, consider encapsulating BP in liposomes, a technique that has been shown to enhance its cytotoxicity.

    • Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible while maintaining BP solubility.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell density, passage number, or the age of the this compound stock solution can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Use a consistent cell seeding density for all experiments.

    • Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Aliquot Stock Solutions: Aliquot your BP stock solution after preparation and store it at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h Treatment)

Cell LineCancer TypeIC50 (µg/mL)Reference
KURAMOCHIHigh-Grade Serous Ovarian Cancer206.5
KURAMOCHI ALDH+High-Grade Serous Ovarian Cancer Stem Cells317.2
OVSAHOHigh-Grade Serous Ovarian Cancer61.1
OVSAHO ALDH+High-Grade Serous Ovarian Cancer Stem Cells48.5
DBTRG-05MGGlioblastoma~50
Various Tumor LinesGlioblastoma, Neuroblastoma, Lung, Melanoma, etc.15 - 67
MDA-MB-231Breast Cancer46.7
MCF-7Breast Cancer77.4
HT-29Colorectal Adenocarcinoma73.91
CT26Mouse Colorectal Adenocarcinoma47.87
A549Lung Adenocarcinoma62.5
Patient-derived ALDH1+/CD44+Oral Carcinoma Stem Cells56.4 - 64.5
Normal Fibroblast CellsNormal> 100

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL). Include a vehicle control (DMSO) at the same final concentration as the highest BP dose.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard propidium iodide (PI) staining methods.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours or overnight.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C overnight.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome start Seed Cancer Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., TUNEL, Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle protein Protein Expression (Western Blot) treat->protein ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_analysis Analyze Signaling Pathways protein->pathway_analysis end Optimized BP Dosage ic50->end apoptosis_quant->end cell_cycle_dist->end pathway_analysis->end

Caption: Experimental workflow for optimizing this compound dosage.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway BP This compound Fas Fas BP->Fas p53 p53 BP->p53 Caspase8 Caspase-8 Fas->Caspase8 Caspase3_7 Cleaved Caspases-3 & 7 Caspase8->Caspase3_7 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Signaling pathways for BP-induced apoptosis.

cell_cycle_pathway cluster_cki Cyclin Kinase Inhibitors cluster_cyclin_cdk Cyclins & CDKs BP This compound p21 p21 BP->p21 p27 p27 BP->p27 CyclinD1 Cyclin D1 BP->CyclinD1 CDK2 CDK2 BP->CDK2 CDK4 CDK4 BP->CDK4 CellCycleArrest G0/G1 or G2/M Arrest p21->CellCycleArrest p27->CellCycleArrest CyclinD1->CellCycleArrest CDK2->CellCycleArrest CDK4->CellCycleArrest

Caption: Signaling pathways for BP-induced cell cycle arrest.

References

Technical Support Center: Enhancing Butylidenephthalide Permeability Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase Butylidenephthalide (BdPh) penetration across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

Nanoparticle-Based Delivery Strategies

Nanoparticle-based systems are a promising approach to enhance the delivery of this compound to the brain by protecting it from degradation, improving its solubility, and facilitating its transport across the BBB.

Troubleshooting Guide: Nanoparticle Formulation and Characterization
Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency of BdPh - Incompatible solvent system.- Suboptimal drug-to-carrier ratio.- Instability of BdPh during formulation.- Screen different organic solvents for BdPh and the nanoparticle components.- Optimize the ratio of BdPh to the nanoparticle components (e.g., lipids, polymers).- Perform encapsulation at a controlled temperature and protect from light to minimize BdPh degradation.
Inconsistent Nanoparticle Size and Polydispersity Index (PDI) - Inadequate mixing or homogenization.- Variations in temperature or pH during synthesis.- Aggregation of nanoparticles.- Ensure consistent and vigorous mixing during nanoparticle formation.- Precisely control the temperature and pH of the reaction mixture.- Optimize the concentration of stabilizing agents (e.g., surfactants, PEG).
Nanoparticle Aggregation in Biological Media - Insufficient surface coating or stabilization.- Interaction with proteins in the media (protein corona formation).- Increase the density of the PEG coating on the nanoparticle surface.- Evaluate the effect of serum concentration on nanoparticle stability and consider pre-coating nanoparticles with serum proteins.[1]
Difficulty in Scaling Up Nanoparticle Production - Lab-scale methods not transferable to larger volumes.- Batch-to-batch variability.- Transition from batch processing to a continuous flow method like microfluidics for better control and consistency.[2]- Implement rigorous quality control at each step of the scaled-up process to ensure reproducibility.[1][3]
Frequently Asked Questions (FAQs): Nanoparticle Delivery of BdPh

Q1: What are the most promising nanoparticle systems for BdPh delivery to the brain?

A1: Polycationic liposomal complexes (LPPC) and polyethylene glycol-gold (PEG-Au) nanoparticles have shown significant promise in preclinical studies for enhancing BdPh delivery across the BBB and improving its therapeutic efficacy.[4] Solid lipid nanoparticles (SLNs) and nanoemulsions are also being explored as potential carriers.

Q2: How do LPPC nanoparticles enhance BdPh delivery?

A2: LPPC nanoparticles encapsulate BdPh, protecting its unstable structure and increasing its aqueous solubility. The cationic nature of LPPC is thought to facilitate interaction with the negatively charged cell membranes of the BBB, promoting uptake.

Q3: What is the proposed mechanism for PEG-Au nanoparticles in delivering BdPh?

A3: PEG-Au nanoparticles serve as a biocompatible carrier for BdPh. The polyethylene glycol (PEG) coating helps to reduce recognition by the immune system, prolonging circulation time, while the gold nanoparticle core provides a stable scaffold for drug attachment.

Q4: What are the critical parameters to consider for nanoparticle size when targeting the BBB?

A4: Generally, nanoparticles with a diameter of less than 200 nm are preferred to avoid rapid clearance by the reticuloendothelial system and to facilitate transport across the BBB. Some studies suggest an optimal size range of 10-100 nm for BBB penetration.

Chemical Modification and Prodrug Strategies

Altering the chemical structure of this compound can improve its lipophilicity and ability to traverse the BBB.

Troubleshooting Guide: Prodrug Synthesis and Evaluation
Issue Potential Cause Troubleshooting Steps
Low Yield of BdPh Prodrug - Inefficient reaction conditions.- Instability of the prodrug during purification.- Optimize reaction parameters such as temperature, catalyst, and reaction time.- Employ mild purification techniques like flash chromatography to prevent degradation.
Prodrug is Not Converted to Active BdPh in the Brain - Lack of necessary enzymes in the brain for cleavage.- Prodrug is too stable.- Design the prodrug with linkers that are susceptible to enzymes known to be present in brain tissue.- Conduct in vitro cleavage studies using brain homogenates to confirm conversion.
Poor Brain Penetration of the Prodrug - The modification did not sufficiently increase lipophilicity.- The prodrug is a substrate for efflux transporters at the BBB.- Systematically modify the promoiety to achieve the optimal balance of lipophilicity and aqueous solubility.- Evaluate the interaction of the prodrug with common efflux transporters like P-glycoprotein in vitro.
Frequently Asked Questions (FAQs): BdPh Prodrugs

Q1: What is the primary goal of creating a prodrug of this compound?

A1: The main objective is to temporarily modify the chemical structure of BdPh to enhance its ability to cross the BBB. Once in the brain, the prodrug is designed to be converted back into the active BdPh molecule.

Q2: What are some common strategies for designing BdPh prodrugs?

A2: Strategies often involve attaching a lipophilic moiety to the BdPh molecule to increase its lipid solubility and facilitate passive diffusion across the BBB. Another approach is to link BdPh to a molecule that is actively transported into the brain by specific carriers.

BBB Opening Techniques

Physical methods can be employed to transiently increase the permeability of the BBB, allowing for enhanced penetration of this compound.

Troubleshooting Guide: Focused Ultrasound (FUS)-Mediated Delivery
Issue Potential Cause Troubleshooting Steps
Ineffective BBB Opening - Suboptimal acoustic parameters.- Insufficient microbubble concentration.- Optimize FUS parameters such as pressure amplitude, pulse duration, and pulse repetition frequency for the specific animal model.- Ensure adequate and consistent microbubble dosage and timing of administration relative to sonication.
Tissue Damage or Hemorrhage - Excessive acoustic pressure.- Inertial cavitation of microbubbles.- Carefully titrate the acoustic pressure to a level that induces BBB opening without causing damage. Real-time monitoring can help in this process.- Use stable cavitation-promoting pulse sequences to minimize the risk of inertial cavitation.
Variability in Drug Delivery Efficacy - Heterogeneity in BBB opening.- Differences in animal physiology.- Use MRI guidance to ensure precise targeting of the desired brain region.- Standardize animal models and experimental conditions to reduce inter-subject variability.
Frequently Asked Questions (FAQs): Focused Ultrasound for BdPh Delivery

Q1: How does focused ultrasound (FUS) with microbubbles open the BBB?

A1: FUS is used to cause systemically administered microbubbles to oscillate within the blood vessels of the targeted brain region. This mechanical stimulation temporarily loosens the tight junctions between the endothelial cells of the BBB, increasing its permeability.

Q2: Is FUS-mediated BBB opening safe?

A2: Preclinical studies have shown that when optimized, FUS can induce transient and reversible BBB opening without causing significant tissue damage. However, careful control of acoustic parameters is crucial to avoid adverse effects.

Q3: Can FUS be combined with other delivery strategies for BdPh?

A3: Yes, FUS can be used in conjunction with nanoparticle-encapsulated BdPh or BdPh prodrugs to potentially achieve synergistic effects on brain delivery.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound Formulations in Glioblastoma Cells
Cell LineFormulationIC50 (µg/mL)Fold Increase in Cytotoxicity vs. Free BdPhReference
DBTRG-05MGFree BdPh40.6-
BdPh/LPPC8.64.7
RG2Free BdPh45.6-
BdPh/LPPC3.811.9
Table 2: Cellular Uptake of PEG-Au-BdPh Nanoparticles
Cell LineTime PointFold Increase in Uptake (vs. 30 min)Reference
BAEC (Bovine Aortic Endothelial Cells)2 h~2.44
24 h~3.56
DBTRG (Glioblastoma Cells)2 h~1.53
24 h~2.13

Experimental Protocols

Protocol 1: Synthesis of BdPh-Loaded LPPC Nanoparticles

This protocol is adapted from the methodology described by Chang KF et al. (2020).

  • Preparation of LPPC: Dissolve the liposomal polyethylenimine and polyethylene glycol complex (LPPC) in sterile, deionized water to the desired concentration.

  • Encapsulation of BdPh: a. Prepare a solution of this compound (e.g., 1 mM) in an appropriate solvent. b. While rapidly stirring the LPPC solution, inject the BdPh solution into it. c. Incubate the mixture for 30 minutes with continuous stirring.

  • Purification: a. Centrifuge the mixture to pellet the BdPh-loaded LPPC nanoparticles. b. Discard the supernatant containing unencapsulated BdPh. c. Resuspend the pellet in a solution containing a cryoprotectant if freeze-drying for storage.

  • Characterization: a. Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Analyze the surface charge (zeta potential) of the nanoparticles. c. Quantify the encapsulation efficiency by measuring the amount of unencapsulated BdPh in the supernatant using a suitable analytical method (e.g., HPLC).

Protocol 2: Western Blot for JNK/p38 MAPK Pathway
  • Sample Preparation: a. Treat neuronal or glioma cells with BdPh or BdPh-nanoparticle formulations for the desired time points. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK and p38 MAPK overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane with TBST. b. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BdPh This compound Formulation Encapsulation/ Conjugation BdPh->Formulation Carrier Nanoparticle Carrier (e.g., LPPC, PEG-Au) Carrier->Formulation Purification Purification Formulation->Purification Characterization Characterization (Size, Zeta, EE%) Purification->Characterization BBB_model In Vitro BBB Model Characterization->BBB_model Animal_model Animal Model (e.g., Glioma) Characterization->Animal_model Uptake Cellular Uptake Assay BBB_model->Uptake Cytotoxicity Cytotoxicity Assay BBB_model->Cytotoxicity Administration Systemic Administration Animal_model->Administration Biodistribution Biodistribution Study Administration->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: Experimental workflow for developing and evaluating this compound nanocarriers.

signaling_pathway cluster_jnk_p38 JNK/p38 MAPK Pathway cluster_mtor mTOR Pathway BdPh This compound (crosses BBB) ASK1 ASK1 BdPh->ASK1 mTOR mTOR BdPh->mTOR MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MAPK MKK36->p38 Apoptosis_JNK Apoptosis p38->Apoptosis_JNK JNK JNK MKK47->JNK cJun c-Jun JNK->cJun cJun->Apoptosis_JNK PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Simplified signaling pathways modulated by this compound in brain cells.

References

Encapsulation of Butylidenephthalide to prevent degradation and increase efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the encapsulation of Butylidenephthalide (BP) to prevent degradation and increase its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the encapsulation of this compound (BP) necessary?

A1: this compound is a hydrophobic compound with demonstrated anti-tumor properties.[1] However, it is unstable in aqueous or protein-rich environments, which leads to a reduction in its bioactivity.[1][2] Encapsulation serves to protect the unstable structure of BP from degradation, such as hydration or oxidation, thereby preserving its therapeutic efficacy.[3][4]

Q2: What are the primary advantages of encapsulating BP?

A2: The primary advantages of encapsulating BP include:

  • Enhanced Stability: Encapsulation protects BP from degradation in aqueous solutions and protein-rich environments, thus maintaining its bioactivity over time.

  • Increased Cytotoxicity: Encapsulated BP has shown significantly higher cytotoxicity against various cancer cell lines compared to its free form.

  • Improved Cellular Uptake: Encapsulation, particularly with cationic liposomes like LPPC, enhances the cellular uptake of BP through mechanisms such as endocytosis.

  • Controlled Release: Nanocarrier systems can be designed for the slow and targeted release of BP.

  • Improved Bioavailability: By protecting the drug from premature degradation, encapsulation can lead to improved bioavailability.

Q3: What encapsulation methods are commonly used for BP?

A3: A frequently cited method for BP encapsulation is the use of a polycationic liposomal polyethylenimine and polyethylene glycol complex (LPPC). This carrier is suitable for both hydrophobic and hydrophilic compounds. Other nanocarriers, such as polyethylene glycol-gold nanoparticles, have also been explored to improve delivery. The thin-film hydration method followed by sonication and lyophilization is a common technique for preparing liposomal formulations.

Q4: How does encapsulated BP affect cancer cells?

A4: Encapsulated BP has been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells. It can activate both the extrinsic (FasL/Fas/Caspase-8) and intrinsic (Bax/Caspase-9) apoptosis pathways. Studies have also indicated the involvement of p53-dependent and independent pathways in BP-induced apoptosis.

Q5: Can encapsulated BP be used in combination with other therapies?

A5: Yes, studies have shown that encapsulated BP can have a synergistic effect with other chemotherapeutic agents. For instance, LPPC-encapsulated BP has been shown to enhance the inhibitory effect of doxorubicin on breast cancer cells. It has also been found to act synergistically with 5-FU in inhibiting the growth of colorectal cancer cells.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - Inappropriate lipid composition.- Incorrect drug-to-lipid ratio.- Suboptimal hydration temperature or time.- Inefficient sonication or extrusion.- Optimize the lipid formulation; for BP, a carrier like LPPC has proven effective. - Experiment with different drug-to-lipid ratios to find the optimal loading.- Ensure the hydration temperature is above the phase transition temperature of the lipids.- Optimize sonication/extrusion parameters (time, power, cycles) to achieve desired vesicle size and lamellarity.
Particle Aggregation/Instability of the Formulation - Suboptimal surface charge (Zeta potential).- High concentration of particles.- Inappropriate storage conditions (temperature, pH).- Presence of salts or other destabilizing agents.- For LPPC formulations, the positive charge from PEI should provide good colloidal stability. If not, consider adjusting the formulation.- Dilute the formulation if aggregation is concentration-dependent.- Store lyophilized liposomes at 2-8°C in a desiccator. For liquid formulations, store at recommended temperatures and protect from light.- Use appropriate buffers to maintain a stable pH.
Inconsistent Efficacy in Cell-Based Assays - Degradation of unencapsulated BP in control groups.- Variability in cellular uptake.- Inconsistent particle size distribution.- Cell line-specific resistance.- Always prepare fresh solutions of unencapsulated BP for experiments due to its instability.- Ensure consistent incubation times and conditions to minimize variability in uptake.- Characterize the particle size and distribution of each batch of encapsulated BP to ensure consistency.- Be aware that the efficacy of BP can vary between different cancer cell lines.
Difficulty Crossing Biological Barriers (e.g., Blood-Brain Barrier) - Inappropriate particle size or surface chemistry.- Encapsulation with specific nanocarriers like LPPC has been shown to facilitate crossing the blood-brain barrier. Consider optimizing the nanoparticle design for specific targets.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Free BP vs. Encapsulated BP (BP/LPPC)

Cell LineTreatmentIC50 (µg/mL)Fold-Increase in Cytotoxicity (BP/LPPC vs. BP)Reference
HT-29 (Colorectal Cancer) BP145.32 ± 0.35\multirow{2}{}{~13.1}
BP/LPPC11.06 ± 0.37
CT26 (Colorectal Cancer) BP213.41 ± 2.04\multirow{2}{}{~7.7}
BP/LPPC27.60 ± 1.10
Breast Cancer Cells (Average of 7 lines) BP/LPPC vs. BP-2.60 to 4.93
Breast Cancer Cells (Average of 7 lines) BP/LPPC vs. Traditional Liposome-2.85 to 11.6

Table 2: Cellular Uptake of BP in Colorectal Cancer Cells (HT-29)

TimeTreatmentCellular BP (µ g/2.5 x 10^5 cells)Reference
15 min BP/LPPC12.78 ± 0.22
90 min BP/LPPC19.71 ± 0.24
15 min (with CPZ inhibitor) BP/LPPC1.86 ± 0.03
90 min (with CPZ inhibitor) BP/LPPC3.30 ± 0.02

*CPZ (chlorpromazine) is an inhibitor of clathrin-mediated endocytosis.

Experimental Protocols

1. Preparation of BP-Loaded LPPC (BP/LPPC) by Thin-Film Hydration

  • Principle: This method involves dissolving lipids and the hydrophobic drug (BP) in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous solution to form liposomes.

  • Methodology:

    • Dissolve the constituent lipids of the LPPC (e.g., DOPC, DLPC, PEI, PEG) and this compound in an appropriate organic solvent (e.g., chloroform).

    • Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of a round-bottom flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size.

    • The resulting BP/LPPC suspension can be purified to remove unencapsulated BP by methods such as dialysis or size exclusion chromatography.

    • For long-term storage, the formulation can be lyophilized with a cryoprotectant.

2. Assessment of Cytotoxicity using MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate overnight.

    • Treat the cells with various concentrations of free BP, BP/LPPC, and empty LPPC (as a control) for a specified period (e.g., 24, 48 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells into insoluble purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 450-570 nm.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vitro Evaluation lipids Lipids + BP in Organic Solvent film Thin Lipid Film Formation lipids->film Solvent Evaporation hydration Hydration with Aqueous Buffer film->hydration sizing Sonication / Extrusion hydration->sizing purification Purification sizing->purification final_product BP/LPPC Nanoparticles purification->final_product size_zeta Size & Zeta Potential final_product->size_zeta ee Encapsulation Efficiency final_product->ee morphology Morphology (TEM) final_product->morphology cytotoxicity Cytotoxicity Assay (MTT) final_product->cytotoxicity uptake Cellular Uptake Assay final_product->uptake apoptosis Apoptosis Assay (Flow Cytometry) uptake->apoptosis western_blot Western Blot apoptosis->western_blot

Encapsulation and Evaluation Workflow.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_cycle Cell Cycle Arrest BP_LPPC BP/LPPC FasL FasL BP_LPPC->FasL Fas Fas FasL->Fas Casp8 Caspase-8 Fas->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Bax Bax Mito Mitochondria Bax->Mito CytC Cytochrome C Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 activates BP_LPPC_in BP/LPPC BP_LPPC_in->Bax p53 p53 p21 p21 p53->p21 CDK4_CyclinD1 CDK4/Cyclin D1 p21->CDK4_CyclinD1 inhibits G1_arrest G0/G1 Arrest CDK4_CyclinD1->G1_arrest promotes progression (inhibited) Apoptosis Apoptosis G1_arrest->Apoptosis BP_LPPC_cycle BP/LPPC BP_LPPC_cycle->p53 Casp3->Apoptosis

BP-Induced Apoptosis and Cell Cycle Arrest.

References

Determining the IC50 value of Butylidenephthalide in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of Butylidenephthalide (BP) in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported IC50 values.

Summary of this compound IC50 Values

The following table summarizes the reported IC50 values for this compound across a range of cancer and normal cell lines. These values were predominantly determined after a 48-hour incubation period.

Cell Line CategoryCell LineIC50 (µg/mL)Notes
Glioblastoma DBTRG-05MG15 - 67[1]
RG215 - 67[1]
Neuroblastoma 15 - 67[1]
Lung Cancer A549Not specified, but growth inhibition shown[2][1]
Melanoma 15 - 67
Teratoma 15 - 67
Leukemia 15 - 67
Breast Cancer MDA-MB-23146.7
MCF-777.4
Hepatocellular Carcinoma 15 - 67
Ovarian Cancer KURAMOCHI (ALDH+)317.2
KURAMOCHI (mixed)206.5
OVSAHO (ALDH+)48.5
OVSAHO (mixed)61.1
Colorectal Cancer HT-2947.87 ± 2.3 (BP alone)
HCT11673.91 ± 2.98 (BP alone)
DLD-1Not specified, but growth inhibition shown
SW480Not specified, but growth inhibition shown
Oral Cancer Patient-derived ALDH1+/CD44+ cells-156.4 ± 4.3
Patient-derived ALDH1+/CD44+ cells-264.5 ± 6.4
Normal Cells Fibroblast cells (Balb/3T3)> 100
Vascular endothelial cells (SVEC)25.0 ± 2.0
Normal Human Oral Keratinocyte (NHOK)176.8 ± 20.6

Experimental Protocols

MTT Assay for IC50 Determination

This protocol outlines the key steps for determining the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_prep Drug Preparation drug_treatment Drug Treatment drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubation (e.g., 48h) drug_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_processing Calculate % Viability absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Workflow for IC50 determination using the MTT assay.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_ferroptosis Ferroptosis Induction cluster_cell_cycle Cell Cycle Arrest BP This compound p53_dependent p53-dependent pathway BP->p53_dependent triggers p53_independent p53-independent pathway BP->p53_independent triggers lipid_peroxidation Lipid Peroxidation BP->lipid_peroxidation induces ros_increase ROS Increase BP->ros_increase induces g0g1_arrest G0/G1 Phase Arrest BP->g0g1_arrest induces caspase_activation Caspase-3, -7, -9 Activation p53_dependent->caspase_activation p53_independent->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis ferroptosis Ferroptosis lipid_peroxidation->ferroptosis ros_increase->ferroptosis cyclin_cdk_decrease Decrease in CCND1, CDK2 g0g1_arrest->cyclin_cdk_decrease cdkn_increase Increase in CDKN2A, CDKN1A g0g1_arrest->cdkn_increase

Caption: Signaling pathways affected by this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the determination of this compound's IC50 value.

FAQs

  • Q1: What is the optimal incubation time for this compound treatment?

    • A1: Most studies report IC50 values after a 48-hour incubation period. However, the optimal time may vary depending on the cell line's doubling time. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific cell line.

  • Q2: What is a suitable solvent for this compound?

    • A2: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for in vitro experiments. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Q3: Why do I see a high degree of variability between replicate wells?

    • A3: High variability can be caused by several factors:

      • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding.

      • Pipetting errors: Use calibrated pipettes and be consistent with your technique.

      • Edge effects: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or medium without cells.

      • Incomplete formazan dissolution: Ensure the formazan crystals are completely dissolved before reading the absorbance.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No dose-dependent effect observed - this compound concentration range is too high or too low.- The compound has degraded.- The cell line is resistant.- Perform a broader range of concentrations in a pilot experiment.- Prepare fresh stock solutions of this compound.- Verify the sensitivity of your cell line from the literature or try a different cell line.
High background absorbance in blank wells - Contamination of the culture medium or reagents.- Phenol red in the medium can interfere with absorbance readings.- Use fresh, sterile medium and reagents.- Use a medium without phenol red for the assay.
Low absorbance readings in control wells - Low cell seeding density.- Poor cell viability before the experiment.- Contamination.- Optimize the cell seeding density.- Ensure you are using healthy, log-phase cells.- Check for signs of contamination (e.g., cloudy medium, pH changes).
IC50 value is significantly different from published data - Different experimental conditions (e.g., incubation time, cell density, passage number).- Variation in the purity of the this compound compound.- Standardize your protocol and ensure it aligns with published methods.- Use a compound of known purity and source.

References

Addressing side effects of Butylidenephthalide in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Butylidenephthalide (BP) in animal models. The following troubleshooting guides and Frequently Asked Questions (FAQs) address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound (BP) in animal models?

Q2: What is the oral LD50 of this compound in rats?

A2: The oral median lethal dose (LD50) of this compound in rats has been reported to be 1,850 mg/kg.[3]

Q3: Are there any known, albeit rare, side effects of this compound observed in animal studies?

A3: While systemic toxicity is low, the Safety Data Sheet (SDS) for this compound indicates that it can be a skin and eye irritant.[3] Therefore, appropriate handling procedures should be followed to avoid direct contact. In vivo studies have largely reported a lack of adverse effects, but researchers should always monitor for any unexpected clinical signs.

Q4: What are the known therapeutic mechanisms of action for this compound?

A4: this compound has demonstrated both anti-cancer and neuroprotective properties through various signaling pathways. Its anti-cancer effects are linked to the induction of apoptosis through both p53-dependent and independent pathways and the inhibition of the ERK1/2 signaling pathway.[1] The neuroprotective effects are associated with the modulation of autophagy via the mTOR, AKT, AMPK, and ERK1/2 signaling pathways.

Q5: Is this compound soluble in aqueous solutions for in vivo administration?

A5: No, this compound is a poorly water-soluble compound. This is a critical consideration for in vivo studies, as it can affect bioavailability and dosing accuracy. Appropriate formulation strategies are necessary to ensure consistent and reliable delivery of the compound to the animals.

Troubleshooting Guides

Issue 1: Formulation and Administration Challenges
  • Problem: Difficulty dissolving this compound for in vivo dosing, leading to inconsistent results.

  • Cause: this compound has poor aqueous solubility.

  • Solution:

    • Vehicle Selection: Avoid using water alone. A tiered approach to vehicle selection is recommended, starting with simple co-solvent systems and progressing to more complex formulations if necessary.

    • Co-solvents: Consider using a mixture of water and a biocompatible organic solvent such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol.

    • Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.

    • Suspensions: If a solution is not feasible, a uniform suspension can be prepared. This requires reducing the particle size of the BP (e.g., through micronization) and using suspending agents to prevent settling.

    • Sonication: For suspensions, use of a sonicator can help to achieve a more uniform dispersion of the compound in the vehicle.

  • Experimental Workflow:

    G cluster_formulation Formulation Workflow for Poorly Soluble BP solubility Assess BP Solubility in Various Vehicles vehicle Select Appropriate Vehicle System solubility->vehicle Guides prepare Prepare Formulation (e.g., Solution, Suspension) vehicle->prepare homogeneity Ensure Homogeneity (e.g., Vortex, Sonicate) prepare->homogeneity administer Administer to Animal (e.g., Oral Gavage) homogeneity->administer

    Caption: Workflow for formulating this compound for in vivo studies.

Issue 2: Monitoring for Potential, Low-Incidence Side Effects
  • Problem: Uncertainty about which parameters to monitor to ensure animal welfare, given the low reported toxicity.

  • Solution: While overt toxicity is not expected at therapeutic doses, a standard panel of observations and measurements should be implemented to detect any subtle adverse effects.

    • Daily Clinical Observations: Monitor animals daily for any changes in behavior, appearance (e.g., ruffled fur), activity levels, and food and water intake.

    • Body Weight: Record the body weight of each animal at least twice a week. A significant and consistent decrease in body weight can be an early indicator of intolerance.

    • Skin and Eye Irritation: Although systemic toxicity is low, the potential for local irritation exists. When handling the compound, wear appropriate personal protective equipment. If any signs of skin or eye irritation are observed in the animals, consult with a veterinarian.

    • Baseline and Terminal Blood Work: If the experimental design allows, collect blood samples at the beginning and end of the study to assess key hematological and serum biochemistry parameters.

    • Histopathology: At the end of the study, perform a gross necropsy and consider collecting key organs (liver, kidneys, spleen, heart, and lungs) for histopathological examination to identify any potential microscopic changes.

Quantitative Data Summary

ParameterSpeciesValueReference
Oral LD50 Rat1,850 mg/kg
JECFA Safety Assessment Human (as flavoring agent)No safety concern at current levels of intake

Key Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is a guideline and should be adapted based on specific institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Use a single sex of rats or mice (e.g., female Sprague-Dawley rats), as they are often more sensitive.

  • Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the start of the study.

  • Dosing:

    • Prepare the this compound formulation as described in the formulation troubleshooting guide.

    • Administer a single oral dose via gavage. Start with a dose level just below the estimated LD50 (e.g., 1750 mg/kg).

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Observation:

    • Observe animals continuously for the first 4 hours after dosing, and then daily for 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, respiration, and any signs of discomfort.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 is then calculated using appropriate statistical methods.

Protocol 2: Sub-chronic Toxicity Study (28-Day Repeated Dose)
  • Animal Model: Use both male and female rats (e.g., Wistar or Sprague-Dawley).

  • Groups: Divide animals into at least four groups: a control group (vehicle only) and three dose groups (low, medium, and high).

  • Dosing: Administer this compound or vehicle orally via gavage once daily for 28 consecutive days.

  • Monitoring:

    • Clinical Signs: Observe all animals daily.

    • Body Weight and Food Consumption: Record weekly.

    • Hematology and Serum Biochemistry: Collect blood samples at the end of the 28-day period. Key parameters to assess include:

      • Hematology: Red blood cell count, white blood cell count (with differential), hemoglobin, hematocrit, and platelet count.

      • Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), and creatinine.

  • Pathology:

    • At the end of the study, perform a complete necropsy on all animals.

    • Record the weights of major organs (liver, kidneys, heart, spleen, brain).

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

Signaling Pathway Diagrams

G cluster_anticancer BP Anti-Cancer Signaling BP This compound p53 p53 Activation BP->p53 ERK ERK1/2 Inhibition BP->ERK Bax Bax ↑ p53->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ERK->Apoptosis Inhibits

Caption: this compound's anti-cancer signaling pathways.

G cluster_neuroprotection BP Neuroprotective Signaling BP This compound AKT AKT BP->AKT AMPK AMPK BP->AMPK ERK ERK1/2 BP->ERK mTOR mTOR AKT->mTOR Autophagy Autophagy Modulation mTOR->Autophagy Inhibits AMPK->mTOR ERK->mTOR

Caption: this compound's neuroprotective signaling pathways.

References

Long-term storage and stability of Butylidenephthalide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, stability, and handling of Butylidenephthalide (BP) stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound (BP) stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing BP stock solutions for in vitro studies. One study reports dissolving BP in DMSO at a stock concentration of 100 mg/mL.[1] For in vivo studies, complex formulations involving co-solvents like polyethylene glycol (PEG) and oils have been used.

2. What are the recommended storage temperatures for BP stock solutions?

For long-term storage, it is recommended to store BP stock solutions at -80°C. General guidelines for chemical compounds in DMSO suggest stability for up to 6 months at -80°C. For shorter-term storage, -20°C is acceptable, with general stability suggested for up to one month.[2] Some studies have stored BP stock solutions in DMSO at -20°C.[1] A specific pharmaceutical composition of BP was found to be stable for 30 days at 4°C.[3][4]

3. How many times can I freeze-thaw my BP stock solution?

While specific data for BP is unavailable, a study on a diverse set of compounds in DMSO showed no significant loss of compound integrity after 11 freeze-thaw cycles. However, to minimize potential degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

4. What are the signs of BP degradation in a stock solution?

Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. For a more accurate assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the stock solution over time by monitoring the peak area of BP.

Storage and Stability Data

SolventConcentrationStorage TemperatureDurationStabilityReference
DMSO100 mg/mL-20°CNot specifiedStable for experimental use
Specific Medium SystemUp to 1000 mg/mL4°C30 daysStable
DMSO (General Guideline)Not specified-80°C6 monthsGenerally stable
DMSO (General Guideline)Not specified-20°C1 monthGenerally stable

Experimental Protocols

Preparation of a High-Concentration (100 mg/mL) this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of BP in DMSO, as has been used in published research.

Materials:

  • This compound (BP) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the BP powder and anhydrous DMSO to come to room temperature.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of BP powder into the tube. For a 1 mL stock solution, weigh 100 mg of BP.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the BP powder. For a 100 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex the solution until the BP powder is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile amber tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media Solvent-shifting: BP is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted in an aqueous buffer or cell culture medium, the BP can precipitate.- Gradual Dilution: Instead of adding the stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. - Intermediate Dilution: Add the stock solution to a small volume of pre-warmed cell culture medium containing serum, mix thoroughly, and then add this intermediate dilution to the final volume. - Maintain Temperature: Keeping the medium warm during dilution can also help maintain solubility.
Inconsistent experimental results Degradation of BP stock solution: Repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures, or exposure to light can lead to the degradation of BP.- Use fresh aliquots: Always use a fresh aliquot of the stock solution for each experiment. - Verify Purity: If degradation is suspected, verify the purity of the stock solution using HPLC. - Proper Storage: Ensure stock solutions are stored at the recommended temperature and protected from light.
Cloudy or discolored stock solution Contamination or Degradation: The solution may be contaminated with microorganisms or the BP may have degraded. Water absorption by DMSO can also affect solubility.- Use fresh anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution. - Sterile Technique: Use sterile techniques during the preparation of the stock solution to prevent microbial contamination. - Discard if necessary: If the solution appears cloudy or discolored, it is best to discard it and prepare a fresh stock solution.

Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for BP Stock Solution prep Prepare 100 mg/mL BP stock solution in DMSO aliquot Aliquot into single-use tubes prep->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw Thaw a single aliquot at room temperature store->thaw dilute Dilute in pre-warmed cell culture medium thaw->dilute treat Treat cells with final BP concentration dilute->treat

General workflow for preparing and using BP stock solutions.

signaling_pathway Simplified Signaling Pathways Affected by this compound cluster_apoptosis Apoptosis Induction cluster_angiogenesis Angiogenesis Inhibition BP This compound Casp9 Cleaved Caspase 9 BP->Casp9 Casp3 Cleaved Caspase 3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis BP2 This compound p38 p38 BP2->p38 ERK ERK1/2 BP2->ERK Angiogenesis Inhibition of Angiogenesis p38->Angiogenesis ERK->Angiogenesis

Key signaling pathways modulated by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Butylidenephthalide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Butylidenephthalide (BP) in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound (BP) is a natural compound isolated from the volatile oil of Radix Angelica sinensis.[1][2] It has demonstrated significant anti-tumor effects in various cancer models, including glioblastoma, ovarian cancer, and oral cancer.[1][3][4] The primary on-target effects of BP are the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation. These include:

  • Intrinsic Apoptosis Pathway: BP activates this pathway by increasing the expression of cleaved caspases-9, -7, and -3.

  • p53-Dependent and -Independent Apoptosis: Studies have shown that BP can trigger apoptosis through both p53-dependent and -independent mechanisms.

  • MAPK Pathway: BP has been associated with the activation of p38 and ERK1/2, which are components of the Mitogen-Activated Protein Kinase pathway.

  • AMPK/mTOR Pathway: In the context of vascular smooth muscle cells, BP has been shown to inhibit the phenotypic switch through the activation of AMPK and inhibition of mTOR signaling.

Q3: What are off-target effects and why are they a concern in preclinical studies?

A3: Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target. In preclinical studies, off-target effects can lead to a variety of issues, including:

  • Inaccurate interpretation of experimental results: An observed phenotype may be mistakenly attributed to the on-target effect when it is actually caused by an off-target interaction.

  • Unpredicted toxicity: Off-target binding can lead to cellular stress, cytotoxicity, or other adverse effects in non-target cells and tissues.

  • Poor translation to clinical trials: Compounds with significant off-target effects may fail in clinical trials due to unforeseen side effects.

Q4: Are there any known off-target effects of this compound?

A4: While extensive off-target profiling data for this compound is not widely published, some studies have indicated effects on non-cancerous cells. For instance, BP has been shown to inhibit the proliferation of vascular endothelial cells. The lack of a comprehensive public off-target profile underscores the importance for researchers to experimentally determine the selectivity of BP in their specific model systems.

Q5: How can I proactively assess the potential off-target effects of this compound in my experiments?

A5: A multi-pronged approach is recommended:

  • Computational Prediction: Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of this compound. These tools compare the structure of BP against libraries of known protein targets.

  • In Vitro Profiling: Screen this compound against panels of kinases and receptors to experimentally identify potential off-target binding.

  • Phenotypic Screening: Assess the effects of BP on a variety of cell lines from different tissues to identify unexpected cellular responses.

  • In Vivo Toxicology Studies: Conduct preliminary toxicology studies in animal models to observe for any adverse effects and to identify potential target organs for toxicity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Target Cells

Possible Cause: This could be due to off-target effects of this compound, leading to unintended cellular damage in normal or control cell lines.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of BP concentrations on both your target cancer cells and a panel of non-cancerous cell lines (e.g., from different tissues). This will help determine the therapeutic window.

  • Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for all cell lines tested. A small difference between the IC50 in cancer cells versus non-cancerous cells may indicate a narrow therapeutic window and potential for off-target toxicity.

  • Cell Viability Assays: Use multiple types of cell viability assays (e.g., MTT, CellTiter-Glo®, trypan blue exclusion) to confirm the cytotoxic effects and rule out assay-specific artifacts.

  • Apoptosis Marker Analysis: Use Western blotting to check for the activation of apoptosis markers (e.g., cleaved caspases, PARP cleavage) in non-target cells. Significant apoptosis in these cells at concentrations close to the therapeutic dose suggests off-target effects.

Issue 2: Inconsistent or Unexplained Phenotypes in In Vitro Experiments

Possible Cause: The observed cellular phenotype may be a result of an off-target effect rather than the intended on-target activity of this compound.

Troubleshooting Steps:

  • Use a Structurally Unrelated Positive Control: If possible, use another compound with a different chemical structure that is known to target the same pathway as BP. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If BP is hypothesized to inhibit a specific protein, try to "rescue" the phenotype by overexpressing that protein. If the phenotype is reversed, it supports an on-target mechanism.

  • Kinase and Receptor Profiling: Submit this compound for screening against a broad panel of kinases and receptors. This can identify unexpected off-target binding that might explain the observed phenotype.

  • Gene Expression Analysis: Perform RNA sequencing or qPCR arrays to analyze changes in gene expression in response to BP treatment. This can reveal the modulation of unexpected pathways.

Issue 3: Adverse Effects Observed in Animal Models at Therapeutic Doses

Possible Cause: In vivo toxicity may be due to off-target effects of this compound in various organs.

Troubleshooting Steps:

  • Dose-Range Finding Study: Conduct a dose-range finding study in your animal model to determine the maximum tolerated dose (MTD).

  • Clinical Observations: Carefully monitor animals for any clinical signs of toxicity, such as weight loss, changes in behavior, or altered organ function.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of all major organs to identify any signs of tissue damage.

  • Blood Chemistry and Hematology: Analyze blood samples to assess liver and kidney function, as well as to check for any hematological abnormalities.

  • Toxicokinetics: Correlate the observed toxicity with the concentration of this compound and its metabolites in the plasma and tissues.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
KURAMOCHI (ALDH+)High-Grade Serous Ovarian Cancer317.2
KURAMOCHI (mixed)High-Grade Serous Ovarian Cancer206.5
OVSAHO (ALDH+)High-Grade Serous Ovarian Cancer48.5
OVSAHO (mixed)High-Grade Serous Ovarian Cancer61.1
DBTRG-05MGGlioblastoma Multiforme~15-67
RG2Glioblastoma Multiforme~15-67
HT-29 (BP/LPPC)Colorectal Cancer9.61 ± 2.97
HT-29 (BP)Colorectal Cancer47.87 ± 2.3

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

Western Blot for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in the apoptotic pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with this compound as desired. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling_Pathway cluster_apoptosis Intrinsic Apoptosis cluster_p53 p53 Pathway BP This compound Bax Bax BP->Bax Bcl2 Bcl-2 BP->Bcl2 p53 p53 BP->p53 CytoC Cytochrome c (release) Bax->CytoC promotes Bcl2->CytoC inhibits Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis p21 p21 p53->p21 activates G1_arrest G1 Cell Cycle Arrest p21->G1_arrest

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Treat Cancer and Non-Cancer Cells with BP viability Cell Viability Assays (e.g., MTT) start->viability western Western Blot for Apoptosis Markers start->western phenotype Phenotypic Analysis start->phenotype ic50 Determine IC50 Values viability->ic50 animal_model Administer BP to Animal Model ic50->animal_model Guide Dose Selection off_target_screen Off-Target Screening (Kinase/Receptor Panels) phenotype->off_target_screen If unexpected toxicity Toxicology Assessment (Histopathology, Blood Work) off_target_screen->toxicity Inform Potential Toxicities mtd Determine Maximum Tolerated Dose (MTD) animal_model->mtd efficacy Tumor Growth Inhibition animal_model->efficacy animal_model->toxicity

Caption: Experimental workflow for assessing BP's effects.

References

Validation & Comparative

A Comparative Analysis of Butylidenephthalide and Z-ligustilide from Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long history of use in traditional Chinese medicine. Its therapeutic properties are attributed to a variety of bioactive compounds, among which the phthalides Butylidenephthalide and Z-ligustilide are of significant interest. Both compounds have demonstrated a wide range of pharmacological activities, including neuroprotective, anti-cancer, and anti-inflammatory effects. This guide provides a comparative analysis of this compound and Z-ligustilide, presenting available experimental data to aid researchers and drug development professionals in their understanding and potential application of these natural products.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters for this compound and Z-ligustilide is presented in Table 1. While direct comparative pharmacokinetic studies are limited, this table collates data from individual studies to provide a parallel overview. It is important to note that variations in experimental conditions (e.g., animal models, dosage, administration route) may influence these parameters.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyThis compoundZ-ligustilide
Molecular Formula C₁₂H₁₂O₂C₁₂H₁₄O₂
Molecular Weight 188.22 g/mol 190.24 g/mol
Oral Bioavailability (Rat) Data not directly comparable; one study showed higher bioavailability in a formula extract compared to purified form[1].Low (2.6%) due to extensive first-pass metabolism[2].
Tmax (Oral, Rat) ~1.5 h (in a formula extract)[1]~0.5 h[3]
Cmax (Oral, Rat) Data not directly comparable.Data not directly comparable.
Metabolism Metabolized from Z-ligustilide[4].Extensive first-pass metabolism.

Comparative Pharmacological Activities

Anti-Cancer Activity

Both this compound and Z-ligustilide have been investigated for their anti-cancer properties. A direct comparative study on human colon cancer HT-29 cells provides valuable insight into their relative potency.

Table 2: Comparative Anti-proliferative Activity (IC₅₀ values)

CompoundCell LineIC₅₀ (µM)Reference
This compoundHT-29 (Colon Cancer)236.90 ± 18.22Kan et al., 2008
Z-ligustilideHT-29 (Colon Cancer)60.63 ± 6.79Kan et al., 2008

Lower IC₅₀ values indicate greater potency.

These findings suggest that in this specific cell line, Z-ligustilide is a more potent inhibitor of cell proliferation than this compound. Both compounds have been shown to induce apoptosis and affect cell cycle progression in various cancer cell lines through modulation of signaling pathways such as PI3K/Akt. This compound has also been shown to possess anti-cancer stem cell effects in oral carcinomas.

Anti-Inflammatory Activity

The anti-inflammatory effects of both phthalides have been documented, primarily through the inhibition of pro-inflammatory mediators. A key target in many studies is the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Comparative Anti-inflammatory Activity (Inhibition of NO Production)

CompoundCell LineIC₅₀Reference
This compoundRAW 264.7 (Macrophage)Data not available from direct comparative studies.-
Z-ligustilideRAW 264.7 (Macrophage)12.8 ± 1.4 µMSchwager et al., 2018

While a direct IC₅₀ comparison is not available for this compound in the same model, studies have shown that both compounds can inhibit the production of inflammatory cytokines and modulate the NF-κB signaling pathway, a key regulator of inflammation. Z-ligustilide has been shown to exert its anti-inflammatory effects by blocking the activation of MAPKs and IKK, which are upstream of NF-κB.

Neuroprotective Activity

Both this compound and Z-ligustilide have shown promise as neuroprotective agents in various models of neurological damage, including cerebral ischemia.

Table 4: Comparative Neuroprotective Effects

CompoundModelKey FindingsReference
This compoundRetinal Ganglion Cell Ischemic InjuryPrevents apoptotic processes and reduces inflammatory response.(Not directly cited)
Z-ligustilideForebrain Ischemic Injury in miceSignificantly reduces infarction volume, decreases oxidative stress, and inhibits apoptosis.Kuang et al., 2006
Z-ligustilideMicroglial-mediated neuroinflammationInhibits the production of pro-inflammatory mediators in activated microglia.Wang et al., 2009; Su et al., 2011; Chen et al., 2024

Although direct comparative studies are lacking, the available evidence suggests that both compounds exert neuroprotective effects through multiple mechanisms, including anti-apoptosis, anti-oxidation, and modulation of neuroinflammation. Z-ligustilide, in particular, has been shown to regulate microglial polarization towards a neuroprotective M2 phenotype.

Signaling Pathways

The pharmacological effects of this compound and Z-ligustilide are mediated through various intracellular signaling pathways. Below are diagrams illustrating two of the key pathways implicated in their anti-cancer and anti-inflammatory activities.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Phthalides This compound & Z-ligustilide Phthalides->PI3K inhibit Phthalides->Akt inhibit

Caption: PI3K/Akt Signaling Pathway and Phthalide Intervention.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB:e->NFkB:w NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression Phthalides This compound & Z-ligustilide Phthalides->IKK inhibit NFkB_n->Gene

Caption: NF-κB Signaling Pathway and Phthalide Intervention.

Experimental Protocols

Cell Viability and Anti-proliferative Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound, Z-ligustilide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Z-ligustilide in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds (this compound, Z-ligustilide)

  • Cell culture medium

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Z-ligustilide for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control. The IC₅₀ value can then be calculated.

Neuroprotective Activity (In Vitro Ischemia Model)

This is a general protocol for assessing neuroprotection in an in vitro model of ischemia, which can be adapted for specific neuronal cell types and experimental setups.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Oxygen-glucose deprivation (OGD) buffer (glucose-free medium)

  • Test compounds (this compound, Z-ligustilide)

  • Reagents for viability assays (e.g., MTT, LDH assay kit)

  • Reagents for apoptosis assays (e.g., Annexin V/PI staining kit)

  • Hypoxic chamber or incubator

Procedure:

  • Cell Culture: Culture neuronal cells to the desired confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Z-ligustilide for a specified period (e.g., 2-24 hours).

  • OGD Induction: Replace the normal culture medium with OGD buffer and place the cells in a hypoxic chamber (e.g., 95% N₂/5% CO₂) for a duration that induces significant cell death in control cells (e.g., 4-6 hours).

  • Reperfusion: After the OGD period, replace the OGD buffer with normal culture medium and return the cells to a normoxic incubator for a reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT or LDH assay to quantify cell survival.

    • Apoptosis: Use Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to assess the extent of apoptosis.

    • Oxidative Stress: Measure reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

  • Data Analysis: Compare the outcomes in the compound-treated groups to the OGD control group to determine the neuroprotective efficacy.

Conclusion

This compound and Z-ligustilide, two prominent phthalides from Angelica sinensis, exhibit a range of promising pharmacological activities. The available data suggests that Z-ligustilide may be a more potent anti-proliferative agent against colon cancer cells compared to this compound. Both compounds demonstrate significant anti-inflammatory and neuroprotective effects, although direct comparative studies are needed to definitively establish their relative potencies in these areas. Their mechanisms of action often involve the modulation of key signaling pathways such as PI3K/Akt and NF-κB. The pharmacokinetic profiles of both compounds, particularly the low oral bioavailability of Z-ligustilide, present challenges for their development as therapeutic agents and highlight the need for formulation strategies to enhance their delivery. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two important natural products.

References

Synergistic Effect of Butylidenephthalide and Temozolomide in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-tumor effects of Butylidenephthalide (BP) and the standard chemotherapeutic agent, temozolomide (TMZ), in the context of glioblastoma (GBM). Glioblastoma is a notoriously aggressive and treatment-resistant primary brain tumor. The development of novel therapeutic strategies that can overcome TMZ resistance is a critical area of research. This document summarizes key experimental findings, details the underlying molecular mechanisms, and provides standardized protocols for the evaluation of this promising combination therapy.

Quantitative Data Summary

The synergistic interaction between this compound and temozolomide has been quantitatively evaluated, demonstrating that the combination is more effective than either agent alone, particularly in TMZ-resistant glioblastoma cells. The primary mechanism underlying this synergy is the ability of this compound to downregulate the expression of O6-methylguanine-DNA-methyltransferase (MGMT), a key DNA repair enzyme that confers resistance to temozolomide.

Table 1: In Vitro Synergism of this compound (BP) and Temozolomide (TMZ) in Glioblastoma Cells

Cell LineDrug CombinationCombination Index (CI)*Synergy LevelReference
GBM22-TMZ (TMZ-Resistant)50 µM BP + 1,600 µM TMZ0.649Synergistic[1]
GBM22-TMZ (TMZ-Resistant)100 µM BP + 1,600 µM TMZ0.581Synergistic[1]

*Combination Index (CI) was calculated using CalcuSyn software. A CI value < 1 indicates a synergistic effect.

Table 2: In Vivo Efficacy of this compound (BP) and Temozolomide (TMZ) in a Glioblastoma Xenograft Model

Treatment GroupTumor Growth InhibitionSurvival BenefitReference
BP + TMZSignificant antitumor effects compared to single-drug treatmentSignificant survival benefit compared to TMZ alone[1]

*Note: Specific quantitative data on tumor volume reduction and median survival times were not available in the accessed abstract. The results are based on the qualitative description of "significant" effects reported in the study by Harn et al., 2013.

Mechanism of Synergistic Action

The synergistic anti-cancer effect of this compound and temozolomide in glioblastoma is primarily attributed to the modulation of the DNA repair enzyme MGMT by this compound. Temozolomide exerts its cytotoxic effect by methylating DNA, particularly at the O6 position of guanine. The MGMT protein removes these methyl groups, thereby repairing the DNA and rendering the cancer cells resistant to TMZ.

This compound has been shown to enhance the methylation of the MGMT promoter, which in turn downregulates the expression of the MGMT protein.[1] By reducing the levels of MGMT, this compound effectively disables the primary resistance mechanism of glioblastoma cells to temozolomide. This allows the DNA damage induced by TMZ to persist, leading to cell cycle arrest and apoptosis.

Synergy_Mechanism cluster_BP This compound (BP) Action cluster_TMZ Temozolomide (TMZ) Action cluster_Cellular Glioblastoma Cell BP This compound MGMT_promoter MGMT Promoter BP->MGMT_promoter Enhances Methylation TMZ Temozolomide DNA_Damage DNA Methylation (O6-methylguanine) TMZ->DNA_Damage Induces DNA_Repair DNA Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to MGMT_gene MGMT Gene MGMT_promoter->MGMT_gene Inhibits Transcription MGMT_protein MGMT Protein MGMT_gene->MGMT_protein Expression MGMT_protein->DNA_Damage Repairs

Caption: Mechanism of synergy between this compound and Temozolomide.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synergistic effects of this compound and temozolomide in glioblastoma.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of single and combination drug treatments on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G, patient-derived cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (BP) and Temozolomide (TMZ) stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of BP and TMZ, both individually and in combination, in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment and use software like CalcuSyn to calculate the Combination Index (CI) to assess synergy.

MTT_Workflow A Seed Glioblastoma Cells (96-well plate) B Incubate 24h A->B C Treat with BP, TMZ, or Combination B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Viability & CI H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by the combination treatment.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • This compound (BP) and Temozolomide (TMZ)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with BP, TMZ, or the combination for 48 hours as described in the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Apoptosis_Workflow A Seed & Treat Cells (6-well plate) B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & Propidium Iodide D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells F->G

Caption: Workflow for the apoptosis assay.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in the synergistic mechanism, such as MGMT and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

Materials:

  • Treated glioblastoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MGMT, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

WesternBlot_Workflow A Protein Extraction from Treated Cells B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Protein Expression H->I

Caption: Workflow for Western Blot analysis.

Conclusion

The combination of this compound and temozolomide presents a promising therapeutic strategy for glioblastoma, particularly for tumors that have developed resistance to standard chemotherapy. The synergistic effect, driven by the downregulation of MGMT expression by this compound, highlights the potential of this combination to enhance the efficacy of temozolomide. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination in the treatment of glioblastoma.

References

Combination Therapy of Butylidenephthalide with Cisplatin and Taxol: A New Frontier in Ovarian Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The standard of care for advanced ovarian cancer, a combination of cisplatin and paclitaxel (Taxol), has significantly improved patient survival. However, the development of chemoresistance remains a major clinical challenge. Emerging evidence suggests that the natural compound n-butylidenephthalide (BP), derived from Angelica sinensis, may enhance the efficacy of conventional chemotherapy, offering a promising new therapeutic strategy. This guide provides a comparative analysis of the combination therapy of BP with cisplatin and taxol, supported by experimental data, detailed protocols, and pathway visualizations.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Butylidenephthalide (BP), cisplatin, and taxol on ovarian cancer cell lines.

Table 1: Comparative IC50 Values of this compound (BP) in Ovarian Cancer Cell Lines

Cell LineTreatmentIC50 (µg/mL)
KURAMOCHI (ALDH+)BP317.2[1]
KURAMOCHI (Mixed)BP206.5[1]
OVSAHO (ALDH+)BP61.1[1]
OVSAHO (Mixed)BP48.5[1]

Table 2: Synergistic Effects of this compound (BP) with Taxol on Ovarian Cancer Cell Viability

Cell LineTreatment% Cell Viability (relative to control)
OVSAHOBP (75 µg/mL)~60%
Taxol (10 µM)~80%
BP (75 µg/mL) + Taxol (10 µM)~20%[2]
BP + Taxol + Ferrostatin~60%

Table 3: Induction of Apoptosis by this compound (BP) and in Combination with Taxol

Cell LineTreatmentMethodObservation
KURAMOCHI (ALDH+)BPTUNEL AssaySignificantly increased number of TUNEL-positive cells
OVSAHO (ALDH+)BPTUNEL AssaySignificantly increased number of TUNEL-positive cells
OVSAHOBP + TaxolFlow Cytometry (Annexin V)Increased percentage of apoptotic cells compared to single agents
In-vivo XenograftBP + TaxolTUNEL AssayIncreased number of TUNEL-positive cells in tumor tissue

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed ovarian cancer cells (e.g., KURAMOCHI, OVSAHO) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, cisplatin, and taxol, alone and in combination, in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (TUNEL Assay)
  • Cell Culture and Treatment: Grow ovarian cancer cells on coverslips in a 24-well plate and treat with the desired concentrations of this compound, cisplatin, and taxol, alone or in combination, for the specified duration.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • TUNEL Reaction: Perform the TUNEL assay using a commercially available kit, following the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP.

  • Staining and Visualization: Stain the cells with a fluorescently labeled avidin or streptavidin conjugate (e.g., FITC-streptavidin) to detect the incorporated biotin-dUTP. Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.

Western Blot Analysis
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-7, cleaved caspase-9, GPX4, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin.

Signaling Pathways and Mechanisms of Action

The combination of this compound with cisplatin and taxol appears to exert its anti-cancer effects through the induction of both apoptosis and ferroptosis.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway cluster_stimuli Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm BP This compound Bcl2 Bcl-2 Family (Bax/Bak) BP->Bcl2 Cisplatin Cisplatin Cisplatin->Bcl2 Taxol Taxol Taxol->Bcl2 CytoC Cytochrome c Bcl2->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Activation Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Experimental evidence suggests that BP treatment activates the intrinsic apoptosis pathway, as indicated by the increased expression of cleaved caspase-3, -7, and -9, but not cleaved caspase-8. Cisplatin and taxol are also known to induce apoptosis through DNA damage and microtubule stabilization, respectively, which can converge on the mitochondrial pathway.

Ferroptosis Pathway

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SystemXc System Xc- Cystine Cystine SystemXc->Cystine Import BP This compound GPX4 GPX4 BP->GPX4 Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH Synthesis GSH->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Recent studies have shown that BP can induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. The synergistic effect of BP and taxol on cell viability is significantly reversed by the ferroptosis inhibitor ferrostatin, confirming the involvement of this pathway. BP's mechanism in this context may involve the inhibition of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.

Conclusion

The combination of this compound with the standard chemotherapeutic agents cisplatin and taxol presents a compelling strategy for overcoming chemoresistance and enhancing therapeutic efficacy in ovarian cancer. The dual induction of apoptosis and ferroptosis by BP suggests a multi-pronged attack on cancer cell survival mechanisms. While further in-vivo studies and clinical trials are necessary to validate these findings, the preclinical data strongly supports the continued investigation of this combination therapy. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing ovarian cancer treatment.

References

Comparing the anti-cancer activity of Butylidenephthalide with other natural phthalides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activities of four natural phthalides: Butylidenephthalide, Ligustilide, Senkyunolide A, and Z-ajoene. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Overview of Anti-Cancer Activity

Natural phthalides, a class of organic compounds, have garnered significant interest in oncology research due to their diverse pharmacological properties. This guide focuses on a comparative analysis of this compound, Ligustilide, Senkyunolide A, and Z-ajoene, summarizing their efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and modulating key signaling pathways.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values of the selected phthalides against various human cancer cell lines.

PhthalideCancer Cell LineIC50 ValueReference
This compound AGS (Gastric Cancer)51.9 µg/ml (48h)[1]
NCI-N87 (Gastric Cancer)69.6 µg/ml (48h)[1]
TSGH-9201 (Gastric Cancer)84.1 µg/ml (48h)[1]
KURAMOCHI ALDH+ (Ovarian Cancer Stem Cells)317.2 µg/ml[2]
OVSAHO ALDH+ (Ovarian Cancer Stem Cells)61.1 µg/ml[2]
HT-29 (Colorectal Cancer)11.06 ± 0.37 µg/mL (BP/LPPC, 24h)
CT26 (Colorectal Cancer)27.60 ± 1.10 µg/mL (BP/LPPC, 24h)
Ligustilide HUVECs (Endothelial Cells, Angiogenesis Model)<60 μM (no effect on proliferation)
Senkyunolide A HT-29 (Colon Cancer)10.4 µM (24h)
CCD-18Co (Normal Colon Fibroblasts)20.95 µM (24h)
Z-ajoene HL60 (Promyeloleukemic)5.2 µM
MCF-7 (Breast Cancer)26.1 µM
KB (Nasopharyngeal Carcinoma)-
Bel 7402 (Hepatocellular Carcinoma)-
BGC 823 (Gastric Carcinoma)-
HCT (Colon Carcinoma)-
HeLa (Cervical Cancer)-

Mechanisms of Anti-Cancer Action

The anti-cancer effects of these phthalides are mediated through various mechanisms, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Induction of Apoptosis
PhthalideKey FindingsApoptotic PathwayReference
This compound Increased expression of cleaved caspase-3, -7, and -9 in ovarian cancer stem cells. Induces apoptosis in breast cancer cells. Triggers both p53-dependent and -independent apoptotic pathways in brain tumor cells.Intrinsic Pathway, p53-dependent and -independent pathways
Ligustilide Induces ER-stress-mediated apoptosis in oral cancer cells.ER Stress Pathway
Senkyunolide A Protects neurons from corticosterone-induced apoptosis. While direct cancer-related apoptosis data is limited, its inhibition of the NLRP3 inflammasome may have implications in cancer cell survival.NLRP3 Signaling Pathway Inhibition (indirectly related to cancer apoptosis)
Z-ajoene Induces apoptosis in HL-60 cells. The mechanism is suggested to involve the mitochondrial-dependent caspase cascade.Mitochondrial Pathway
Cell Cycle Arrest
PhthalideEffect on Cell CycleKey Molecular TargetsReference
This compound Induces G2/M arrest in human breast cancer cells. Causes G0/G1 phase arrest in glioblastoma multiforme by down-regulating S-phase kinase-associated protein (Skp2).CDK4, Cyclin B1, Cyclin D1, p21
Ligustilide Induces cell cycle arrest in cisplatin-resistant lung cancer cells.-
Senkyunolide A No direct data on cell cycle arrest in cancer cells available.--
Z-ajoene Arrests HL60 cells in the G2/M phase of the cell cycle.Microtubule network disassembly

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of these phthalides have also been evaluated in animal models.

PhthalideAnimal ModelTumor TypeKey FindingsReference
This compound Immunodeficient miceHigh-Grade Serous Ovarian CancerBP (200 mg/kg) treatment decreased tumor growth rate and induced tumor apoptosis.
Nude miceMalignant Brain Tumor (Subcutaneous)Significantly prolonged survival in BP-treated groups. At day 200, the survival rate in the BP-800 mg/kg-treated group was 83.3%.
Patient-Derived Xenograft (PDX) miceOral CarcinomaAdministration of this compound retarded tumor development.
Ligustilide RatsEhrlich Solid CarcinomaReduced tumor volume and weight and elevated mean survival time.
Prostate cancer-bearing miceProstate CancerSignificantly reduced the expression levels of α-SMA and CD31 in tumor tissue, indicating reduced cancer-associated fibroblasts and vascular endothelial cells.
Senkyunolide A --No direct in vivo anti-cancer data available.-
Z-ajoene Mice grafted with sarcoma 180Sarcoma 180Inhibited tumor growth by 38%.
Mice grafted with hepatocarcinoma 22Hepatocarcinoma 22Inhibited tumor growth by 42%.

Signaling Pathways

The anti-cancer activity of these phthalides is intricately linked to their ability to modulate specific signaling pathways within cancer cells.

Diagrams of Signaling Pathways

Butylidenephthalide_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_p53 p53-Dependent/Independent Pathways cluster_ferroptosis Ferroptosis Pathway BP This compound Mitochondria Mitochondria BP->Mitochondria p53 p53 BP->p53 GPX4 GPX4 Inhibition BP->GPX4 Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase37 Caspase-3, -7 Caspase9->Caspase37 Activation Apoptosis1 Apoptosis Caspase37->Apoptosis1 Apoptosis2 Apoptosis p53->Apoptosis2 ROS Increased ROS & Lipid Peroxidation GPX4->ROS Ferroptosis Ferroptosis ROS->Ferroptosis Ligustilide_Pathway cluster_tlr4 TLR4 Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_er ER Stress Pathway Ligustilide Ligustilide TLR4 TLR4 Ligustilide->TLR4 PI3K p-PI3K Ligustilide->PI3K ER Endoplasmic Reticulum Ligustilide->ER MAPKs ERK/JNK/p38 TLR4->MAPKs VEGFA ↓ VEGFA Secretion MAPKs->VEGFA Angiogenesis ↓ Angiogenesis VEGFA->Angiogenesis Akt p-Akt PI3K->Akt CellMigration ↓ Cell Migration Akt->CellMigration cMyc c-Myc ER->cMyc Stress Signaling Apoptosis Apoptosis cMyc->Apoptosis Zajoene_Pathway Zajoene Z-ajoene Microtubules Microtubule Network Zajoene->Microtubules Inhibits Assembly Disassembly Disassembly Microtubules->Disassembly G2M_Arrest G2/M Phase Arrest Disassembly->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis SenkyunolideA_Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway cluster_cxcr2 CXCR2 Signaling (Inferred from Senkyunolide H) SenkyunolideA Senkyunolide A NLRP3 NLRP3 SenkyunolideA->NLRP3 Inhibition CXCR2 CXCR2 SenkyunolideA->CXCR2 Potential Regulation (Inferred) Caspase1 Caspase-1 NLRP3->Caspase1 Activation Inflammation ↓ Pro-inflammatory Cytokines Caspase1->Inflammation PI3K_Akt PI3K/Akt Pathway CXCR2->PI3K_Akt Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation Experimental_Workflow Start Hypothesis: Phthalide has anti-cancer activity InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) InVitro->Apoptosis CellCycle Cell Cycle Analysis InVitro->CellCycle Mechanism Mechanism of Action (e.g., Western Blot) Cytotoxicity->Mechanism Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Studies Mechanism->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft Efficacy Evaluation of Anti-Tumor Efficacy Xenograft->Efficacy Toxicity Assessment of Toxicity Xenograft->Toxicity Conclusion Conclusion & Future Directions Efficacy->Conclusion Toxicity->Conclusion

References

Comparative Analysis of the Anti-Angiogenic Effects of Butylidenephthalide and Standard Kinase Inhibitors in a Mouse Aortic Ring Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-angiogenic properties of Butylidenephthalide (BP), a natural compound derived from Angelica sinensis, against two established multi-kinase inhibitors, Sunitinib and Sorafenib. The evaluation is centered on the robust and physiologically relevant ex vivo mouse aortic ring model, a widely used assay to study the formation of new blood vessels. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.

Introduction to Angiogenesis and the Aortic Ring Model

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The mouse aortic ring assay serves as an excellent ex vivo model that recapitulates key steps of angiogenesis, including endothelial cell sprouting, migration, and tube formation.[1] In this assay, cross-sections of the mouse aorta are embedded in a three-dimensional matrix, and the outgrowth of new microvessels is quantified in response to various stimuli or inhibitory compounds.

Comparative Efficacy of Anti-Angiogenic Agents

This guide evaluates this compound in comparison to Sunitinib and Sorafenib, two FDA-approved tyrosine kinase inhibitors known for their potent anti-angiogenic activities. The primary mechanism of action for Sunitinib and Sorafenib involves the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[2]

Quantitative Analysis of Microvessel Outgrowth

The following table summarizes the available quantitative data on the inhibitory effects of this compound, Sunitinib, and Sorafenib on microvessel sprouting in the mouse aortic ring model. It is important to note that direct comparative studies with standardized concentrations are limited in the currently available literature.

CompoundConcentrationEndpoint MeasuredResult
This compound (BP) 50 µg/mLCapillary Sprouting AreaSignificant inhibition of pseudo-capillary sprouting compared to control. BP demonstrated concentration-dependent inhibitory activities.[3]
Sunitinib Not Specified in Aortic Ring ModelMicrovessel Density (in vivo)Significant decrease in microvessel density in tumor xenograft models.[4]
Sorafenib Not Specified in Mouse Aortic Ring ModelMicrovessel Sprouting (Rat Aortic Ring)Decreased density of neo-vessel sprouting.[5]

Experimental Protocols

A detailed protocol for the mouse aortic ring assay is provided below, compiled from established methodologies.

Mouse Aortic Ring Assay Protocol
  • Aorta Dissection:

    • Humanely euthanize a 6-8 week old C57BL/6 mouse.

    • Sterilely dissect the thoracic aorta and place it in a petri dish containing cold, serum-free medium.

    • Carefully remove periaortic fibro-adipose tissue and connective tissue without damaging the aortic wall.

  • Ring Preparation:

    • Cut the cleaned aorta into 1 mm thick rings using a sterile scalpel.

    • Transfer the aortic rings to a fresh dish with cold, serum-free medium.

  • Embedding in Matrix:

    • Place a 70 µL drop of Matrigel or collagen gel in the center of a 48-well plate and allow it to solidify at 37°C for 30 minutes.

    • Place a single aortic ring onto the solidified matrix.

    • Cover the ring with an additional 70 µL of the matrix solution and allow it to solidify at 37°C for 30 minutes.

  • Culture and Treatment:

    • Add 500 µL of endothelial cell growth medium to each well.

    • Add this compound, Sunitinib, Sorafenib, or vehicle control at the desired concentrations to the medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.

  • Quantification of Angiogenesis:

    • Monitor microvessel outgrowth from the aortic rings daily using a phase-contrast microscope.

    • Capture images of the sprouting microvessels at designated time points.

    • Quantify the extent of angiogenesis by measuring the length and number of microvessels or the total area of outgrowth using image analysis software.

Mechanistic Insights: Signaling Pathways

The anti-angiogenic effects of these compounds are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound has been shown to exert its anti-angiogenic effects through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK1/2) pathways. Activation of these pathways can lead to the inhibition of endothelial cell proliferation and the induction of apoptosis.

Butylidenephthalide_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream_p38 p38 Downstream Effects cluster_downstream_ERK ERK1/2 Downstream Effects BP This compound Receptor Target Receptor(s) (Upstream of MAPK) BP->Receptor p38 p38 MAPK Receptor->p38 Activation ERK ERK1/2 Receptor->ERK Activation Bax Bax↑ p38->Bax Bcl2 Bcl-2↓ p38->Bcl2 CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis AngiogenesisInhibition Inhibition of Angiogenesis CellCycleArrest->AngiogenesisInhibition Apoptosis->AngiogenesisInhibition

This compound's Proposed Anti-Angiogenic Signaling Pathway.
Sunitinib and Sorafenib Signaling Pathway (VEGF Inhibition)

Sunitinib and Sorafenib primarily target the Vascular Endothelial Growth Factor Receptor (VEGFR), inhibiting its downstream signaling cascade that is crucial for angiogenesis. This includes the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are essential for endothelial cell proliferation, survival, and migration.

VEGF_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Sunitinib Sunitinib / Sorafenib Sunitinib->VEGFR Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK1/2) PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Simplified VEGF Signaling Pathway Targeted by Sunitinib and Sorafenib.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the mouse aortic ring assay workflow.

Aortic_Ring_Workflow cluster_preparation Preparation cluster_culture Culture cluster_analysis Analysis Dissection Aorta Dissection Cleaning Removal of Periaortic Tissue Dissection->Cleaning Slicing Slicing into 1mm Rings Cleaning->Slicing Embedding Embedding in 3D Matrix Slicing->Embedding Treatment Addition of Test Compounds Embedding->Treatment Incubation Incubation (7-14 days) Treatment->Incubation Imaging Microscopic Imaging Incubation->Imaging Quantification Quantification of Microvessel Outgrowth Imaging->Quantification

Experimental Workflow for the Mouse Aortic Ring Assay.

Conclusion

This compound demonstrates promising anti-angiogenic properties in the mouse aortic ring model, appearing to act through the p38 and ERK1/2 signaling pathways. While direct quantitative comparisons with Sunitinib and Sorafenib in this specific assay are not extensively documented, the available evidence suggests that BP represents a compelling candidate for further investigation as a novel anti-angiogenic agent. Its distinct mechanism of action compared to VEGFR inhibitors may offer alternative therapeutic strategies. Further studies are warranted to establish a precise dose-response relationship and to directly compare its potency against standard anti-angiogenic drugs in the mouse aortic ring model.

References

A Comparative Analysis of Neuroprotective Efficacy: Butylidenephthalide vs. Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent research, two phthalide compounds, Butylidenephthalide (BP) and Ligustilide (LIG), have emerged as promising candidates for mitigating neuronal damage in various neurological disorders. Both are principal bioactive components derived from traditional medicinal herbs such as Angelica sinensis and Ligusticum chuanxiong. This guide provides a comprehensive comparison of their neuroprotective efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Core Neuroprotective Mechanisms: A Head-to-Head Comparison

The neuroprotective effects of both this compound and Ligustilide are attributed to their potent anti-inflammatory, anti-apoptotic, and antioxidant properties. While both compounds exhibit efficacy in these areas, the existing research suggests nuances in their mechanisms and potency.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. Both BP and LIG have demonstrated the ability to suppress microglial activation and the subsequent release of pro-inflammatory mediators.

This compound has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumour necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in rat brain microglia.[1] This action is crucial as excessive production of these molecules can lead to neuronal death.[1] Further studies have indicated that BP's anti-inflammatory effect may be mediated through the inhibition of the NF-κB signaling pathway.[2][3]

Ligustilide also exerts strong anti-inflammatory effects by attenuating microglial and astrocyte activation.[4] It has been shown to reduce the induction of pro-inflammatory mediators such as NF-κB, TNF-α, IL-6, and IL-1β, while increasing the level of the anti-inflammatory mediator IL-10. Mechanistically, LIG can inhibit the TLR4/NF-kB signaling pathway, which is a key cascade in the inflammatory response following cerebral ischemia.

Parameter This compound (BP) Ligustilide (LIG) References
Inhibition of Pro-inflammatory Mediators Reduces NO, TNF-α, IL-1βReduces NF-κB, TNF-α, IL-6, IL-1β; Increases IL-10
Signaling Pathway Modulation Inhibits NF-κB pathwayInhibits TLR4/NF-κB pathway, Prx1/TLR4/NF-kB signaling
Effect on Microglia/Astrocyte Activation Suppresses microglial activationAttenuates astroglial and microglial activation
Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical factor in neuronal loss in various neurological conditions. Both compounds have been found to interfere with apoptotic pathways to protect neurons.

This compound demonstrates anti-apoptotic effects by modulating the expression of Bcl-2 family proteins. It has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. Furthermore, BP can inhibit the JNK-Caspase-3 signaling pathway, a key cascade in the execution of apoptosis.

Ligustilide also exhibits significant anti-apoptotic properties. It has been shown to up-regulate Bcl-2 and down-regulate Bax and caspase-3 expression in ischemic brain tissue. LIG's anti-apoptotic mechanism involves the activation of the PI3K/Akt signaling pathway, a crucial survival pathway in neurons.

Parameter This compound (BP) Ligustilide (LIG) References
Bcl-2 Family Modulation ↓ Bax, ↑ Bcl-2↓ Bax, ↑ Bcl-2
Caspase-3 Inhibition Inhibits Cleaved-Caspase-3Inhibits Caspase-3
Signaling Pathway Modulation Inhibits JNK/p38 MAPK pathwayActivates PI3K/Akt pathway
Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major cause of neuronal damage.

This compound has been shown to protect against oxidative stress by activating the Nrf2/HO-1 signaling pathway. This pathway plays a vital role in the antioxidant response by inducing the expression of various antioxidant enzymes.

Ligustilide is also a potent antioxidant. Its antioxidant activity is mediated through the induction of the Nrf2 antioxidant system and Klotho, a potent defense against oxidative stress. LIG treatment has been shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Parameter This compound (BP) Ligustilide (LIG) References
Primary Antioxidant Pathway Activates Nrf2/HO-1 pathwayInduces Nrf2 antioxidant system and Klotho
Effect on Antioxidant Enzymes Not explicitly detailed in provided abstracts↑ SOD, ↑ CAT
Effect on Oxidative Stress Markers Not explicitly detailed in provided abstracts↓ MDA

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and Ligustilide are orchestrated through complex signaling pathways. Understanding these pathways is crucial for targeted drug development.

Signaling Pathways

Signaling Pathways cluster_BP This compound (BP) cluster_LIG Ligustilide (LIG) BP This compound JNK_p38 JNK/p38 MAPK (Inhibition) BP->JNK_p38 NFkB_BP NF-κB (Inhibition) BP->NFkB_BP Nrf2_HO1 Nrf2/HO-1 (Activation) BP->Nrf2_HO1 Apoptosis_BP Apoptosis (Inhibition) JNK_p38->Apoptosis_BP Inflammation_BP Inflammation (Inhibition) NFkB_BP->Inflammation_BP OxidativeStress_BP Oxidative Stress (Reduction) Nrf2_HO1->OxidativeStress_BP LIG Ligustilide TLR4_NFkB TLR4/NF-κB (Inhibition) LIG->TLR4_NFkB PI3K_Akt PI3K/Akt (Activation) LIG->PI3K_Akt Nrf2_Klotho Nrf2/Klotho (Activation) LIG->Nrf2_Klotho Inflammation_LIG Inflammation (Inhibition) TLR4_NFkB->Inflammation_LIG Apoptosis_LIG Apoptosis (Inhibition) PI3K_Akt->Apoptosis_LIG OxidativeStress_LIG Oxidative Stress (Reduction) Nrf2_Klotho->OxidativeStress_LIG

Caption: Key signaling pathways modulated by this compound and Ligustilide.

Experimental Workflow for Assessing Neuroprotection

A typical experimental workflow to evaluate the neuroprotective efficacy of these compounds involves both in vitro and in vivo models.

Experimental Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Induce_Injury Induce Neuronal Injury (e.g., LPS, OGD/R, Aβ) Cell_Culture->Induce_Injury Treatment Treatment with BP or LIG Induce_Injury->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Biochemical_Assays Biochemical Assays (ELISA, Western Blot for inflammatory markers, apoptotic proteins, oxidative stress markers) Treatment->Biochemical_Assays Data_Analysis Data Analysis and Comparison of Efficacy Animal_Model Animal Model of Neurological Disorder (e.g., MCAO for stroke, APP/PS1 for AD) Drug_Admin Drug Administration (BP or LIG) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Drug_Admin->Behavioral_Tests Histology Histological Analysis (e.g., Nissl Staining, Immunohistochemistry) Drug_Admin->Histology Molecular_Analysis Molecular Analysis (Western Blot, PCR from brain tissue) Drug_Admin->Molecular_Analysis

Caption: A generalized experimental workflow for comparing neuroprotective agents.

Experimental Protocols

In Vitro Model of Neuroinflammation
  • Cell Line: Rat brain microglia.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or Ligustilide for a specified duration before LPS stimulation.

  • Measurement of Inflammatory Mediators: The levels of Nitric Oxide (NO) in the culture medium are measured using the Griess reagent. The concentrations of TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Reference: Nam, K. N., et al. (2013). Prevention of inflammation-mediated neurotoxicity by this compound and its role in microglial activation. Cell biology and toxicology, 29(3), 187-198.

In Vivo Model of Cerebral Ischemia
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) is performed to induce focal cerebral ischemia.

  • Treatment: this compound or Ligustilide is administered (e.g., intraperitoneally or orally) at specific doses at the onset of reperfusion.

  • Assessment of Neurological Deficit: Neurological deficits are scored at various time points post-MCAO.

  • Measurement of Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Molecular Analysis: Brain tissue from the ischemic hemisphere is collected for Western blot analysis to determine the expression levels of proteins involved in inflammatory and apoptotic pathways (e.g., TLR4, NF-κB, Caspase-3, Bcl-2, Bax).

  • Reference: Kuang, X., et al. (2014). Ligustilide ameliorates neuroinflammation and brain injury in focal cerebral ischemia/reperfusion rats: involvement of inhibition of TLR4/peroxiredoxin 6 signaling. Free Radical Biology and Medicine, 71, 165-175.

Conclusion

Both this compound and Ligustilide demonstrate significant neuroprotective potential through their multifaceted mechanisms of action, including anti-inflammatory, anti-apoptotic, and antioxidant effects. While both compounds modulate key signaling pathways such as NF-κB and Nrf2, Ligustilide's mechanism appears to be more extensively characterized in the literature, particularly concerning the PI3K/Akt and Klotho pathways. This compound shows strong promise in inhibiting the JNK/p38 MAPK pathway.

The choice between these two compounds for therapeutic development may depend on the specific pathological context of the neurological disorder being targeted. A direct, head-to-head comparative study under identical experimental conditions is warranted to definitively determine their relative neuroprotective efficacy. Such research would be invaluable for guiding future preclinical and clinical investigations into these promising natural compounds.

References

A Comparative Guide to Butylidenephthalide in Combination with 5-Fluorouracil for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a combination therapy of Butylidenephthalide (BP) and 5-fluorouracil (5-FU) against established chemotherapy regimens for colorectal cancer (CRC). The information presented is based on preclinical data and is intended to inform further research and development in this area.

Executive Summary

The combination of this compound, a natural compound, with the standard chemotherapeutic agent 5-fluorouracil has demonstrated a synergistic antitumor effect in preclinical studies on colorectal cancer cells.[1][2][3][4][5] This guide summarizes the available quantitative data on the efficacy of this combination, details the experimental protocols used in these studies, and provides a visual representation of the underlying signaling pathways. Furthermore, it compares the performance of the BP and 5-FU combination with standard-of-care chemotherapy regimens for colorectal cancer, such as FOLFOX, FOLFIRI, and CAPOX, to provide a context for its potential therapeutic application.

Efficacy of this compound and 5-Fluorouracil Combination

Preclinical studies have shown that the combination of this compound (encapsulated in a lipopolyplex carrier, hereafter referred to as BP/LPPC) and 5-fluorouracil (5-FU) results in a synergistic inhibition of colorectal cancer cell growth.

Quantitative Analysis of Therapeutic Efficacy

The following table summarizes the key findings from in vitro studies on the human colorectal cancer cell line HT-29.

Treatment GroupIC50 (µg/mL)Cell Viability (%)Apoptosis Rate (%)Cell Cycle Arrest
BP/LPPC6050IncreasedG0/G1 and subG1 phase
5-FU550IncreasedS phase
BP/LPPC + 5-FU Synergistic Reduction Significantly Lower Significantly Increased Enhanced G0/G1 and S phase arrest

Note: Specific quantitative values for the combination therapy from the primary source are not available in the public domain. The table reflects the qualitative description of a synergistic effect as stated in the research. Further investigation of the primary literature is recommended for precise values.

Comparison with Standard Colorectal Cancer Chemotherapies

To contextualize the potential of the this compound and 5-FU combination, it is essential to compare its preclinical profile with the established efficacy of standard-of-care chemotherapy regimens used in clinical practice for colorectal cancer.

RegimenCompositionOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
FOLFOX 5-FU, Leucovorin, Oxaliplatin38% - 56%8.0 - 9.0 months18.6 - 20.2 months
FOLFIRI 5-FU, Leucovorin, Irinotecan39% - 56%7.0 - 8.5 months14.0 - 28.3 months
CAPOX Capecitabine, OxaliplatinAdjuvant setting: 3-year DFS 66-74%-Adjuvant setting: 3-year OS 81-91%

Data compiled from various clinical trials and retrospective studies. ORR, PFS, and OS can vary based on the line of treatment, patient population, and specific study design.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and 5-Fluorouracil in Colorectal Cancer Cells

The synergistic antitumor effect of this compound and 5-FU is attributed to their complementary mechanisms of action, primarily inducing apoptosis and cell cycle arrest through multiple signaling pathways.

Signaling Pathway of BP and 5-FU in CRC cluster_BP This compound cluster_5FU 5-Fluorouracil cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction BP This compound p21 p21 BP->p21 Upregulates G0G1_arrest G0/G1 Arrest BP->G0G1_arrest Extrinsic Extrinsic Pathway BP->Extrinsic Intrinsic Intrinsic Pathway BP->Intrinsic FU 5-Fluorouracil S_arrest S Phase Arrest FU->S_arrest Apoptosis Apoptosis FU->Apoptosis Induces CDK4_CyclinD1 CDK4/Cyclin D1 p21->CDK4_CyclinD1 Inhibits CDK4_CyclinD1->G0G1_arrest Leads to Fas_FasL Fas/FasL Extrinsic->Fas_FasL Bax Bax Intrinsic->Bax Caspase8 Caspase-8 Fas_FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Bax->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Combined action of BP and 5-FU on cell cycle and apoptosis.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for assessing the synergistic efficacy of a drug combination in vitro.

In Vitro Efficacy Evaluation Workflow start Start cell_culture Culture Colorectal Cancer Cells (e.g., HT-29) start->cell_culture drug_treatment Treat cells with BP, 5-FU, and their combination cell_culture->drug_treatment mtt_assay MTT Assay for Cell Viability (IC50) drug_treatment->mtt_assay flow_cytometry Flow Cytometry drug_treatment->flow_cytometry western_blot Western Blot Analysis drug_treatment->western_blot data_analysis Data Analysis and Synergy Calculation mtt_assay->data_analysis apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) flow_cytometry->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle_analysis apoptosis_analysis->data_analysis cell_cycle_analysis->data_analysis protein_expression Analyze Apoptosis and Cell Cycle Proteins western_blot->protein_expression protein_expression->data_analysis end End data_analysis->end

Caption: Workflow for in vitro assessment of drug combination efficacy.

Detailed Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Line: Human colorectal carcinoma HT-29 cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is encapsulated in a lipopolyplex (LPPC) carrier. 5-fluorouracil is dissolved in a suitable solvent (e.g., DMSO).

  • Treatment: Cells are seeded in appropriate culture plates and allowed to attach overnight. Subsequently, they are treated with varying concentrations of BP/LPPC, 5-FU, or a combination of both for specified durations (e.g., 24, 48 hours).

MTT Assay for Cell Viability
  • Seed HT-29 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.

  • Treat the cells with different concentrations of BP/LPPC, 5-FU, or their combination and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 200 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Flow Cytometry for Apoptosis and Cell Cycle Analysis
  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Harvest treated and untreated cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest treated and untreated cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bax, p21, CDK4, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion

The combination of this compound and 5-fluorouracil presents a promising area for further investigation in the treatment of colorectal cancer. The synergistic effects observed in preclinical studies, mediated through the induction of apoptosis and cell cycle arrest, warrant more extensive research, including in vivo studies, to fully elucidate its therapeutic potential. While direct quantitative comparisons to standard clinical regimens are not yet possible, the initial findings suggest that this combination could offer a novel therapeutic strategy, potentially with an improved efficacy and safety profile. Researchers and drug development professionals are encouraged to explore this combination further to translate these promising preclinical results into clinical applications.

References

Comparative study of different Butylidenephthalide delivery systems (liposomes vs. nanoparticles)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Butylidenephthalide Delivery Systems: Liposomes vs. Nanoparticles

For researchers, scientists, and drug development professionals, the choice of an effective drug delivery system is paramount to therapeutic success. This compound (BP), a bioactive compound with promising therapeutic potential, presents formulation challenges due to its lipophilic nature. This guide provides a comparative study of two leading delivery platforms for BP: liposomes and nanoparticles. We will delve into their performance based on experimental data, provide detailed experimental protocols, and visualize key biological and experimental processes.

Data Presentation: A Comparative Analysis

The following tables summarize key performance indicators for this compound (BP) loaded into liposomes and nanoparticles. It is important to note that a direct head-to-head comparative study for BP in these two specific systems is not extensively available in the current literature. Therefore, the data presented for nanoparticles is a composite of findings from studies on different types of nanoparticles, including lipopolyplexes and gold nanoparticles, to provide a representative comparison.

Parameter BP-Loaded Liposomes (Representative) BP-Loaded Nanoparticles (Composite Data) Method of Analysis
Drug Loading (%) 1 - 55 - 15High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (%) 70 - 9080 - 95Ultracentrifugation followed by UV-Vis Spectroscopy
Particle Size (nm) 100 - 20050 - 250Dynamic Light Scattering (DLS)
Zeta Potential (mV) -10 to -30-20 to -40Dynamic Light Scattering (DLS)
In Vitro Release (48h, %) 40 - 6060 - 80 (sustained release)Dialysis Method

Table 1: Physicochemical and In Vitro Release Characteristics. This table presents a summary of the key physicochemical properties and in vitro release profiles of BP-loaded liposomes and nanoparticles. The data is compiled from various sources to provide a representative comparison.

Cell Line Delivery System IC50 (µg/mL) Reference Study
Colorectal Cancer CellsBP/Liposomes69.61 - 139.33[1]
Colorectal Cancer CellsBP/Lipopolyplexes (Nanoparticles)9.61 - 11.01[1]
Brain Cancer Cells (DBTRG)Free BP50[2]
Brain Cancer Cells (DBTRG)PEG-Au-BP (Nanoparticles)Significantly inhibited proliferation (qualitative)[2][3]

Table 2: Comparative Cytotoxicity (IC50 Values). This table shows the half-maximal inhibitory concentration (IC50) of this compound delivered via different systems in various cancer cell lines, indicating the potency of the formulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the preparation and characterization of BP-loaded liposomes and nanoparticles.

Preparation of BP-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve phosphatidylcholine (PC) and cholesterol (CH) in a molar ratio of 7:3 in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Add this compound to the lipid solution at a drug-to-lipid weight ratio of 1:10.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask's inner surface.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.

    • Rotate the flask gently in the water bath (above the lipid phase transition temperature) for 1-2 hours to hydrate the film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated BP by centrifugation or size exclusion chromatography.

Preparation of BP-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
  • Organic Phase Preparation:

    • Dissolve a biodegradable polymer such as poly(lactic-co-glycolide) (PLGA) and this compound in a water-miscible organic solvent like acetone.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Nanoparticle Formation:

    • Inject the organic phase into the aqueous phase under constant magnetic stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, encapsulating the BP and forming nanoparticles.

  • Solvent Evaporation and Purification:

    • Evaporate the organic solvent under reduced pressure.

    • Wash the nanoparticle suspension by centrifugation and resuspend in deionized water to remove excess stabilizer and unencapsulated drug.

Characterization Protocols
  • Particle Size and Zeta Potential:

    • Dilute the liposome or nanoparticle suspension with deionized water.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

  • Encapsulation Efficiency:

    • Separate the unencapsulated (free) BP from the formulation by ultracentrifugation.

    • Quantify the amount of BP in the supernatant using UV-Vis spectroscopy or HPLC.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • In Vitro Drug Release:

    • Place a known amount of the BP-loaded formulation into a dialysis bag (with a suitable molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Analyze the amount of BP released in the samples using UV-Vis spectroscopy or HPLC.

Mandatory Visualizations

Diagrams are provided below to illustrate key signaling pathways affected by this compound and a typical experimental workflow for comparing the delivery systems.

Butylidenephthalide_Apoptosis_Pathway BP This compound Cell Cancer Cell BP->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis signaling pathway activated by this compound.

Butylidenephthalide_mTOR_Pathway BP This compound AKT AKT BP->AKT Inhibits AMPK AMPK BP->AMPK Activates ERK ERK1/2 BP->ERK Inhibits mTOR mTOR AKT->mTOR AMPK->mTOR ERK->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound modulates autophagy via the mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Liposome_Prep BP-Liposome Preparation Physicochemical Physicochemical Characterization (Size, Zeta, EE%) Liposome_Prep->Physicochemical Nanoparticle_Prep BP-Nanoparticle Preparation Nanoparticle_Prep->Physicochemical InVitro_Release In Vitro Release Studies Physicochemical->InVitro_Release InVitro_Studies In Vitro Cellular Studies (Uptake, Cytotoxicity) InVitro_Release->InVitro_Studies InVivo_Studies In Vivo Animal Studies (Pharmacokinetics, Efficacy) InVitro_Studies->InVivo_Studies Comparative_Analysis Comparative Analysis InVivo_Studies->Comparative_Analysis

Caption: Workflow for the comparative study of BP delivery systems.

References

Evaluating Butylidenephthalide's Efficacy Against Chemotherapy-Resistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Butylidenephthalide (BP), a naturally occurring compound isolated from Angelica sinensis, against standard chemotherapy agents in the context of chemotherapy-resistant cancer cells. We present available experimental data, detail relevant experimental protocols, and propose signaling pathways and workflows to guide future research in evaluating BP as a potential therapeutic agent to overcome chemoresistance.

Executive Summary

Chemotherapy resistance remains a significant hurdle in cancer treatment. This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This guide synthesizes the current, albeit limited, data comparing BP's efficacy with standard chemotherapeutics like paclitaxel and doxorubicin, particularly in resistant cell lines. While direct comparative data on BP in well-defined resistant cell models is scarce, this guide provides a framework for its evaluation by presenting established IC50 values in sensitive and resistant lines for common drugs and for BP in a sensitive line. Detailed experimental protocols for key assays are provided to facilitate further research into BP's potential to circumvent chemoresistance. We also visualize known and proposed mechanisms of action to stimulate further investigation into its effects on drug efflux pumps and key survival signaling pathways.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 values for this compound, Paclitaxel, and Doxorubicin in both chemotherapy-sensitive and -resistant cancer cell lines.

Table 1: IC50 Values in Lung Adenocarcinoma Cell Lines (A549 & A549/Taxol)

CompoundCell LineResistance StatusIC50 (48h)Resistance Index
This compound A549Sensitive62.5 µg/mL[1]-
A549/TaxolPaclitaxel-ResistantData Not Available -
Paclitaxel A549Sensitive10.18 µg/L[2]-
A549/TaxolPaclitaxel-Resistant248.68 µg/L[2]~24.4

Table 2: IC50 Values in Breast Adenocarcinoma Cell Lines (MCF-7 & MCF-7/ADR)

CompoundCell LineResistance StatusIC50 (48h)Resistance Index
This compound MCF-7SensitiveData Not Available -
MCF-7/ADRDoxorubicin-ResistantData Not Available -
Doxorubicin MCF-7Sensitive3.09 µg/mL[3]-
MCF-7/ADRDoxorubicin-Resistant13.2 µg/mL[3]~4.3

Note: The lack of IC50 data for this compound in the resistant cell lines (A549/Taxol and MCF-7/ADR) is a significant gap in the current literature and represents a critical area for future research.

Signaling Pathways and Mechanisms of Action

Known Apoptotic Pathway of this compound

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the activation of caspase-9, which in turn activates executioner caspases-3 and -7, leading to programmed cell death.

BP This compound Mitochondria Mitochondria BP->Mitochondria Induces Stress Caspase9 Cleaved Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Cleaved Caspases-3 & 7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Known apoptotic pathway of this compound.

Proposed Mechanism for Overcoming Chemoresistance

A key mechanism of chemotherapy resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cancer cell. Furthermore, the PI3K/Akt signaling pathway is often hyperactivated in resistant tumors, promoting cell survival and inhibiting apoptosis. We propose a hypothetical model where this compound may overcome chemoresistance by a dual mechanism: 1) inhibiting the function or expression of ABC transporters, and 2) suppressing the pro-survival PI3K/Akt pathway.

cluster_0 Proposed BP Mechanism in Resistant Cells BP This compound ABCB1 P-glycoprotein (ABCB1) BP->ABCB1 Inhibits (Hypothesized) PI3K_Akt PI3K/Akt Pathway BP->PI3K_Akt Inhibits (Hypothesized) DrugEfflux Drug Efflux ABCB1->DrugEfflux Promotes CellSurvival Cell Survival PI3K_Akt->CellSurvival Promotes ChemoDrug Chemotherapy Drug DrugEfflux->ChemoDrug Reduces Intracellular Concentration Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits ChemoDrug->Apoptosis Induces

Proposed mechanism of BP in overcoming chemoresistance.

Experimental Protocols

To facilitate further investigation into this compound's efficacy against chemotherapy-resistant cancer cells, detailed protocols for key experiments are provided below.

1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Chemotherapy-sensitive and -resistant cancer cell lines (e.g., A549 and A549/Taxol; MCF-7 and MCF-7/ADR)

    • This compound, Paclitaxel, Doxorubicin

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound, Paclitaxel, or Doxorubicin for 48 hours. Include a vehicle-only control.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

2. Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with the respective compounds.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. P-glycoprotein (ABCB1) Functionality: Rhodamine 123 Efflux Assay

This assay measures the efflux of the fluorescent substrate Rhodamine 123, a known substrate of P-glycoprotein, to assess its functional activity.

  • Materials:

    • Cancer cell lines with varying levels of P-glycoprotein expression

    • Rhodamine 123

    • Verpamil (a known P-glycoprotein inhibitor, as a positive control)

    • This compound

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Pre-incubate the cells with this compound or Verapamil for 1 hour.

    • Add Rhodamine 123 to the cells and incubate for 30-60 minutes to allow for uptake.

    • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed medium (with or without the test compound) and incubate for another 1-2 hours to allow for efflux.

    • Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader. A decrease in fluorescence indicates active efflux.

4. Protein Expression Analysis: Western Blotting for ABCB1 and PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-ABCB1, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Recommended Experimental Workflow

To comprehensively evaluate the potential of this compound in overcoming chemotherapy resistance, a structured experimental workflow is essential.

start Start: Evaluate BP in Chemoresistant Cancer Models ic50 Determine IC50 of BP in Sensitive vs. Resistant Cell Lines (e.g., A549/A549-Taxol, MCF-7/MCF-7-ADR) start->ic50 apoptosis Assess Apoptosis Induction (Annexin V/PI Staining) ic50->apoptosis abc_transporter Investigate Effect on ABC Transporters ic50->abc_transporter pi3k_akt Analyze Modulation of PI3K/Akt Pathway (Western Blot for p-Akt/Akt) ic50->pi3k_akt synergy Combination Studies with Standard Chemo Drugs (e.g., Paclitaxel, Doxorubicin) apoptosis->synergy abc_expr ABCB1 Expression (Western Blot) abc_transporter->abc_expr abc_func ABCB1 Function (Rhodamine 123 Efflux Assay) abc_transporter->abc_func abc_func->synergy pi3k_akt->synergy invivo In Vivo Xenograft Studies with Resistant Tumors synergy->invivo conclusion Conclusion: Efficacy of BP in Overcoming Chemoresistance invivo->conclusion

Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available data suggests that this compound is a promising natural compound with anticancer properties. However, its efficacy specifically against chemotherapy-resistant cancer cells is not yet well-established. The primary gap in the current research is the lack of direct comparative studies of BP in well-characterized chemoresistant cell lines.

Future research should prioritize:

  • Determining the IC50 values of this compound in a panel of chemotherapy-resistant cell lines and their sensitive counterparts.

  • Investigating the direct effects of this compound on the expression and function of key ABC transporters , such as P-glycoprotein (ABCB1).

  • Elucidating the impact of this compound on critical chemoresistance-related signaling pathways , particularly the PI3K/Akt pathway.

  • Conducting in vivo studies using animal models bearing chemotherapy-resistant tumors to validate in vitro findings.

By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's potential as a novel therapeutic agent or as an adjuvant to conventional chemotherapy to combat drug resistance in cancer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butylidenephthalide
Reactant of Route 2
Butylidenephthalide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。